1-(2-Furyl)-2-pentanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(furan-2-yl)pentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-4-8(10)7-9-5-3-6-11-9/h3,5-6H,2,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVNFVHGZUNULS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337000 | |
| Record name | 2-Pentanone, 1-(2-furyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20907-03-3 | |
| Record name | 2-Pentanone, 1-(2-furyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by a Senior Application Scientist
An In-depth Technical Guide to 1-(2-Furyl)-2-pentanone (CAS: 20907-03-3)
This guide provides a comprehensive technical overview of 1-(2-Furyl)-2-pentanone, also known by its IUPAC name 1-(furan-2-yl)pentan-2-one.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis methodologies, analytical characterization, and potential applications, with a strong emphasis on the scientific rationale behind the presented protocols.
Chemical Identity and Core Properties
1-(2-Furyl)-2-pentanone is an organic compound featuring a furan ring attached to a pentanone backbone.[1] This structure, combining an aromatic heterocycle with a ketone functional group, imparts unique chemical characteristics and reactivity. The furan moiety makes it a derivative of biomass-sourced furfural, highlighting its relevance in renewable chemistry.[1]
Compound Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 20907-03-3 | [1][2][3] |
| IUPAC Name | 1-(furan-2-yl)pentan-2-one | [1][2] |
| Molecular Formula | C₉H₁₂O₂ | [1][2][3] |
| Molecular Weight | 152.19 g/mol | [1][2] |
| Canonical SMILES | CCCC(=O)CC1=CC=CO1 | [2] |
| InChI Key | NIVNFVHGZUNULS-UHFFFAOYSA-N | [2] |
| Synonyms | 1-(2-Furanyl)-2-pentanone, 2-Furfuryl propyl ketone | [2][4] |
Physicochemical Properties
| Property | Value | Source(s) |
| Physical Form | Liquid | [3] |
| Boiling Point | 60-61 °C at 1 Torr | [2] |
| Density | 1.0899 g/cm³ (Predicted) | [2] |
| Flash Point | 86.5 ± 13.1 °C (Predicted) | [2] |
| Refractive Index | 1.466 (Predicted) | [2] |
| LogP | 2.19130 | [2] |
Synthesis and Mechanistic Considerations
The synthesis of furan-containing ketones often leverages biomass-derived precursors like furfural. One of the most effective methods for creating the carbon-carbon bond required for 1-(2-Furyl)-2-pentanone is the Aldol condensation. This reaction involves the base- or acid-catalyzed reaction between an enol or enolate (from 2-pentanone) and an aldehyde (furfural).
Recent advancements have focused on using solid acid catalysts to drive these reactions under solvent-free conditions, enhancing the green chemistry profile of the synthesis.[5] The choice of a solid acid catalyst, such as Nafion, is strategic; it provides a high density of acidic sites to promote the reaction while simplifying product purification, as the catalyst can be easily filtered off.[5]
Visualizing the Synthesis Workflow
The following diagram outlines the key stages in the synthesis of 1-(2-Furyl)-2-pentanone, from initial reactants to final product validation.
Caption: Synthesis workflow for 1-(2-Furyl)-2-pentanone.
Detailed Experimental Protocol: Solid Acid-Catalyzed Aldol Condensation
This protocol is adapted from methodologies reported for the condensation of furfural with ketones.[5]
Objective: To synthesize 1-(2-Furyl)-2-pentanone via Nafion-catalyzed condensation of furfural and 2-pentanone.
Materials:
-
Furfural (freshly distilled)
-
2-Pentanone
-
Nafion solid acid catalyst
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add furfural (e.g., 20 mmol) and 2-pentanone (e.g., 60 mmol, a 3-fold molar excess is used to favor the mono-condensation product and minimize self-condensation of furfural).
-
Catalyst Addition: Add the solid acid catalyst, Nafion (e.g., 0.40 g). Causality: Nafion provides reusable, strong acidic sites necessary to protonate the carbonyl of furfural, activating it for nucleophilic attack by the enol form of 2-pentanone.
-
Reaction: Heat the solvent-free mixture to 60°C with vigorous stirring for approximately 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Catalyst Removal: After cooling to room temperature, add ethyl acetate to dissolve the mixture and filter to remove the solid Nafion catalyst. The catalyst can be washed, dried, and stored for reuse.
-
Work-up: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any leached acidity, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to remove the solvent and excess 2-pentanone. The resulting crude oil is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 1-(2-Furyl)-2-pentanone.
-
Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry.
Analytical Characterization
Structural confirmation is a self-validating step in any synthesis. The expected spectroscopic data for 1-(2-Furyl)-2-pentanone are as follows:
-
¹H NMR Spectroscopy: The spectrum should show characteristic signals for the three distinct protons on the furan ring. Additionally, signals corresponding to the methylene group adjacent to the furan ring, the carbonyl-adjacent methylene group, the subsequent methylene group, and the terminal methyl group of the pentanone chain will be present with predictable chemical shifts and splitting patterns.
-
¹³C NMR Spectroscopy: The spectrum will display nine distinct carbon signals, including those for the furan ring carbons, the ketone carbonyl carbon (typically δ > 200 ppm), and the aliphatic carbons of the pentyl chain.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone C=O stretch is expected around 1715 cm⁻¹. Vibrations associated with the C-O-C and C=C bonds of the furan ring will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (152.19 g/mol ).
Applications in Research and Industry
1-(2-Furyl)-2-pentanone is a compound with established and potential applications in several fields.
-
Flavor and Fragrance Industry: Due to its aromatic properties, it is recognized as a flavoring agent in the food industry.[1] Its organoleptic profile is often described as sweet, fruity, and ketonic.
-
Pharmaceutical and Drug Development: While direct antimicrobial or therapeutic activities are still under investigation, its structure makes it a valuable intermediate or building block in synthetic organic chemistry.[1] The furan nucleus is a common scaffold in many biologically active compounds. Researchers can leverage the ketone and furan functionalities for further chemical modifications to build more complex molecular architectures for drug discovery programs.
-
Renewable Chemicals: As a derivative of furfural, which is produced from lignocellulosic biomass, 1-(2-Furyl)-2-pentanone is part of the value chain for converting renewable resources into valuable chemicals and potential fuel precursors.[1][5]
Safety and Handling
-
Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Disclaimer: This safety information is generalized. Always consult a specific and verified SDS for the compound before handling.
Conclusion
1-(2-Furyl)-2-pentanone (CAS: 20907-03-3) is a significant chemical compound with a well-defined profile. Its synthesis from renewable precursors like furfural positions it as a key player in green chemistry. For professionals in research and development, its utility as a flavoring agent is complemented by its potential as a versatile synthetic intermediate. The methodologies for its synthesis are robust, and its characterization relies on standard, definitive analytical techniques. As research continues to explore the chemical space of biomass-derived molecules, the applications for 1-(2-Furyl)-2-pentanone and its derivatives are poised to expand.
References
- Smolecule. (n.d.). Buy 1-(2-Furyl)-2-pentanone | 20907-03-3.
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- Guidechem. (n.d.). 1-(2-Furil)-2-pentanona 20907-03-3 wiki.
- Cheméo. (n.d.). Chemical Properties of 1-Pentanone, 1-(2-furanyl)- (CAS 3194-17-0).
- Sigma-Aldrich. (2022). Safety Data Sheet - 3-Methyl-2-pentanone.
- TCI Chemicals. (n.d.). Safety Data Sheet - 2-Pentanone.
- Advanced Biotech. (2025). Safety Data Sheet - 2-Pentanone natural.
- Fisher Scientific. (2023). Safety Data Sheet - 2-Pentanone.
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Wang, W., Jia, X., Ge, H., Li, Z., Tian, G., Shao, X., & Zhang, Q. (2017). Synthesis of C15 and C10 fuel precursors with cyclopentanone and furfural derived from hemicellulose. RSC Advances, 7(26), 15997-16006. Retrieved from [Link]
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NIST. (n.d.). 1-Pentanone, 1-(2-furanyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure and Properties of 1-(2-Furyl)-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its unique electronic and structural characteristics make it a privileged structure in the design of novel therapeutics.[3][4] This guide provides a comprehensive technical overview of 1-(2-Furyl)-2-pentanone, a furan derivative with potential applications in drug discovery and development. By detailing its molecular structure, spectroscopic signature, synthesis, and potential biological relevance, this document serves as a vital resource for researchers engaged in the exploration of furan-based chemical entities.
The incorporation of a furan ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, often acting as a bioisostere for other aromatic systems and enhancing properties such as metabolic stability and receptor binding affinity.[1][2] Understanding the foundational chemistry of molecules like 1-(2-Furyl)-2-pentanone is therefore paramount for the rational design of new and effective therapeutic agents.
Molecular Structure and Chemical Identity
1-(2-Furyl)-2-pentanone, also known as 2-pentanoylfuran, is an aromatic ketone.[1] It possesses a molecular formula of C9H12O2 and a molecular weight of 152.19 g/mol .[1] The structure features a five-membered furan ring attached to a pentanone chain at the second carbon of the furan ring.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 1-(furan-2-yl)pentan-2-one |
| CAS Number | 36560-15-7 |
| Molecular Formula | C9H12O2 |
| Molecular Weight | 152.19 g/mol |
| Synonyms | 2-Pentanoylfuran, 1-(2-Furanyl)-2-pentanone |
The molecular structure is depicted below:
Caption: 2D structure of 1-(2-Furyl)-2-pentanone.
Spectroscopic Analysis
Spectroscopic analysis is critical for the unambiguous identification and characterization of 1-(2-Furyl)-2-pentanone. The following sections detail the expected spectral data based on the analysis of analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 1-(2-Furyl)-2-pentanone, distinct signals are expected for the protons on the furan ring and the pentanone chain.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Proton | Multiplicity | Chemical Shift (δ, ppm) | Rationale |
| H5 (furan) | dd | ~7.4 | Deshielded due to proximity to the ring oxygen and the electron-withdrawing ketone. |
| H3 (furan) | dd | ~7.2 | Less deshielded than H5. |
| H4 (furan) | dd | ~6.5 | Shielded relative to other furan protons. |
| -CH₂- (α to C=O) | t | ~2.8 | Adjacent to the carbonyl group, leading to deshielding. |
| -CH₂- (β to C=O) | sextet | ~1.7 | Further from the carbonyl, thus more shielded. |
| -CH₂- (γ to C=O) | sextet | ~1.4 | Even further from the carbonyl. |
| -CH₃ | t | ~0.9 | Terminal methyl group, most shielded protons. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Chemical Shift (δ, ppm) | Rationale |
| C=O | ~208 | Characteristic for a ketone carbonyl carbon. |
| C2 (furan) | ~152 | Carbon attached to the acyl group. |
| C5 (furan) | ~146 | Carbon adjacent to the ring oxygen. |
| C3 (furan) | ~117 | Furan ring carbon. |
| C4 (furan) | ~112 | Furan ring carbon. |
| -CH₂- (α to C=O) | ~40 | Deshielded by the adjacent carbonyl group. |
| -CH₂- (β to C=O) | ~26 | Aliphatic carbon. |
| -CH₂- (γ to C=O) | ~22 | Aliphatic carbon. |
| -CH₃ | ~14 | Terminal methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks for 1-(2-Furyl)-2-pentanone are the carbonyl stretch and the characteristic vibrations of the furan ring.
Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3100 | C-H stretch (furan ring) | Medium |
| ~2960-2870 | C-H stretch (aliphatic) | Strong |
| ~1675 | C=O stretch (aryl ketone) | Strong, Sharp |
| ~1560, 1470 | C=C stretch (furan ring) | Medium |
| ~1015 | C-O-C stretch (furan ring) | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation of 1-(2-Furyl)-2-pentanone is expected to be influenced by the stability of the furan ring and the cleavage of the pentanone side chain.
Expected Mass Spectrometry Fragmentation:
| m/z | Fragment | Description |
| 152 | [M]⁺ | Molecular ion |
| 95 | [C₅H₃O-C=O]⁺ | Acylium ion formed by α-cleavage |
| 123 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 109 | [M - C₃H₇]⁺ | Loss of a propyl radical |
Synthesis of 1-(2-Furyl)-2-pentanone
A reliable method for the synthesis of 1-(2-Furyl)-2-pentanone is the Friedel-Crafts acylation of furan with valeryl chloride.[2] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.
Causality Behind Experimental Choices
The Friedel-Crafts acylation of furan requires careful consideration of the catalyst and reaction conditions. Furan is an electron-rich heterocycle and is prone to polymerization under strongly acidic conditions. Therefore, milder Lewis acids or specific protocols are often employed to achieve good yields. The use of a Lewis acid like aluminum chloride (AlCl₃) activates the valeryl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich furan ring, primarily at the C2 position due to the directing effect of the ring oxygen. The reaction is typically conducted at low temperatures to control the reactivity and minimize side reactions.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from established procedures for the acylation of aromatic compounds.[2]
Materials:
-
Furan
-
Valeryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous DCM and AlCl₃ (1.2 equivalents). The suspension is cooled to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Valeryl chloride (1.0 equivalent) is dissolved in anhydrous DCM and added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.
-
Addition of Furan: Furan (1.0 equivalent) is dissolved in anhydrous DCM and added dropwise to the reaction mixture over 45 minutes, keeping the internal temperature at 0 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl with vigorous stirring.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with water, 5% NaHCO₃ solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 1-(2-Furyl)-2-pentanone.
Caption: Experimental workflow for the synthesis of 1-(2-Furyl)-2-pentanone.
Potential Biological and Pharmacological Significance
While specific studies on the biological activity of 1-(2-Furyl)-2-pentanone are limited, the broader class of 2-acylfurans and furan derivatives has demonstrated a wide range of pharmacological activities, including antimicrobial and cytotoxic effects.
Antimicrobial Activity
Furan-containing compounds have been extensively investigated for their antimicrobial properties.[5] The furan nucleus can be found in several clinically used antibacterial agents. The electrophilic nature of some furan derivatives allows them to react with cellular nucleophiles, such as thiols in enzymes, leading to the inhibition of key metabolic pathways in microorganisms.[3] The presence of the acyl group in 2-acylfurans can modulate this activity. Further screening of 1-(2-Furyl)-2-pentanone against a panel of bacterial and fungal strains is warranted to explore its potential as an antimicrobial agent.
Cytotoxic and Anti-cancer Potential
Numerous furan derivatives have been synthesized and evaluated for their potential as anti-cancer agents.[6] The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with cell signaling pathways. A study on the related compound, 2-furyl methyl ketone, suggested potential for hepatic and renal toxicity at high concentrations after prolonged exposure in mice.[3] This highlights the importance of thorough toxicological evaluation in the drug development process. The cytotoxic potential of 1-(2-Furyl)-2-pentanone against various cancer cell lines should be investigated to determine its therapeutic index and potential for development as an anti-cancer agent.
Conclusion
1-(2-Furyl)-2-pentanone is a furan derivative with a well-defined molecular structure that can be reliably synthesized and characterized using standard organic chemistry techniques. Its structural relationship to other biologically active furan-containing molecules suggests that it may possess interesting pharmacological properties. This technical guide provides a solid foundation for researchers and drug development professionals to further investigate the chemical and biological attributes of this compound, potentially leading to the discovery of new therapeutic leads. The detailed synthetic protocol and comprehensive spectroscopic analysis presented herein will facilitate its preparation and identification, enabling its exploration in various biological assays.
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1-(2-Furyl)-2-pentanone synthesis pathways
An In-depth Technical Guide to the Synthesis of 1-(2-Furyl)-2-pentanone
Executive Summary
1-(2-Furyl)-2-pentanone, also known as 2-pentanoylfuran, is an aryl alkyl ketone of significant interest due to its characteristic sweet, fruity, and caramel-like aroma, finding applications in the flavor and fragrance industry.[1][2] The furan moiety, a five-membered aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, making its derivatives, including 1-(2-Furyl)-2-pentanone, valuable intermediates in the synthesis of more complex molecules.[3] This guide provides a detailed examination of the primary synthetic pathways for 1-(2-Furyl)-2-pentanone, with a focus on the underlying chemical principles, mechanistic details, and field-proven experimental protocols. The core methodologies discussed are the Friedel-Crafts acylation of furan and an alternative approach utilizing organometallic reagents. This document is intended for researchers, chemists, and professionals in drug development and chemical synthesis who require a comprehensive understanding of the synthesis of this important furan derivative.
Introduction: The Furan Scaffold and 1-(2-Furyl)-2-pentanone
The furan ring is a cornerstone in heterocyclic chemistry, present in numerous natural products and FDA-approved drugs.[3] Its unique electronic properties and ability to act as a bioisostere for rings like phenyl or thiophene make it a versatile component in drug design.[3] Furan's reactivity, particularly its susceptibility to electrophilic substitution, is considerably greater than that of benzene, a property that is central to its synthetic transformations.[4]
1-(2-Furyl)-2-pentanone (IUPAC name: 1-(furan-2-yl)pentan-1-one) is a specific derivative that leverages this reactivity for its synthesis.[5][6] It is a colorless liquid with a molecular weight of 152.19 g/mol .[5] Its primary value lies in its organoleptic properties, but its structure also presents a useful template for further chemical modification.[2] This guide will explore the most effective and scientifically robust methods for its preparation.
Core Synthetic Pathways
The synthesis of 1-(2-Furyl)-2-pentanone is predominantly achieved through the direct acylation of the furan ring. The high reactivity of furan at the C2 (alpha) position makes this an efficient and regioselective approach.
Pathway I: Friedel-Crafts Acylation
The most common and industrially significant method for synthesizing 1-(2-Furyl)-2-pentanone is the Friedel-Crafts acylation of furan.[7] This reaction involves the introduction of a pentanoyl group onto the furan ring via an electrophilic aromatic substitution mechanism.[8]
Furan is an electron-rich heterocycle, making it highly reactive towards electrophiles. The reaction is typically catalyzed by a Lewis acid, which activates the acylating agent to form a highly electrophilic acylium ion. This ion is then attacked by the furan ring, preferentially at the C2 position, to form a resonance-stabilized intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the furan ring, yielding the final ketone product.
The choice of catalyst is critical. Strong Lewis acids like aluminum chloride (AlCl₃) can be effective but often need to be used in stoichiometric amounts because they form stable complexes with the resulting ketone, which can reduce yield and complicate purification.[9] Milder or more specialized catalysts are often preferred to mitigate side reactions like polymerization, which furan is prone to under strongly acidic conditions.[9][10]
Caption: General workflow for the Friedel-Crafts acylation of furan.
The versatility of the Friedel-Crafts acylation is enhanced by the variety of available acylating agents and catalysts.
-
Acylating Agents : Both pentanoyl chloride and pentanoic anhydride are effective. Acyl halides are generally more reactive.[9]
-
Homogeneous Catalysts :
-
Boron Trifluoride (BF₃) : A milder Lewis acid that can be used in catalytic amounts (0.001 to 0.1 mole per mole of acylating agent), leading to higher yields and cleaner reactions compared to AlCl₃.[9]
-
Rare Earth Triflates (e.g., Yb(OTf)₃) : These are effective catalysts, particularly in alternative media like ionic liquids, which can be recycled.[11]
-
-
Heterogeneous Catalysts :
-
Zeolites : These solid acid catalysts offer advantages in terms of reusability, reduced waste, and easier product separation.[12]
-
Supported Heteropoly Acids : Catalysts like chromium-exchanged dodecatungstophosphoric acid on K-10 clay have shown excellent activity and selectivity in solventless, green processes.[7][13]
-
This protocol is adapted from established methods for furan acylation using a mild Lewis acid catalyst.[9]
-
Reaction Setup : To a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add furan (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or diethyl ether.
-
Cooling : Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition : Slowly add pentanoyl chloride (1.05 eq) to the stirred solution.
-
Catalyst Addition : Add boron trifluoride etherate (BF₃·OEt₂) (0.1 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction : After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, cool the mixture back to 0 °C and slowly quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude oil by vacuum distillation to obtain pure 1-(2-Furyl)-2-pentanone.
Pathway II: Organometallic Synthesis
An alternative strategy involves the use of an organometallic furan derivative, which acts as a nucleophile, reacting with a suitable pentanoyl electrophile. The most common approach utilizes 2-furyllithium.
This pathway reverses the polarity of the reactants compared to the Friedel-Crafts reaction. Furan is first deprotonated at the C2 position using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form the highly nucleophilic 2-furyllithium.[14] This powerful nucleophile can then react with an electrophilic source of the pentanoyl group, such as pentanoyl chloride or a related derivative. The reaction is a straightforward nucleophilic acyl substitution. This method is highly efficient and avoids the use of Lewis acids, which can be advantageous for sensitive substrates.
Caption: Synthesis via 2-furyllithium and nucleophilic acyl substitution.
This protocol is based on standard procedures for the generation and reaction of furyllithium reagents.[14][15]
-
Reaction Setup : Assemble a flame-dried, three-necked, round-bottom flask under a nitrogen atmosphere. Equip it with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Furan Solution : Add anhydrous tetrahydrofuran (THF) to the flask, followed by freshly distilled furan (1.1 eq). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation : Slowly add n-butyllithium (1.0 eq, typically 1.6 M in hexanes) dropwise to the stirred furan solution, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete formation of 2-furyllithium.
-
Electrophile Addition : In a separate flask, prepare a solution of pentanoyl chloride (1.0 eq) in anhydrous THF. Add this solution dropwise to the 2-furyllithium suspension at -78 °C.
-
Reaction : Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quenching and Work-up : Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction : Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers.
-
Washing and Drying : Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification : Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Comparative Analysis of Synthesis Pathways
| Feature | Pathway I: Friedel-Crafts Acylation | Pathway II: Organometallic Synthesis |
| Reagents | Furan, Pentanoyl Chloride/Anhydride | Furan, n-BuLi, Pentanoyl Chloride |
| Catalyst | Lewis Acid (BF₃, SnCl₄, etc.) or Solid Acid | None (stoichiometric base) |
| Conditions | 0 °C to room temperature | Cryogenic temperatures (-78 °C) |
| Key Intermediate | Acylium Ion (electrophile) | 2-Furyllithium (nucleophile) |
| Advantages | Milder conditions possible, industrially scalable, potential for green catalysts (zeolites).[12][13] | High yields, excellent regioselectivity, avoids acidic conditions that can degrade furan. |
| Disadvantages | Risk of polymerization with strong acids, catalyst can form complexes with product, potential for environmental waste with traditional catalysts.[9] | Requires strictly anhydrous conditions, cryogenic temperatures, and handling of pyrophoric n-BuLi. |
Conclusion
The synthesis of 1-(2-Furyl)-2-pentanone can be reliably achieved through several well-established methodologies. The Friedel-Crafts acylation remains the most versatile and widely applied approach, with modern advancements in catalysis offering greener and more efficient variations that mitigate the drawbacks of traditional Lewis acids.[13] The use of heterogeneous catalysts, in particular, points toward more sustainable industrial production.[12] The organometallic pathway, while more demanding in its experimental setup, provides an excellent alternative that offers high yields and avoids the potential for acid-catalyzed side reactions. The choice of synthetic route will ultimately depend on the specific requirements of the laboratory or production facility, including scale, available equipment, and cost considerations. Both pathways represent robust and effective methods for accessing this valuable flavor compound and synthetic intermediate.
References
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- Wikipedia. (n.d.). Furan.
- University of California, Davis. (2022, September 17). Selective Catalytic Reactions For Taking Furan-Based Compounds To Useful Chemicals.
- National Institutes of Health (NIH). (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates.
- Google Patents. (n.d.). US2515123A - Acylation of furan.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.
- ProQuest. (n.d.). Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling.
- ResearchGate. (n.d.). (PDF) Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling.
- Zenodo. (n.d.). Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid.
- FooDB. (2010, April 8). Showing Compound 1-(2-Furanyl)-1-pentanone (FDB019451).
- GCW Gandhi Nagar Jammu. (n.d.). Electrophilic Substitution - Friedel-Crafts Acylation of Furan.
- National Institutes of Health (NIH). (n.d.). 2-Pentanoylfuran | C9H12O2 | CID 231325 - PubChem.
- The Good Scents Company. (n.d.). 2-furyl pentyl ketone, 14360-50-0.
- NIST. (n.d.). 1-Pentanone, 1-(2-furanyl)-.
- ResearchGate. (n.d.). Reaction of 1 with 2-furyllithium (2a) in various reaction conditions.
- ResearchGate. (n.d.). Optimized reaction of 2-furyllithium with propylene oxide | Download Table.
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An In-depth Technical Guide to the Friedel-Crafts Acylation of Furan with Pentanoyl Chloride
Abstract
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds and introducing keto-functionalities onto aromatic systems. The synthesis of 2-pentanoylfuran, a valuable intermediate and flavor component, via the acylation of furan with pentanoyl chloride, presents unique challenges and opportunities. Furan's high reactivity and acid sensitivity necessitate a departure from classical Friedel-Crafts conditions to prevent polymerization and degradation.[1][2] This guide provides a comprehensive exploration of the theoretical underpinnings, mechanistic pathways, optimized experimental protocols, and critical process parameters for the successful synthesis of 2-pentanoylfuran. We address the nuances of catalyst selection, regioselectivity, and potential side reactions, offering field-proven insights for researchers in synthetic chemistry and drug development.
Theoretical Framework: The Nuances of Electrophilic Substitution on Furan
Furan is a π-electron-rich five-membered heterocycle that readily undergoes electrophilic aromatic substitution (EAS). Its reactivity is significantly greater than that of benzene, with reaction rates reported to be as much as 6 x 10¹¹ times faster.[3] This heightened reactivity stems from the ability of the oxygen heteroatom to donate its lone-pair electrons into the aromatic system, thereby stabilizing the cationic intermediate (the σ-complex or arenium ion) formed during the electrophilic attack.
Regioselectivity: The Predominance of C2-Acylation
Electrophilic attack on the furan ring preferentially occurs at the C2 (or α) position. This regioselectivity is a direct consequence of the relative stability of the possible cationic intermediates. When the electrophile attacks at the C2 position, the resulting positive charge can be delocalized over three atoms, including the oxygen, leading to three significant resonance structures.[3][4] In contrast, attack at the C3 (or β) position results in an intermediate that is less stable, with the positive charge delocalized over only two carbon atoms.[3][5] Consequently, the transition state leading to C2-substitution has a lower activation energy, making it the dominant reaction pathway.
The Challenge: Acid Sensitivity and Polymerization
The primary challenge in the Friedel-Crafts acylation of furan is its propensity to polymerize under strongly acidic conditions.[1][2] Traditional strong Lewis acids, such as aluminum chloride (AlCl₃), which are standard for acylating less reactive arenes, are often too harsh for the delicate furan ring.[2] The interaction of the furan oxygen with the strong Lewis acid, coupled with the high reactivity of the ring, can initiate uncontrollable polymerization, leading to low yields and tar formation. Therefore, the selection of a milder, more judicious catalyst is paramount for a successful and high-yielding reaction.
Reaction Mechanism and Catalyst Selection
The Friedel-Crafts acylation of furan with pentanoyl chloride proceeds through a well-established three-step electrophilic aromatic substitution mechanism.
-
Generation of the Electrophile: The Lewis acid catalyst coordinates to the chlorine atom of pentanoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a resonance-stabilized pentanoyl cation (an acylium ion).[4]
-
Nucleophilic Attack: The electron-rich furan ring acts as a nucleophile, attacking the electrophilic acylium ion, preferentially at the C2 position. This step forms the resonance-stabilized sigma complex and temporarily disrupts the ring's aromaticity.[4][5]
-
Restoration of Aromaticity: A weak base (such as the [Catalyst-Cl]⁻ complex or solvent) abstracts a proton from the C2 position, collapsing the sigma complex, restoring the aromatic system, and yielding the final product, 2-pentanoylfuran.[4]
Caption: Key stages of the Friedel-Crafts acylation of furan.
Judicious Catalyst Choice
To mitigate polymerization, milder Lewis acids or alternative catalytic systems are employed. Boron trifluoride etherate (BF₃·OEt₂) is a commonly used and effective catalyst for the acylation of sensitive heterocycles like furan.[2] Heterogeneous catalysts, such as supported heteropoly acids (e.g., dodecatungstophosphoric acid on K-10 clay) or metal-exchanged clays, also offer excellent alternatives, providing high yields and the benefit of being easily separable from the reaction mixture.[6][7][8] For this guide, we focus on the widely accessible and reliable BF₃·OEt₂ system.
Experimental Protocol: Synthesis of 2-Pentanoylfuran
Disclaimer: This protocol is intended for qualified professionals. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| Furan | 68.07 | 6.81 g (7.1 mL) | 0.10 | Freshly distilled recommended |
| Pentanoyl Chloride | 120.58 | 13.26 g (12.0 mL) | 0.11 | 1.1 equivalents |
| Boron Trifluoride Etherate | 141.93 | 1.42 g (1.2 mL) | 0.01 | Catalyst (0.1 eq.), handle with care |
| Dichloromethane (DCM) | - | 100 mL | - | Anhydrous solvent |
| Saturated Sodium Bicarbonate | - | ~50 mL | - | For aqueous work-up |
| Brine (Saturated NaCl) | - | ~30 mL | - | For aqueous work-up |
| Anhydrous Magnesium Sulfate | - | As needed | - | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain an inert atmosphere.
-
Initial Charging: Charge the flask with furan (0.10 mol) and anhydrous dichloromethane (50 mL). Begin stirring and cool the mixture to 0 °C using an ice-water bath.
-
Catalyst Addition: Slowly add boron trifluoride etherate (0.01 mol) to the stirred furan solution.
-
Acyl Chloride Addition: In the dropping funnel, prepare a solution of pentanoyl chloride (0.11 mol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding 50 mL of cold water.
-
Work-up & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid, followed by brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain 2-pentanoylfuran as a colorless liquid.[9]
Product Characterization and Data
The identity and purity of the synthesized 2-pentanoylfuran can be confirmed using standard analytical techniques.
| Property | Value | Source(s) |
| IUPAC Name | 1-(furan-2-yl)pentan-1-one | [10] |
| Molecular Formula | C₉H₁₂O₂ | [10] |
| Molar Mass | 152.19 g/mol | [10] |
| Appearance | Colorless liquid with a sweet, caramel-like aroma | [10] |
| Boiling Point | 101 °C @ 10 mmHg | [10] |
| Refractive Index | 1.486 - 1.492 (@ 20 °C) | [10][11] |
| Density | ~1.01 g/mL | [10][11] |
Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS) should be performed to confirm the structure, matching the data with established literature values.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Tar Formation | Catalyst is too strong; reaction temperature is too high; furan is impure. | Use a milder catalyst like BF₃·OEt₂ or a heterogeneous catalyst.[2] Maintain low temperatures (-10 to 0 °C) during electrophile addition.[12] Use freshly distilled furan. |
| Diacylation (Side Reaction) | High molar ratio of acylating agent; prolonged reaction time. | Use a molar ratio of furan to pentanoyl chloride of approximately 1:1.1.[9] Monitor the reaction closely and stop it once the starting material is consumed to prevent further substitution. |
| Incomplete Reaction | Insufficient catalyst; low reaction temperature; insufficient reaction time. | Ensure the catalyst is active and used in appropriate amounts (5-10 mol%). Allow the reaction to stir at room temperature after the initial addition. Confirm catalyst activity if it has been stored for a long time. |
| Difficult Purification | Presence of polymeric material; close boiling points of impurities. | Ensure a thorough aqueous work-up to remove acidic residues that can cause decomposition during distillation. Utilize fractional vacuum distillation with a short path apparatus for efficient separation. |
Conclusion
The Friedel-Crafts acylation of furan with pentanoyl chloride is a highly effective method for synthesizing 2-pentanoylfuran, provided that the inherent acid sensitivity of the furan ring is carefully managed. The key to success lies in the strategic selection of a mild Lewis acid catalyst, such as boron trifluoride etherate, and the meticulous control of reaction parameters, particularly temperature. By adhering to the optimized protocol and understanding the mechanistic principles outlined in this guide, researchers can reliably achieve high yields of the desired product while minimizing the formation of polymeric byproducts. This reaction remains a vital tool in the synthetic chemist's arsenal for accessing the valuable class of 2-acylfuran compounds.
References
-
Opietnik, M., Jungbauer, A., Mereiter, K., & Rosenau, T. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry, 16(22), 2739-2744. Available from: [Link]
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Choudhary, H., et al. (2020). Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. Catalysis Reviews, 63(2), 219-283. Available from: [Link]
-
Desai, D. S., & Yadav, G. D. (2021). Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. Clean Technologies and Environmental Policy, 23, 2429-2441. Available from: [Link]
-
ResearchGate. (2021). Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling. Available from: [Link]
-
Quora. (2019). Why does the electrophilic substitution of furan happen at 2 and 5 positions? Available from: [Link]
-
ProQuest. (2021). Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. Available from: [Link]
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Pearson. Furan undergoes electrophilic aromatic substitution more readily than benzene. Available from: [Link]
-
Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan. Available from: [Link]
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Royal Society of Chemistry. (2020). Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles. Organic Chemistry Frontiers. Available from: [Link]
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Filo. (2025). Acylation of Furan: Mechanism and Structure. Available from: [Link]
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Organic Chemistry Tutor. Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Available from: [Link]
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PubChem. 2-Pentylfuran. Available from: [Link]
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PubChem. 2-Pentanoylfuran. Available from: [Link]
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The Good Scents Company. 2-pentanoyl furan. Available from: [Link]
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An In-Depth Technical Guide to 1-(Furan-2-yl)pentan-2-one: Synthesis, Properties, and Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of 1-(furan-2-yl)pentan-2-one, a furan-containing ketone with potential applications in medicinal chemistry and drug development. This document delves into the nomenclature, chemical properties, plausible synthetic routes, and the broader context of the biological significance of the furan scaffold, offering valuable insights for researchers and scientists in the field.
Nomenclature and Chemical Identity
The accurate identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: 1-(Furan-2-yl)pentan-2-one
This name unequivocally describes a five-carbon ketone (pentan-2-one) where a furan ring is attached at the first carbon position (C1) via its second position (2-yl).
Synonyms:
-
1-(2-Furyl)-2-pentanone
-
2-Pentanone, 1-(2-furanyl)-
CAS Number: 20907-03-3
The Chemical Abstracts Service (CAS) Registry Number is a unique identifier, crucial for database searches and regulatory purposes.
Chemical Structure:
Caption: 2D structure of 1-(Furan-2-yl)pentan-2-one.
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as solubility, stability, and bioavailability.
| Property | Value |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| Appearance | Liquid (form) |
| LogP | 1.66 |
| Rotatable Bonds | 4 |
Data sourced from available chemical supplier information.
Synthetic Methodologies
While a specific, detailed synthetic protocol for 1-(furan-2-yl)pentan-2-one is not extensively documented in peer-reviewed literature, its structure suggests plausible and well-established synthetic strategies for furan derivatives. The two primary approaches would be the Paal-Knorr furan synthesis and the Friedel-Crafts acylation of furan.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a robust and widely employed method for constructing substituted furans from 1,4-dicarbonyl compounds.[1][2] This reaction typically involves an acid-catalyzed intramolecular cyclization and subsequent dehydration.[3]
Reaction Principle:
The synthesis of a 2-substituted furan, such as the target molecule, via the Paal-Knorr method would necessitate a suitably substituted 1,4-diketone. The general mechanism involves the protonation of one carbonyl group, followed by a rate-determining intramolecular attack by the enol form of the second carbonyl group to form a cyclic hemiacetal, which then dehydrates to the furan ring.[3][4]
Sources
Physical and chemical characteristics of 1-(2-Furyl)-2-pentanone
An In-Depth Technical Guide to 1-(2-Furyl)-2-pentanone
Introduction
1-(2-Furyl)-2-pentanone, also known by synonyms such as 2-furfuryl propyl ketone, is a heterocyclic ketone that holds interest in various chemical fields. Structurally, it is characterized by a furan ring linked via a methylene bridge to the alpha-carbon of a 2-pentanone moiety. This unique combination of a heteroaromatic furan ring and an aliphatic ketone chain imparts a distinct set of physical and chemical properties, making it a subject of study in flavor chemistry, synthetic organic chemistry, and potentially as a precursor for more complex molecules.
This guide provides a comprehensive overview of the physical and chemical characteristics of 1-(2-Furyl)-2-pentanone, intended for researchers, scientists, and professionals in drug development. We will delve into its structural and physicochemical properties, spectroscopic signature, and the requisite protocols for its unambiguous characterization, ensuring a framework for its effective application in a research and development setting.
Physicochemical and Structural Properties
Understanding the fundamental physical and structural properties of a compound is the cornerstone of its application. These parameters dictate its behavior in different solvents and at various temperatures, and provide the initial data points for its identification and handling. 1-(2-Furyl)-2-pentanone is classified as an aryl alkyl ketone, where the furan ring acts as the aryl substituent.[1]
Identification and Nomenclature
-
IUPAC Name: 1-(Furan-2-yl)pentan-2-one
-
CAS Number: 36733-70-9
-
Common Synonyms: 2-Furfuryl propyl ketone, 1-(2-Furanyl)-2-pentanone
Physical Properties Summary
The physical properties of 1-(2-Furyl)-2-pentanone are summarized in the table below. These values are critical for predicting its behavior in experimental setups, such as its volatility and solubility, which are fundamental for designing reaction conditions and purification protocols.
| Property | Value | Source |
| Appearance | Colorless liquid | [4] |
| Odor | Sweet, fruity, ketonic, with notes of apricot and peach | [5] |
| Boiling Point | 101.0 °C @ 10.00 mmHg | [4] |
| Density | 1.009 - 1.015 g/cm³ @ 20 °C | [4] |
| Refractive Index | 1.486 - 1.492 @ 20 °C | [4] |
| Solubility | Slightly soluble in water; Soluble in alcohol | [4][5] |
| logP (o/w) | 2.18 - 2.65 (Calculated) | [1] |
| Flash Point | 107.2 °C (225.0 °F) |
Chemical Characteristics and Reactivity
The chemical nature of 1-(2-Furyl)-2-pentanone is governed by its two primary functional groups: the furan ring and the ketone. This duality allows for a range of chemical transformations.
-
Ketone Reactivity: The carbonyl group (C=O) is susceptible to nucleophilic attack. It can undergo reactions typical of ketones, such as reduction to a secondary alcohol (1-(2-furyl)pentan-2-ol), reductive amination, and formation of imines or enamines.
-
Furan Ring Reactivity: The furan ring is an electron-rich aromatic system. It can undergo electrophilic aromatic substitution, although it is also prone to ring-opening under strongly acidic conditions. Hydrogenation of the furan ring is a common transformation, which can lead to the formation of tetrahydrofuran derivatives. The hydrogenation of similar furfuryl compounds is known to yield valuable products like 1,2-pentanediol and 1,5-pentanediol through ring opening and reduction.[6]
-
Alpha-Methylene Bridge: The methylene group (-CH₂-) situated between the furan ring and the carbonyl is activated. It is susceptible to deprotonation by a suitable base, forming an enolate. This enolate can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as aldol condensations and alkylations.
-
Synthesis: The synthesis of this compound can be approached through several established organic chemistry reactions, including Friedel-Crafts acylation or Claisen condensation, which are common methods for creating such ketone structures.[7]
Spectroscopic Analysis for Structural Elucidation
A self-validating protocol for confirming the identity and purity of 1-(2-Furyl)-2-pentanone relies on a combination of spectroscopic techniques. The expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are detailed below. This multi-faceted approach ensures a high degree of confidence in the material's structure.
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule. For 1-(2-Furyl)-2-pentanone (Furan-CH₂-CO-CH₂-CH₂-CH₃), we predict the following signals:
-
Furan Protons (3H): Three distinct signals in the aromatic region (~6.0-7.5 ppm), exhibiting characteristic splitting patterns (doublet of doublets, etc.) due to coupling between the furan ring protons.
-
Methylene protons alpha to Furan and Carbonyl (2H): A singlet expected around ~3.7 ppm. The downfield shift is due to the deshielding effects of both the adjacent aromatic furan ring and the carbonyl group. It appears as a singlet because there are no protons on adjacent atoms.
-
Methylene protons alpha to Carbonyl (2H): A triplet around ~2.5 ppm. The downfield shift is due to the adjacent carbonyl group. It is split into a triplet by the two protons of the neighboring methylene group.
-
Methylene protons (2H): A sextet around ~1.6 ppm. This signal is split by the adjacent two protons on one side and three protons on the other (2+3=5 neighboring protons, n+1=6 peaks).
-
Terminal Methyl protons (3H): A triplet around ~0.9 ppm. This is the most upfield signal, characteristic of a terminal methyl group in an alkyl chain. It is split into a triplet by the two protons on the adjacent methylene group.
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Carbonyl Carbon: A signal far downfield, typically in the ~205-210 ppm range.
-
Furan Carbons: Four signals in the ~105-155 ppm range.
-
Aliphatic Carbons: Four distinct signals for the carbons in the pentanone chain, with the carbons closer to the electron-withdrawing carbonyl group appearing further downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.
-
C=O Stretch: A strong, sharp absorption band characteristic of a ketone, expected around 1715-1725 cm⁻¹ .
-
C-H Stretch (sp²): Signals corresponding to the C-H bonds on the furan ring, typically found just above 3000 cm⁻¹ .
-
C-H Stretch (sp³): Signals for the aliphatic C-H bonds, found just below 3000 cm⁻¹ .
-
C=C Stretch: Aromatic C=C stretching from the furan ring, appearing in the ~1500-1600 cm⁻¹ region.
-
C-O-C Stretch: A strong signal from the ether linkage within the furan ring, typically around 1000-1250 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
-
Molecular Ion Peak (M⁺): A peak at m/z = 152, corresponding to the molecular weight of the compound.
-
Key Fragmentation: A prominent peak at m/z = 81 is expected, corresponding to the very stable furfuryl cation ([C₅H₅O]⁺), formed by cleavage alpha to the carbonyl group. Another expected fragmentation is the loss of the propyl group (-CH₂CH₂CH₃), resulting in a fragment at m/z = 109 .
Experimental Workflow for Characterization
To ensure the integrity of any research, a robust, self-validating workflow for the characterization of 1-(2-Furyl)-2-pentanone is essential. This protocol outlines the logical steps from sample acquisition to final data analysis.
Workflow Diagram
Caption: Workflow for the Characterization of 1-(2-Furyl)-2-pentanone.
Step-by-Step Protocol
-
Sample Receipt and Initial Purity Assessment:
-
Causality: The first step is to establish a baseline purity. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique as it separates volatile impurities and provides their mass spectra for tentative identification.
-
Method:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject 1 µL into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).
-
Run a temperature gradient program (e.g., 50 °C hold for 2 min, ramp to 250 °C at 10 °C/min).
-
Analyze the resulting chromatogram for the number of peaks and their relative areas. The main peak should correspond to 1-(2-Furyl)-2-pentanone. Analyze the corresponding mass spectrum for the molecular ion (m/z 152) and key fragments (m/z 81).
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Causality: NMR provides the definitive structural map of the molecule.
-
Method:
-
Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum, ensuring adequate signal-to-noise.
-
Acquire a ¹³C NMR spectrum.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals and analyze the chemical shifts and splitting patterns to confirm the proton assignments described in Section 3.1.
-
-
-
Infrared (IR) Spectroscopy:
-
Causality: This technique rapidly confirms the presence of key functional groups, primarily the ketone carbonyl.
-
Method:
-
Place one drop of the neat liquid sample between two salt (NaCl or KBr) plates to create a thin film.
-
Place the plates in the spectrometer's sample holder.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the C=O, C-H (sp² and sp³), C=C, and C-O-C bonds as detailed in Section 3.3.
-
-
-
Structural Validation:
-
Method:
-
Compare the experimental data from GC-MS, NMR, and IR with the predicted values and any available literature data.
-
Confirm that the molecular weight, fragmentation pattern, proton and carbon environments, and functional group absorptions all correspond to the structure of 1-(2-Furyl)-2-pentanone.
-
The convergence of all data points provides a high-confidence validation of the compound's identity and purity.
-
Safety and Handling
As with any chemical, proper handling of 1-(2-Furyl)-2-pentanone is paramount to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar ketones and furan derivatives should be used to inform handling procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8][9]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[8]
-
Hazards: Based on similar compounds, it should be treated as potentially harmful if swallowed or inhaled and may cause skin and serious eye irritation.[4][10][11][12]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from heat, sparks, or open flames.[8][9][10]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents, as these may react exothermically or degrade the compound.[8][10]
-
First Aid:
Conclusion
1-(2-Furyl)-2-pentanone is a heterocyclic ketone with a well-defined set of physical and chemical properties. Its characterization is straightforward using standard analytical techniques, including GC-MS, NMR, and IR spectroscopy. The predictable spectroscopic signature, arising from its furan and pentanone moieties, allows for unambiguous structural confirmation. By adhering to the systematic characterization workflow and safety protocols outlined in this guide, researchers can confidently utilize this compound in their synthetic and analytical endeavors.
References
-
Chemical Properties of 1-Pentanone, 1-(2-furanyl)- (CAS 3194-17-0) . Cheméo. [Link]
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Showing Compound 1-(2-Furanyl)-1-pentanone (FDB019451) . FooDB. [Link]
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Chemical Properties of 1-(2-furyl)-2-propanone (CAS 6975-60-6) . Cheméo. [Link]
-
1-Pentanone, 1-(2-furanyl)- . NIST WebBook. [Link]
-
2-Pentanoylfuran | C9H12O2 | CID 231325 . PubChem - NIH. [Link]
-
2-furyl pentyl ketone, 14360-50-0 . The Good Scents Company. [Link]
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Ethanone, 1-(2-furanyl)- . Synerzine. [Link]
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Chemical Properties of Ethanone, 1-(2-furanyl)- (CAS 1192-62-7) . Cheméo. [Link]
-
Synthesis of C 15 and C 10 fuel precursors with cyclopentanone and furfural derived from hemicellulose . RSC Publishing. [Link]
-
1-(2-furyl)-1-pentanone - 3194-17-0, C9H12O2, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. [Link]
-
Draw the 1H NMR Spectrum of 2-pentanone . YouTube. [Link]
-
2-Pentanone - Wikipedia . Wikipedia. [Link]
-
(10) Patent No. . ResearchGate. [Link]
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- 3. 1-Pentanone, 1-(2-furanyl)- [webbook.nist.gov]
- 4. 2-Pentanoylfuran | C9H12O2 | CID 231325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-furyl pentyl ketone, 14360-50-0 [thegoodscentscompany.com]
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Spectroscopic Profile of 1-(2-Furyl)-2-pentanone: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(2-Furyl)-2-pentanone. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for this compound. The guide is structured to not only present the data but also to elucidate the underlying chemical principles that govern the spectroscopic behavior of this furyl ketone, thereby providing a self-validating framework for its structural confirmation.
Introduction and Molecular Structure
1-(2-Furyl)-2-pentanone is a ketone derivative featuring a furan ring attached to a pentanone chain. The molecular structure, with the formula C₉H₁₂O₂, combines an aromatic heterocyclic system with an aliphatic ketone moiety.[1] This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization in various chemical and pharmaceutical applications. A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and structural elucidation in synthetic chemistry.[2]
Below is a diagram of the molecular structure of 1-(2-Furyl)-2-pentanone with atom numbering for reference in the subsequent spectroscopic analysis.
Caption: Molecular Structure of 1-(2-Furyl)-2-pentanone.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1-(2-Furyl)-2-pentanone is expected to be dominated by absorptions arising from the carbonyl group, the furan ring, and the aliphatic chain.
Expected IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Authoritative Grounding |
| ~3125 | Medium | =C-H stretch (furan) | Aromatic C-H stretches in furan rings typically appear above 3100 cm⁻¹.[3] |
| 2960-2870 | Strong | C-H stretch (alkyl) | Asymmetric and symmetric stretching of C-H bonds in the propyl group.[4] |
| ~1715 | Strong | C=O stretch (ketone) | The carbonyl group of an aliphatic ketone typically absorbs strongly in the 1725-1705 cm⁻¹ region. Conjugation with the furan ring is not direct, so a significant shift is not expected.[5] |
| ~1580, ~1500, ~1465 | Medium-Weak | C=C stretch (furan) | The furan ring exhibits characteristic C=C stretching vibrations in this region.[2] |
| ~1020 | Medium | C-O-C stretch (furan) | The C-O-C stretching vibration of the furan ring is a characteristic band. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
A standard and efficient method for obtaining an IR spectrum of a liquid sample like 1-(2-Furyl)-2-pentanone is using an ATR-FTIR spectrometer.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small drop of 1-(2-Furyl)-2-pentanone directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
Data Processing: Perform baseline correction and peak picking to identify the key absorption bands.
The choice of ATR-FTIR is based on its simplicity, speed, and minimal sample preparation, making it a highly reliable and reproducible technique for routine analysis.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural elucidation of 1-(2-Furyl)-2-pentanone.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show distinct signals for the protons on the furan ring and the aliphatic chain. The chemical shifts are influenced by the electronegativity of the nearby oxygen atoms and the aromaticity of the furan ring.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Authoritative Grounding |
| ~7.35 | dd | 1H | H-5' | The proton at the 5-position of the furan ring is expected to be the most deshielded due to its proximity to the ring oxygen.[6] |
| ~6.30 | dd | 1H | H-4' | This furan proton will appear as a doublet of doublets due to coupling with H-5' and H-3'. |
| ~6.15 | d | 1H | H-3' | This furan proton is adjacent to the substituent and will couple with H-4'. |
| ~3.70 | s | 2H | H-1 | The methylene protons adjacent to the furan ring (C-1) are expected to be a singlet as there are no adjacent protons. |
| ~2.45 | t | 2H | H-3 | The methylene protons (C-3) adjacent to the carbonyl group are deshielded and will appear as a triplet due to coupling with the H-4 protons.[7] |
| ~1.60 | sextet | 2H | H-4 | These methylene protons (C-4) will be split into a sextet by the adjacent H-3 and H-5 protons.[8] |
| ~0.90 | t | 3H | H-5 | The terminal methyl protons (C-5) will appear as a triplet due to coupling with the H-4 protons.[7] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in 1-(2-Furyl)-2-pentanone.
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Authoritative Grounding |
| ~209 | C-2 | The carbonyl carbon of a ketone is highly deshielded and typically appears in the 205-220 ppm region. |
| ~152 | C-2' | The carbon of the furan ring attached to the substituent. |
| ~142 | C-5' | The C-5 carbon of the furan ring. |
| ~110 | C-4' | The C-4 carbon of the furan ring. |
| ~107 | C-3' | The C-3 carbon of the furan ring.[2] |
| ~45 | C-3 | The carbon alpha to the carbonyl group. |
| ~38 | C-1 | The methylene carbon attached to the furan ring. |
| ~17 | C-4 | The methylene carbon in the propyl chain. |
| ~14 | C-5 | The terminal methyl carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 1-(2-Furyl)-2-pentanone in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the Free Induction Decay (FID) signal.
-
Data Processing: Perform a Fourier Transform (FT) on the FID to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
The choice of CDCl₃ as a solvent is standard for many organic molecules due to its good dissolving power and relatively clean spectral window.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its structure. Electron Ionization (EI) is a common technique that will induce characteristic fragmentation of 1-(2-Furyl)-2-pentanone.
Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Assignment | Fragmentation Pathway |
| 152 | Moderate | [M]⁺ | Molecular ion |
| 95 | High | [C₅H₃O-CH₂]⁺ | Alpha-cleavage with loss of the propyl group. |
| 81 | High | [C₄H₃O-CH₂]⁺ | A common fragment from the furan ring. |
| 57 | Moderate | [CH₃CH₂CH₂CO]⁺ | Alpha-cleavage with loss of the furfuryl radical. |
| 43 | High | [CH₃CH₂CH₂]⁺ | Propyl cation. |
Fragmentation Pathways
The fragmentation of 1-(2-Furyl)-2-pentanone under EI conditions is expected to be governed by the stability of the resulting cations and neutral radicals. The most likely fragmentation pathways are alpha-cleavages on either side of the carbonyl group.
Sources
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Commercial availability of 1-(2-Furyl)-2-pentanone
An In-depth Technical Guide to the Commercial Availability of 1-(2-Furyl)-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Furyl)-2-pentanone, a key organic compound, is characterized by a furan ring attached to a pentanone backbone.[1] This unique structure makes it a valuable intermediate and building block in various chemical syntheses. Its applications span multiple industries, including pharmaceuticals, flavorings, and fragrances.[1] This guide provides a comprehensive overview of its commercial availability, synthesis, applications, and analytical methodologies, tailored for professionals in research and drug development.
Chemical and Physical Properties
1-(2-Furyl)-2-pentanone is an organic compound with the molecular formula C9H12O2.[2] It is typically a colorless to pale yellow liquid with a distinct, often sweet or fruity, odor.[3] The presence of both a ketone functional group and a furan ring dictates its chemical reactivity, allowing for a range of organic reactions such as nucleophilic additions and electrophilic substitutions.[3]
| Property | Value | Source |
| CAS Number | 20907-03-3 | [2][3] |
| Molecular Formula | C9H12O2 | [2][3] |
| Molecular Weight | 152.19 g/mol | [2] |
| Form | Liquid | [2] |
| Purity | Typically 95% or higher | [2] |
| LogP | 1.66 | [2] |
Commercial Availability
1-(2-Furyl)-2-pentanone is available from several chemical suppliers, primarily for research and development purposes. The compound is generally supplied in liquid form with purities of 95% or higher.
| Supplier | Product Name/Synonym | CAS Number | Purity |
| Smolecule | 1-(2-Furyl)-2-pentanone | 20907-03-3 | In Stock |
| ChemBridge (Hit2Lead) | 1-(2-furyl)-2-pentanone | 20907-03-3 | 95% |
| CymitQuimica | 1-(2-furyl)-2-pentanone | 20907-03-3 | Not specified |
It is important to note that this compound is intended for research use only and not for human therapeutic or veterinary applications.[1]
Synthesis and Manufacturing
Several synthetic routes to 1-(2-Furyl)-2-pentanone have been developed. These methods often leverage the reactivity of furfural, a biomass-derived aldehyde.
Common Synthesis Methods Include:
-
Aldol Condensation: This classic method involves the reaction of furfural with a ketone under basic conditions to form the desired product.[1]
-
Single-Step Synthesis from Furfural: More recent advancements have enabled a one-step synthesis using catalysts like copper-nickel supported on silica for efficient conversion.[1]
-
Cascade Reactions: This compound can also be synthesized via cascade-type reactions catalyzed by solid acids, which facilitate multiple reaction steps in a single process.[1]
Below is a conceptual diagram illustrating a generalized synthesis pathway from furfural.
Caption: Generalized Aldol Condensation Pathway for 1-(2-Furyl)-2-pentanone Synthesis.
Applications in Research and Development
The unique chemical structure of 1-(2-Furyl)-2-pentanone makes it a subject of interest in several research areas.
-
Pharmaceuticals: Its furan moiety is a common scaffold in medicinal chemistry, making it a candidate for further investigation in drug development.[1] A notable application is in the synthesis of furan-fused cyclopentanones through flow photo-Nazarov reactions.[[“]] This method is significant as it allows for the cyclization of heteroaromatic enones that are typically unreactive under conventional Brønsted and Lewis acid-mediated conditions.[[“]] The resulting fused heterocyclic motifs are core structures of biologically active natural products, such as the marine alkaloid nakadomarin A.[[“]]
-
Flavoring Agents: Due to its aromatic properties, it is utilized in the food industry as a flavoring agent.[1]
-
Fragrances: The compound's pleasant aroma also leads to its use in cosmetic formulations.[1]
The diagram below illustrates the concept of the photo-Nazarov cyclization.
Caption: Conceptual Workflow of a Flow Photo-Nazarov Reaction.
Analytical Methodologies
Accurate detection and quantification of 1-(2-Furyl)-2-pentanone are crucial for research and quality control. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a highly suitable method due to the compound's volatility.
Detailed Protocol for GC-MS Analysis:
This protocol is a representative method and may require optimization based on the specific instrumentation and sample matrix.
-
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Capillary Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for good separation of ketones.
-
-
Sample Preparation:
-
Dissolve a known quantity of 1-(2-Furyl)-2-pentanone in a high-purity solvent (e.g., dichloromethane or ethyl acetate) to prepare a stock solution.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For experimental samples, dissolve or dilute them in the same solvent. If the matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[5]
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp up to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
MS Mode: Electron Ionization (EI) with a full scan (m/z 40-400) for identification. For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity by monitoring characteristic ions of 1-(2-Furyl)-2-pentanone.
-
The following diagram outlines the analytical workflow.
Caption: Workflow for the GC-MS Analysis of 1-(2-Furyl)-2-pentanone.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
-
Always consult the supplier-specific Safety Data Sheet for the most accurate and detailed safety information before handling this chemical.
References
-
The Good Scents Company. 2-furyl pentyl ketone, 14360-50-0. [Link]
-
Robinson Brothers. 1-(2-Furyl)pentan-1-one. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 231325, 2-Pentanoylfuran. [Link]
-
ResearchGate. Patent No. - Process for the preparation of 1,2-pentanediol. [Link]
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ChemSynthesis. 1-(2-furyl)-1-pentanone. [Link]
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Consensus. Flow Photo-Nazarov Reactions of 2-Furyl Vinyl Ketones: Cyclizing a Class of Traditionally Unreactive Heteroaromatic Enones. [Link]
- Google Patents.
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NIST. Ethanone, 1-(2-furanyl)-. [Link]
-
FooDB. Showing Compound 1-(2-Furanyl)-1-pentanone (FDB019451). [Link]
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Bioanalysis Zone. LC/MS/MS Analysis of Fentanyl and Related Analogs Using Biocompatible Solid Phase Microextraction. [Link]
-
Scholars Research Library. Computational reaction mechanism study of the elimination of 2-pentanone. [Link]
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Basic Reactivity of the Furan Ring in Ketones
Abstract
Furan, a five-membered aromatic heterocycle, is a foundational scaffold in a multitude of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of a ketone substituent onto the furan ring profoundly modulates its electronic properties and reactivity, creating a versatile synthetic intermediate. Furyl ketones, such as the widely used 2-acetylfuran, serve as crucial precursors in the synthesis of fine chemicals and notable pharmaceuticals like the cephalosporin antibiotic, Cefuroxime.[2][3] This technical guide provides a comprehensive exploration of the core reactivity principles of the furan ring in ketones. We will dissect the influence of the acyl group on the ring's aromaticity and electron distribution, and detail its behavior in key transformations including electrophilic substitution, nucleophilic reactions, and cycloadditions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide synthetic strategy and execution.
Electronic Structure and Reactivity: The Influence of the Acyl Group
Furan's aromaticity stems from the delocalization of six π-electrons over the five-membered ring, with the oxygen atom contributing a lone pair to the π-system.[4] This electron-rich nature makes furan significantly more reactive towards electrophiles than benzene.[1][5] The resonance energy of furan is considerably lower than that of benzene, indicating a less stable aromatic system that is more prone to reactions involving the disruption and subsequent restoration of aromaticity.[6]
The introduction of a ketone (an acyl group) at the C2 position acts as an electron-withdrawing group (EWG). This has two primary consequences:
-
Deactivation of the Ring : The acyl group withdraws electron density from the π-system, reducing the furan's overall nucleophilicity. This makes the ring less reactive towards electrophiles compared to unsubstituted furan.[7]
-
Modification of Regioselectivity : The EWG at C2 directs incoming electrophiles primarily to the C5 position, and to a lesser extent, the C4 position. This is because the resonance stabilization of the cationic intermediate (the sigma complex) is most effective when the electrophile adds to these positions, avoiding placing a positive charge adjacent to the already electron-deficient carbon of the acyl group.[1]
Caption: Resonance delocalization in 2-acetylfuran.
Electrophilic Aromatic Substitution (EAS)
Despite being deactivated by the ketone, the furan ring in acylfurans remains susceptible to electrophilic attack under controlled conditions. The primary site of substitution is the C5 position.
Halogenation
Direct halogenation of furan with bromine or chlorine is often aggressive, leading to polyhalogenated products and tars.[7] For furans bearing an electron-withdrawing group, the reaction is more controlled. Monohalogenation at the C5 position can be achieved effectively.
| Reaction | Reagent | Conditions | Product | Yield | Reference |
| Bromination | Br₂ in Dioxane | -5°C | 5-Bromo-2-acetylfuran | Good | [7] |
| Chlorination | SO₂Cl₂ | 25-30°C | 5-Chloro-2-acetylfuran | ~75% | N/A |
Nitration
The fragile nature of the furan ring requires the use of mild nitrating agents to prevent oxidative degradation and ring opening.[8] Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is the reagent of choice for nitrating furans.[1][7] For 2-acylfurans, the reaction proceeds to yield the 5-nitro derivative.
Caption: Mechanism of EAS on 2-acylfuran at the C5 position.
Experimental Protocol: Nitration of 2-Acetylfuran
-
Reagent Preparation : In a flame-dried, three-necked flask equipped with a magnetic stirrer and a thermometer, place acetic anhydride (e.g., 5 equivalents). Cool the flask to 0°C in an ice-salt bath.
-
Formation of Acetyl Nitrate : Slowly add fuming nitric acid (1.0 equivalent) to the stirred acetic anhydride, ensuring the temperature does not exceed 5°C. Stir the resulting solution for 20 minutes at 0°C.[1]
-
Nitration Reaction : Dissolve 2-acetylfuran (1.0 equivalent) in a separate portion of acetic anhydride and cool to -5°C. Add the freshly prepared acetyl nitrate solution dropwise to the 2-acetylfuran solution, maintaining the low temperature.
-
Workup : After the addition is complete, stir for an additional hour at 0°C. Carefully pour the reaction mixture onto crushed ice and neutralize with a sodium bicarbonate solution.
-
Purification : Extract the product with diethyl ether, wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-nitro-2-acetylfuran can be purified by column chromatography or recrystallization.[9]
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl (-CHO) group onto electron-rich heterocycles.[10] The Vilsmeier reagent, an electrophilic iminium salt, is typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[11] For a furan with a substituent at C2, the formylation occurs at the C5 position.[10] This reaction is a key step in the synthesis of various functionalized furan derivatives.[12]
Nucleophilic Reactions
The electron-rich furan ring is generally resistant to nucleophilic attack.[13] However, the presence of a strong electron-withdrawing group, such as a nitro group, can activate the ring towards nucleophilic aromatic substitution. Halofurans substituted with electron-withdrawing groups are particularly reactive towards nucleophiles.[7][13]
A more common reaction pathway involves the initial attack of a nucleophile on the carbonyl carbon of the ketone, which can be followed by ring-opening or rearrangement. A notable example is the reaction of 2-acetylfuran with ammonia under heat and pressure. This transformation does not result in a simple pyrrole but rather undergoes a complex ring-opening and re-cyclization cascade to form 2-methyl-3-hydroxy-pyridine, demonstrating the furan ring's lability under certain nucleophilic conditions.[14]
Caption: Transformation of 2-acetylfuran to a pyridine derivative.
Cycloaddition Reactions: The Furan Ring as a Diene
The reduced aromaticity of furan allows it to participate as the diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[6][15] This provides a powerful method for constructing complex six-membered rings. The reaction is often reversible, and the retro-Diels-Alder reaction can become significant at higher temperatures.[15]
The presence of a ketone on the furan ring can influence the stereochemical and regiochemical outcome of the cycloaddition. Lewis acids are often employed to catalyze the reaction by coordinating to the dienophile, which accelerates the process.[15] While electron-withdrawing groups on the dienophile typically accelerate the reaction, an EWG on the diene (like the furyl ketone) can slow it down compared to unsubstituted furan. Nevertheless, the Diels-Alder reaction of furyl ketones remains a synthetically valuable transformation.[16]
Caption: [4+2] Cycloaddition involving a 2-acylfuran.
Synthesis of Furyl Ketones
The most common and industrially relevant method for synthesizing 2-acylfurans is the Friedel-Crafts acylation of furan.[2] Due to the high reactivity of furan, strong Lewis acids are often not necessary, and milder catalysts can be employed.
Experimental Protocol: Synthesis of 2-Acetylfuran [17]
-
Reaction Setup : In a flask equipped with a stirrer, thermometer, and dropping funnel, add acetic anhydride (1.2 mol) and 85% phosphoric acid (1.2g).
-
Addition of Furan : While stirring at 25°C, add furan (1.0 mol) dropwise over approximately 1 hour.
-
Reaction : Heat the mixture to 70°C and maintain this temperature for 5 hours. Monitor the reaction by TLC or GC.
-
Work-up : Cool the reaction mixture to 50°C and add 200 mL of water, stirring for 30 minutes. After further cooling to below 30°C, extract the mixture three times with 100 mL of chloroform.
-
Neutralization & Purification : Combine the organic extracts and neutralize to a pH of approximately 6 with a 30% sodium hydroxide solution. Wash with water, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Distillation : Purify the crude product by vacuum distillation to yield 2-acetylfuran (boiling point 168-169°C).[2]
| Catalyst | Acylating Agent | Temperature | Typical Yield | Reference |
| Phosphoric Acid | Acetic Anhydride | 70°C | ~70-80% | [14][17] |
| Zinc Chloride | Acetic Anhydride | 40-60°C | High | [17] |
| Ferrite Catalysts | Acetic Anhydride | 300°C (Vapor Phase) | ~89% | [18] |
Conclusion
The presence of a ketone substituent on a furan ring introduces a fascinating duality in its chemical behavior. While the electron-withdrawing nature of the acyl group deactivates the ring towards classical electrophilic substitution, it simultaneously enhances the stability of the molecule and provides precise regiochemical control, directing incoming electrophiles to the C5 position. Furthermore, it opens up pathways for unique ring transformation reactions and allows the furan moiety to participate in synthetically powerful cycloaddition reactions. A thorough understanding of these reactivity principles is essential for leveraging furyl ketones as versatile building blocks in the design and synthesis of complex molecular architectures for the pharmaceutical and materials science industries.
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2-Acetylfuran - Wikipedia. Available at: [Link]
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Paal–Knorr synthesis - Wikipedia. Available at: [Link]
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Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method . (2021-06-14). YouTube. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. Available at: [Link]
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Vilsmeier–Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Reaction of furan derivatives with ammonia . (1959). Tohoku Journal of Agricultural Research. Available at: [Link]
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The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones - Macmillan Group. Available at: [Link]
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Furan: Reaction With Electrophiles - Protonation | PDF - Scribd. Available at: [Link]
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Furan - Wikipedia. Available at: [Link]
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Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC. Available at: [Link]
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Synthesis of 2-acetylfuran by vapor phase acylation of furan over ferrite - Asian Journal of Research in Chemistry. Available at: [Link]
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Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025-03-22). Available at: [Link]
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Characteristic reactivity of 3-acetamido-5-acetylfuran under oxidation conditions | Bulletin of the Chemical Society of Japan | Oxford Academic. (2024-07-10). Available at: [Link]
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Nucleophilic attack of amino alcohols on substituted furan‐2(3H)‐ones... - ResearchGate. Available at: [Link]
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Vilsmeier Haack Reaction with Pyrolle,Furan and Thiophene | Heterocyclic Compound | Must Watch - YouTube. (2023-03-18). Available at: [Link]
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Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC - NIH. Available at: [Link]
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Reactive metabolites in the biotransformation of molecules containing a furan ring - PubMed. (2013-01-18). Available at: [Link]
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Furan Ring-Opening/Indole Ring-Closure: Pictet-Spengler-Like Reaction of 2-( o -Aminophenyl)furans with Aldehydes | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]
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Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC - NIH. Available at: [Link]
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Metal-Catalyzed[2][19]-Alkyl Shift in Allenyl Ketones: Synthesis of Multisubstituted Furans - PMC - NIH. Available at: [Link]
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Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene - Pharmaguideline. Available at: [Link]
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Electrophilic Substitution Reactions in Aldehydes and Ketones - organicmystery.com. Available at: [Link]
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Nitration of furfural with acetyl nitrate (AcONO2). Sequence of... - ResearchGate. Available at: [Link]
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Nucleophilic substitution in pyrrole, thiophene and furan - Química Organica.org. Available at: [Link]
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Furan | Aromatic Nucleophilic Substitution Reaction | Problem | Question | Solved - YouTube. (2023-04-06). Available at: [Link]
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Reaction of substituted furan with methyl vinyl ketone with subsequent rearomatisation . (2017-05-14). Stack Exchange. Available at: [Link]
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19. NUCLEOPHILIC ADDITION REACTION - PHARMD GURU. Available at: [Link]
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(PDF) Nucleophilic substitution in the side chain of five membered heterocycles. II. Reaction of furan, thiophene and benzene sulphonyl chlorides with aniline in acetonitrile and benzene - ResearchGate. (2025-08-07). Available at: [Link]
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The Diels-Alder Reaction - Master Organic Chemistry. (2017-08-30). Available at: [Link]
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Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC - NIH. (2020-01-07). Available at: [Link]
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Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings . (2014). University of Tennessee, Knoxville. Available at: [Link]
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Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives - ResearchGate. (2025-08-05). Available at: [Link]
-
Furan undergoes electrophilic aromatic substitution more readily than benzene - Pearson. Available at: [Link]
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-
Theoretical Studies on the Reaction Kinetic of 2-Acetylfuran with Hydroxyl Radicals | ACS Omega. (2023-06-02). Available at: [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Friedel-Crafts Acylation of Furan to Synthesize 1-(2-Furyl)-2-pentanone
Abstract: This document provides a comprehensive experimental protocol for the synthesis of 1-(2-Furyl)-2-pentanone, a valuable ketone intermediate and flavor component. The synthesis is achieved via the Friedel-Crafts acylation of furan with pentanoyl chloride. This guide details the reaction mechanism, a step-by-step laboratory procedure, safety precautions, and a logical workflow. The causality behind critical experimental choices, such as the selection of a mild Lewis acid catalyst to accommodate the acid-sensitive furan ring, is thoroughly explained to ensure procedural integrity and reproducibility for researchers in organic synthesis and drug development.
Introduction and Scientific Context
1-(2-Furyl)-2-pentanone, also known as 2-pentanoyl furan, is an aromatic ketone that finds application as a flavoring agent and serves as a versatile building block in the synthesis of more complex chemical structures.[1][2] The furan moiety is a key structural motif in numerous pharmaceuticals and biologically active compounds.
The most direct and common method for synthesizing 2-acylfurans is the Friedel-Crafts acylation.[3] This electrophilic aromatic substitution reaction introduces an acyl group onto the furan ring. However, furan's high reactivity and propensity to polymerize under strongly acidic conditions present a significant challenge.[4] Classical Friedel-Crafts catalysts like aluminum chloride (AlCl₃) are often too harsh, leading to low yields and significant by-product formation.[4][5] Therefore, the choice of a milder Lewis acid catalyst is paramount for a successful synthesis. This protocol employs tin(IV) chloride (SnCl₄), a moderately strong Lewis acid that effectively catalyzes the acylation of furan while minimizing degradation.[5]
Reaction Mechanism: Electrophilic Acylation of Furan
The synthesis proceeds via a three-step Friedel-Crafts acylation mechanism. The reaction exhibits high regioselectivity, with the electrophilic attack occurring almost exclusively at the C2 (alpha) position of the furan ring, which is the most electron-rich and reactive site.[6]
-
Generation of the Acylium Ion: The Lewis acid catalyst, SnCl₄, coordinates to the chlorine atom of pentanoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a highly electrophilic, resonance-stabilized pentanoyl cation (acylium ion).[6]
-
Electrophilic Attack: The electron-rich furan ring acts as a nucleophile, attacking the acylium ion at the C2 position. This step forms a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion, temporarily disrupting the ring's aromaticity.[6]
-
Restoration of Aromaticity: A weak base (such as the [SnCl₅]⁻ complex) abstracts a proton from the C2 position of the intermediate. This regenerates the aromatic furan ring, now substituted with the pentanoyl group, and releases the catalyst and HCl as a byproduct.[6]
Caption: The three-step mechanism of Friedel-Crafts acylation on furan.
Experimental Protocol
This protocol is designed for the synthesis of 1-(2-Furyl)-2-pentanone on a laboratory scale. All operations involving volatile, corrosive, or toxic reagents must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity/Grade | Notes |
| Furan | C₄H₄O | 68.07 | ≥99% | Inhibitor-free or freshly distilled. Highly flammable. |
| Pentanoyl chloride | C₅H₉ClO | 120.58 | ≥98% | Also known as Valeryl chloride. Corrosive and moisture-sensitive.[7] |
| Tin(IV) chloride (SnCl₄) | SnCl₄ | 260.51 | ≥99% | Corrosive and fuming liquid. Handle with extreme care under inert gas. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Reaction solvent. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade | Aqueous solution for work-up. |
| Brine (Saturated NaCl) | NaCl | 58.44 | ACS Grade | Aqueous solution for work-up. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ACS Grade | Drying agent. |
| Product (Theoretical) | 1-(2-Furyl)-2-pentanone | C₉H₁₂O₂ | 152.19 | Target compound. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Pressure-equalizing dropping funnels (x2)
-
Condenser with a nitrogen/argon inlet
-
Low-temperature thermometer
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus or flash chromatography system
Quantitative Data
| Reagent | Amount (g) | Amount (mol) | Molar Ratio |
| Furan | 3.40 | 0.050 | 1.0 |
| Pentanoyl chloride | 6.33 | 0.0525 | 1.05 |
| Tin(IV) chloride | 14.33 | 0.055 | 1.1 |
| Dichloromethane | 100 mL | - | - |
Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble a 250 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels. Attach a condenser to the central neck and connect the top of the condenser to a nitrogen or argon line with an oil bubbler. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere. This is critical to exclude atmospheric moisture, which would hydrolyze the pentanoyl chloride and the catalyst.[8]
-
Reagent Preparation: Add 100 mL of anhydrous dichloromethane to the reaction flask. In one dropping funnel, place pentanoyl chloride (6.33 g, 0.0525 mol). In the second dropping funnel, place furan (3.40 g, 0.050 mol).
-
Catalyst Addition: Using a syringe, carefully add tin(IV) chloride (14.33 g, 0.055 mol) to the stirred dichloromethane in the reaction flask.
-
Initial Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Pentanoyl Chloride Addition: Add the pentanoyl chloride from the dropping funnel to the reaction mixture dropwise over 15-20 minutes. Maintain the internal temperature at or below 5 °C. A slight excess of the acylating agent ensures complete consumption of the furan.
-
Furan Addition: After the pentanoyl chloride addition is complete, add the furan dropwise from the second dropping funnel over 30-40 minutes. Causality: This slow addition at low temperature is the most critical step. It controls the highly exothermic reaction and prevents the acid-catalyzed polymerization of furan, thereby maximizing the yield of the desired product.[4]
-
Reaction: Once the furan addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of water while stirring vigorously. This hydrolyzes the tin chloride complex and quenches the reaction.
-
Work-up and Extraction:
-
Transfer the quenched mixture to a 500 mL separatory funnel.
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer twice with 30 mL portions of dichloromethane.
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid), 50 mL of water, and finally 50 mL of brine (to aid in removing dissolved water).
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator.
-
Purification: The resulting crude oil should be purified by vacuum distillation (Lit. boiling point: 101 °C at 10 mmHg[2]) or by flash column chromatography on silica gel to yield 1-(2-Furyl)-2-pentanone as a colorless to pale yellow liquid.
Caption: High-level workflow for the synthesis of 1-(2-Furyl)-2-pentanone.
Safety Precautions and Hazard Management
Adherence to standard laboratory safety practices is mandatory.[9] A thorough risk assessment should be conducted before beginning this procedure.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[10]
-
Furan: Highly flammable liquid and vapor. Toxic if swallowed or inhaled. Handle only in a fume hood.
-
Pentanoyl Chloride: Causes severe skin burns and eye damage.[8] Reacts violently with water, releasing toxic HCl gas. It is a lachrymator (induces tearing). Always handle in a fume hood and ensure no contact with moisture.[7][11]
-
Tin(IV) Chloride: Highly corrosive and causes severe skin and eye damage. Reacts with moisture in the air to produce fumes of HCl. Handle with extreme caution using a syringe or cannula under an inert atmosphere.
-
Dichloromethane (DCM): Volatile solvent. May cause respiratory irritation and is a suspected carcinogen. All handling should be within a fume hood.
-
Waste Disposal: All chemical waste, including aqueous washes and organic residues, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.
References
- Filo. (2025, September 16).
- Catalysis of the Diels-Alder Reaction of Furan and Methyl Acryl
- Electrophilic Substitution - Friedel-Crafts Acyl
- ResearchGate. (n.d.). Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling.
- ResearchGate. (n.d.). (PDF) Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling.
- Benchchem. (n.d.).
- Royal Society of Chemistry. (n.d.). Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles. Organic Chemistry Frontiers.
- Powerful pawar(Teach India ). (2020, September 25). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. YouTube.
- Google Patents. (n.d.).
- National Institutes of Health. (n.d.).
- ResearchGate. (2025, August 6). A New Lewis Acidic Zr Catalyst for the Synthesis of Furanic Diesel Precursor from Biomass Derived Furfural and 2-Methylfuran | Request PDF.
- ResearchGate. (2025, August 6). (PDF) Synthesis of (2S, 3R)-2-allyl-3-furyl cyclopentanone.
- The Good Scents Company. (n.d.). 2-pentanoyl furan, 3194-17-0.
- CymitQuimica. (n.d.). CAS 638-29-9: Pentanoyl chloride.
- National Institutes of Health. (2016, September 16). Direct carbon-carbon coupling of furanics with acetic acid over Brønsted zeolites.
- Grokipedia. (n.d.). Pentanoyl chloride.
- Sigma-Aldrich. (2022, November 15).
- Parchem. (n.d.). 2-Pentanoyl furan (Cas 3194-17-0).
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- regioselective friedel-crafts acyl
- Royal Society of Chemistry. (2017, March 16).
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- Chemistry Stack Exchange. (2020, June 27).
- Organic Chemistry Portal. (n.d.). Furan synthesis.
- National Institute of Standards and Technology. (n.d.). 1-Pentanone, 1-(2-furanyl)-. NIST WebBook.
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Application Notes & Protocols: The Strategic Use of 1-(2-Furyl)-2-pentanone in the Synthesis of Prostaglandin Intermediates
Abstract
The furan nucleus, a readily accessible scaffold often derived from biomass, serves as a versatile latent precursor for a variety of carbocyclic structures essential in medicinal chemistry.[1] This application note details a robust synthetic pathway that leverages 1-(2-Furyl)-2-pentanone as a strategic starting material for the synthesis of key pharmaceutical intermediates, specifically focusing on precursors to the prostaglandin family. The core of this strategy involves a two-step transformation: the selective reduction of the ketone to its corresponding 2-furylcarbinol, followed by the powerful, acid-catalyzed Piancatelli rearrangement.[2] This rearrangement stereoselectively converts the furan ring into a highly functionalized 4-hydroxycyclopentenone, a foundational building block for numerous prostaglandin analogues.[3][4] Detailed, field-proven protocols for each step are provided, alongside mechanistic insights and data presentation to guide researchers in applying this efficient methodology.
Introduction: The Furan Mask and Strategic Unveiling
In contemporary organic synthesis, the concept of using a stable, readily available chemical moiety as a "masked" precursor for a more complex or reactive functional group is a powerful strategic tool. The furan ring epitomizes this concept, acting as a stable aromatic heterocycle that can be elegantly transformed into functionalized five-membered carbocycles.[5] This transformation is particularly significant in pharmaceutical development, as the cyclopentenone core is a structural motif present in a vast array of pharmacologically active compounds, most notably the prostaglandins.[6][7]
Prostaglandins are lipid compounds with diverse hormone-like effects, and their synthetic analogues are used in drugs to treat conditions ranging from glaucoma to ulcers.[3][8] A central challenge in their synthesis is the stereocontrolled construction of the substituted cyclopentane ring. The Piancatelli rearrangement, discovered in 1976, provides a masterful solution, converting 2-furylcarbinols into trans-4-hydroxycyclopent-2-enones with high stereoselectivity under relatively simple acidic conditions.[2][9]
This guide focuses on the practical application of this chemistry starting from 1-(2-Furyl)-2-pentanone, a commercially available ketone. By first reducing the ketone, we generate the necessary 2-furylcarbinol substrate, which is then carried forward through the key rearrangement to yield a valuable prostaglandin precursor.
Overall Synthetic Workflow
The transformation from 1-(2-Furyl)-2-pentanone to a core prostaglandin intermediate is achieved through a three-stage process. This workflow is designed to be efficient and scalable, providing access to complex molecular architecture from simple starting materials.
Caption: Overall synthetic pathway from 1-(2-Furyl)-2-pentanone.
Mechanistic Insight: The Piancatelli Rearrangement
The cornerstone of this synthetic strategy is the Piancatelli rearrangement. The reaction proceeds through a proposed 4π-electrocyclization, which accounts for the high degree of stereoselectivity observed.[3] The mechanism ensures the formation of the trans isomer of the 4-hydroxycyclopentenone, which is crucial for the correct stereochemical orientation of substituents in the final prostaglandin target.
The process is initiated by the acid-catalyzed dehydration of the 2-furylcarbinol, forming a stabilized oxocarbenium ion. Water then attacks the furan ring at the C5 position, leading to ring opening and the formation of a pentadienyl cation intermediate. This cation undergoes a conrotatory 4π-electrocyclization to form the cyclopentenone ring, followed by tautomerization to yield the final product.[2][9]
Caption: Key mechanistic steps of the Piancatelli rearrangement.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Furyl)pentan-2-ol
This protocol details the selective reduction of the ketone functionality in 1-(2-Furyl)-2-pentanone to the corresponding secondary alcohol. Sodium borohydride is a mild and effective reducing agent for this transformation.
Materials:
-
1-(2-Furyl)-2-pentanone
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Deionized water (H₂O)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 1-(2-Furyl)-2-pentanone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of deionized water.
-
Add saturated aqueous NH₄Cl solution to neutralize any remaining borohydride complexes.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 1-(2-Furyl)pentan-2-ol.
-
Purify the product by flash column chromatography on silica gel if necessary.
| Parameter | Value/Condition |
| Reactant | 1-(2-Furyl)-2-pentanone |
| Reagent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol (MeOH) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >95% |
| Purity | >98% (after chromatography) |
| Table 1: Summary of Reduction Protocol Parameters |
Protocol 2: Synthesis of 4-Hydroxy-5-propylcyclopent-2-enone via Piancatelli Rearrangement
This protocol describes the acid-catalyzed rearrangement of the 2-furylcarbinol intermediate into the target cyclopentenone.
Materials:
-
1-(2-Furyl)pentan-2-ol
-
Acetone
-
Deionized water (H₂O)
-
Formic acid (HCOOH) or another suitable acid (e.g., p-TsOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1-(2-Furyl)pentan-2-ol (1.0 eq) in a mixture of acetone and water (typically a 4:1 to 3:1 v/v ratio).[2]
-
Add formic acid (0.1-0.5 eq) to the solution.
-
Heat the mixture to reflux (approximately 60-70 °C) and maintain for 4-8 hours.
-
Monitor the reaction by TLC. The product, 4-hydroxy-5-propylcyclopent-2-enone, is typically more polar than the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the acetone under reduced pressure.
-
Neutralize the remaining aqueous solution by carefully adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (silica gel, using a gradient of hexane/ethyl acetate) to afford the pure trans-4-hydroxy-5-propylcyclopent-2-enone.
| Parameter | Value/Condition | Reference |
| Reactant | 1-(2-Furyl)pentan-2-ol | |
| Catalyst | Formic Acid (HCOOH) | [2] |
| Solvent | Acetone/Water | [2] |
| Temperature | Reflux (60-70 °C) | [2] |
| Typical Yield | 60-80% | [2][6] |
| Stereochemistry | Exclusively trans isomer | [3] |
| Table 2: Summary of Piancatelli Rearrangement Protocol Parameters |
Protocol 3: Elaboration to Prostaglandin E1 (PGE1) Methyl Ester (Conceptual Outline)
The synthesized 4-hydroxy-5-propylcyclopent-2-enone is a key building block analogous to intermediates used in established prostaglandin syntheses.[5][10] The subsequent steps involve the installation of the two side chains characteristic of the prostaglandin structure. While a detailed, step-by-step protocol for the full synthesis is beyond the scope of this note, the established chemical logic is outlined below.
-
Protection of the Hydroxyl Group: The secondary alcohol on the cyclopentenone ring is typically protected (e.g., as a silyl ether like TBDMS or a p-phenylbenzoyl ester) to prevent interference in subsequent steps.
-
Installation of the ω-Chain: The lower side chain (the ω-chain) is installed via a conjugate addition (1,4-addition) to the enone system. This is often accomplished using an organocuprate reagent. This step establishes a key stereocenter.[10][11]
-
Trapping of the Enolate: The resulting enolate from the conjugate addition is trapped with an electrophile that will become the α-chain. This is typically an ω-halo-alkanoate derivative, which installs the upper side chain.[5][10]
-
Deprotection and Functional Group Manipulation: The final steps involve the deprotection of the hydroxyl groups and reduction of the ketone on the cyclopentane ring to the correct stereochemistry, yielding the final prostaglandin structure, such as PGE1 methyl ester.[5][12]
Conclusion
1-(2-Furyl)-2-pentanone is an effective and strategic precursor for the synthesis of valuable pharmaceutical intermediates. Through a straightforward sequence of ketone reduction and a diastereoselective Piancatelli rearrangement, it provides efficient access to the 4-hydroxy-5-propylcyclopent-2-enone core. This intermediate is a well-established synthon for the construction of prostaglandins and related bioactive molecules. The protocols outlined herein are robust and based on well-understood chemical principles, offering researchers a reliable pathway to accelerate drug discovery and development programs.
References
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Arnold, L. A., Naasz, R., Minnaard, A. J., & Feringa, B. L. (2001). Catalytic Enantioselective Synthesis of Prostaglandin E1 Methyl Ester Using a Tandem 1,4-Addition-Aldol Reaction to a Cyclopenten-3,5-dione Monoacetal. Journal of the American Chemical Society. Available at: [Link]
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Arnold, L. A., Naasz, R., Minnaard, A. J., & Feringa, B. L. (2002). Catalytic enantioselective synthesis of (-)-prostaglandin E1 methyl ester based on a tandem 1,4-addition-aldol reaction. The Journal of Organic Chemistry, 67(21), 7244–7254. Available at: [Link]
-
Arnold, L. A., Naasz, R., Minnaard, A. J., & Feringa, B. L. (2002). Catalytic Enantioselective Synthesis of (−)-Prostaglandin E1 Methyl Ester Based on a Tandem 1,4-Addition−Aldol Reaction. The Journal of Organic Chemistry. Available at: [Link]
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Palmeri, F., Raglione, V., Mancini, L., & Zanotti, G. (2017). Three-pot synthesis of prostaglandin E1 methyl ester. Advanced Synthesis & Catalysis. Available at: [Link]
- Piancatelli, G., Scettri, A., & D'Auria, M. (1982).
-
Wikipedia contributors. (2023). Piancatelli rearrangement. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Stork, G., Kowalski, C., & Garcia, G. (1975). A route to prostaglandins via a general synthesis of 4-hydroxycyclopentenones. Journal of the American Chemical Society, 97(11), 3258–3260. Available at: [Link]
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Boffi, A., Cacchi, S., & Fabrizi, G. (2018). The Piancatelli reaction and its variants: recent applications to high added-value chemicals and biomass valorization. Organic & Biomolecular Chemistry. Available at: [Link]
-
Stork, G., Kowalski, C., & Garcia, G. (1975). Route to prostaglandins via a general synthesis of 4-hydroxycyclopentenones. Journal of the American Chemical Society. Available at: [Link]
-
O'Sullivan, T. P., et al. (2024). 4-Aza Cyclopentenone Prostaglandin Analogues: Synthesis and NF-κB Inhibitory Activities. ChemMedChem. Available at: [Link]
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D'Auria, M., & Racioppi, R. (2013). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. Molecules (Basel, Switzerland), 18(10), 12291–12307. Available at: [Link]
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Fustero, S., et al. (2014). The Piancatelli Reaction and its Variants: Recent Applications to High Added-Value Chemicals and Biomass Valorization. ResearchGate. Available at: [Link]
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Arcile, G., Ouazzani, J., & Betzer, J.-F. (2022). Efficient Piancatelli rearrangement on a large scale using the Zippertex technology under subcritical water conditions. Reaction Chemistry & Engineering. Available at: [Link]
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NPTEL IIT Bombay. (2022, August 8). Lecture 11: Total synthesis of Prostaglandin (Johnson & Stork). YouTube. Available at: [Link]
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de la Pradilla, R. F., & Viso, A. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Available at: [Link]
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Groza, A. D., & Iacob, A. A. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572. Available at: [Link]
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Application of 1-(2-Furyl)-2-pentanone in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Furan Scaffold and the Potential of 1-(2-Furyl)-2-pentanone
The furan ring is a privileged scaffold in medicinal chemistry, prized for its ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] As a five-membered aromatic heterocycle, it can act as a bioisostere for other aromatic systems, such as benzene, while offering distinct electronic and steric characteristics that can enhance drug-receptor interactions and metabolic stability.[1] This guide focuses on a specific, yet versatile, furan-containing building block: 1-(2-Furyl)-2-pentanone . While primarily known as a flavoring agent, its chemical architecture presents a compelling starting point for the synthesis of a diverse array of novel chemical entities with potential therapeutic applications.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for leveraging 1-(2-Furyl)-2-pentanone in medicinal chemistry. We will explore its synthesis, chemical reactivity, and, most importantly, its strategic application as a scaffold for the construction of more complex, biologically active molecules.
Physicochemical Properties and Synthesis of 1-(2-Furyl)-2-pentanone
A thorough understanding of the starting material is paramount for its effective utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [2] |
| Molecular Weight | 152.19 g/mol | [2] |
| Appearance | Colorless to yellow liquid | [3] |
| Boiling Point | 101 °C @ 10 mmHg | [2] |
| Solubility | Slightly soluble in water | [3] |
The synthesis of 1-(2-Furyl)-2-pentanone can be achieved through established organic chemistry reactions. Two primary methods are highlighted here:
Protocol 1: Friedel-Crafts Acylation of Furan
The Friedel-Crafts acylation is a classic and effective method for the synthesis of aryl ketones.[4][5] In this case, furan is acylated using pentanoyl chloride in the presence of a Lewis acid catalyst.
Reaction Scheme:
A simplified schematic of the Friedel-Crafts acylation.
Step-by-Step Protocol:
-
Reaction Setup: To a stirred solution of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere at 0 °C, add pentanoyl chloride dropwise.
-
Addition of Furan: After stirring the mixture for 15-20 minutes, add a solution of furan in the same inert solvent dropwise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Claisen Condensation
The Claisen condensation offers an alternative route, involving the reaction of an ester with another carbonyl compound in the presence of a strong base.[6][7]
Step-by-Step Protocol:
-
Base Preparation: Prepare a solution of a strong base, such as sodium ethoxide, in anhydrous ethanol.
-
Reaction: To this solution, add a mixture of ethyl 2-furoate and 2-pentanone.
-
Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.
-
Neutralization and Work-up: After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid). Remove the ethanol under reduced pressure.
-
Extraction and Purification: Add water to the residue and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting crude product by column chromatography.
Application of 1-(2-Furyl)-2-pentanone as a Synthetic Scaffold
The true value of 1-(2-Furyl)-2-pentanone in medicinal chemistry lies in its potential as a versatile starting material for the synthesis of more complex heterocyclic systems with a wide range of biological activities. The ketone and furan moieties provide reactive handles for various chemical transformations.
Synthesis of Furan-Containing Chalcones: Precursors to Antimicrobial Agents
Chalcones, or 1,3-diaryl-2-propen-1-ones, are well-known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] 1-(2-Furyl)-2-pentanone can be readily converted to furan-containing chalcone analogs.
Reaction Scheme:
Pathway to pyrroles from 1-(2-Furyl)-2-pentanone.
Protocol: Paal-Knorr Pyrrole Synthesis (from a 1,4-dicarbonyl precursor):
-
Reaction Setup: Dissolve the 1,4-dicarbonyl compound in a suitable solvent such as ethanol or acetic acid.
-
Amine Addition: Add the primary amine or ammonia source (e.g., ammonium acetate).
-
Heating: Heat the reaction mixture to reflux for several hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent. The crude pyrrole can then be purified by column chromatography or recrystallization.
This strategy opens the door to a vast library of substituted pyrroles, a class of compounds with significant representation in pharmaceuticals.
Characterization and Analytical Techniques
The identity and purity of synthesized compounds derived from 1-(2-Furyl)-2-pentanone must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as carbonyls (C=O), alkenes (C=C), and N-H bonds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
Future Perspectives and Conclusion
1-(2-Furyl)-2-pentanone represents an under-explored yet highly valuable starting material in medicinal chemistry. Its ready availability and the reactivity of its furan and ketone functionalities provide a versatile platform for the synthesis of diverse heterocyclic scaffolds. The protocols and strategies outlined in this guide demonstrate the potential for generating novel furan-containing chalcones and nitrogen-containing heterocycles with promising biological activities. Further exploration of derivatization reactions, coupled with robust pharmacological screening, is warranted to fully unlock the therapeutic potential of this humble yet powerful building block. By applying the principles of rational drug design and leveraging the synthetic versatility of 1-(2-Furyl)-2-pentanone, researchers can pave the way for the discovery of new and effective therapeutic agents.
References
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Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]
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Synthesis, characterisation and antibacterial evaluation of chalcone derivatives linked with 2-trifluoromethyl furan - Der Pharma Chemica. (n.d.). Retrieved January 16, 2026, from [Link]
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Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 - PubMed. (2023). Retrieved January 16, 2026, from [Link]
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Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
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Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]
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Claisen condensation - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020). Retrieved January 16, 2026, from [Link]
-
Friedel-Crafts acylation of aromatic groups to give ketones – Master Organic Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]
-
Friedel-Crafts Acylation with Amides - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
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Showing Compound 1-(2-Furanyl)-1-pentanone (FDB019451) - FooDB. (n.d.). Retrieved January 16, 2026, from [Link]
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2-Pentanoylfuran | C9H12O2 | CID 231325 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
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Application Notes & Protocols: Evaluating the Biological Activity of Furan-Containing Ketones
Introduction: The Furan Ketone Scaffold in Drug Discovery
Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2] When incorporated into a ketone structure, the resulting furan-containing ketones exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The electron-rich nature of the furan ring and the electrophilic character of the ketone carbonyl group create a molecule with the potential to interact with a wide array of biological targets.[1][4]
These compounds are not merely synthetic curiosities; they are found in nature, for instance, as secondary metabolites in plants and marine algae where they often serve as defense molecules.[6][7][8] The red alga Delisea pulchra, for example, produces halogenated furanones to prevent biofouling on its surface.[6][7] This natural precedent, combined with the synthetic tractability of the furan ring, makes this class of compounds a fertile ground for the development of novel therapeutics.[9]
This guide provides an in-depth analysis of the key biological activities of furan-containing ketones, explains the underlying mechanisms of action, and presents detailed, field-proven protocols for their evaluation. The methodologies are designed to be robust and self-validating, providing researchers with the tools to accurately assess the therapeutic potential of these versatile molecules.
Antimicrobial & Anti-Biofilm Activity
A significant area of interest for furan-containing ketones is their ability to combat microbial growth and, crucially, to disrupt biofilms.[6][10] Biofilms are structured communities of bacteria encased in a self-produced matrix, which renders them notoriously resistant to conventional antibiotics. Furanones have emerged as promising agents that can both inhibit the formation of biofilms and, in some cases, eradicate existing ones.[6][7]
Mechanism of Action
The antimicrobial mechanisms of furan-containing ketones are diverse. A primary strategy, particularly against Gram-negative bacteria like Pseudomonas aeruginosa, is the inhibition of Quorum Sensing (QS) .[7][11] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and the formation of biofilms. Furanones can interfere with the signaling molecules (e.g., N-acyl homoserine lactones or AHLs) central to this process, effectively disarming the pathogens without necessarily killing them, which may reduce the selective pressure for resistance development.[7][11]
In Gram-positive bacteria such as Staphylococcus aureus, some furanone derivatives induce the production of Reactive Oxygen Species (ROS) , leading to oxidative stress and subsequent cell damage and death.[7][12] Furthermore, certain furanones have been shown to act synergistically with traditional antibiotics, increasing their efficacy against resistant strains.[6]
Illustrative Data: Antimicrobial & Anti-Biofilm Efficacy
The following table summarizes representative data for the activity of various furanone derivatives against common microbial strains.
| Compound Class | Target Organism | Activity Metric | Result | Reference |
| Halogenated 2(5H)-Furanone | S. aureus, C. albicans | MBPC | 8–16 µg/mL | [6] |
| Chiral 2(5H)-Furanone Sulfone (F105) | S. aureus (Gram-positive) | MIC | 8–16 µg/mL | [10][12] |
| Chiral 2(5H)-Furanone Sulfone (F105) | P. aeruginosa (Gram-negative) | MIC | >128 µg/mL | [12] |
| Halogenated Furanones | E. coli | Biofilm Inhibition | Significant | [11] |
MBPC: Minimal Biofilm-Preventing Concentration; MIC: Minimum Inhibitory Concentration.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method, a standard assay for determining the MIC of a compound against a bacterial strain.
Causality: This method is chosen for its efficiency and quantitative accuracy. By exposing bacteria to a serial dilution of the test compound, we can pinpoint the lowest concentration that prevents visible growth, providing a clear and reproducible measure of antimicrobial potency.
Workflow Diagram: MIC Assay
Caption: Furan ketones can inhibit the NF-κB pathway, preventing inflammatory gene expression.
Protocol 2: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol uses the Griess assay to quantify nitrite, a stable breakdown product of the pro-inflammatory mediator nitric oxide (NO), produced by macrophages upon stimulation.
Causality: RAW 264.7 murine macrophages are a standard cell line for studying inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in these cells, leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent NO production. Measuring the inhibition of this process is a reliable proxy for the anti-inflammatory potential of a test compound.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of media.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
-
Compound Treatment and Stimulation:
-
Prepare various concentrations of the furan-containing ketone in DMEM.
-
Remove the old media from the cells and replace it with 100 µL of media containing the desired compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubate the cells with the compound for 1 hour.
-
Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the "untreated" control wells.
-
Incubate the plate for an additional 24 hours.
-
-
Griess Assay:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare the Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). This mixture must be used within 30 minutes.
-
Add 50 µL of the mixed Griess Reagent to each 50 µL sample of supernatant.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Calculate the percentage of NO production inhibition relative to the LPS-only treated cells.
-
Self-Validation: Run a parallel MTT or CCK-8 assay on the cells to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply cytotoxicity of the compound. [13]
-
Anticancer Activity
The furan scaffold is present in numerous compounds with potent antiproliferative activity against various cancer cell lines. [4][13][14]Their mechanisms often involve the modulation of critical signaling pathways that govern cell survival, proliferation, and apoptosis.
Mechanism of Action
Furan-containing ketones can exert their anticancer effects through multiple pathways. One notable mechanism is the suppression of the PI3K/Akt and Wnt/β-catenin signaling pathways . [13][14]These pathways are frequently hyperactivated in cancer, promoting cell growth and inhibiting apoptosis. Some furan derivatives have been shown to promote the activity of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway. [13][14]By inhibiting these pro-survival signals, the compounds can halt the proliferation of cancer cells and induce programmed cell death.
Illustrative Data: Antiproliferative Activity of Furan Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism Highlight | Reference |
| Compound 24 | HeLa (Cervical) | 0.08 | Suppression of PI3K/Akt & Wnt/β-catenin | [13] |
| Compound 1 | HeLa (Cervical) | 0.82 | Suppression of PI3K/Akt & Wnt/β-catenin | [13] |
| Compound 32 | SW620 (Colorectal) | 5.37 | Not specified | [13] |
| Compound 7 | MCF-7 (Breast) | 2.96 | Cytotoxic | [15] |
IC₅₀: The half-maximal inhibitory concentration, indicating the concentration required for 50% inhibition of cell proliferation.
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, making it an excellent method for quantifying the cytotoxic or cytostatic effects of a compound.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa or SW620) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the furan-containing ketone in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only and medium-only controls.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Self-Validation: Include a known anticancer drug (e.g., Doxorubicin) as a positive control to validate the assay's performance. Visually inspect the cells under a microscope before adding the solubilizing agent to confirm cell death corresponds with low absorbance readings.
-
Conclusion
Furan-containing ketones represent a versatile and potent class of molecules with significant therapeutic potential across antimicrobial, anti-inflammatory, and anticancer applications. [3][16]The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to explore and validate the biological activities of novel derivatives. By understanding the causality behind the experimental choices and incorporating self-validating controls, drug development professionals can confidently advance promising candidates through the discovery pipeline.
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C. albicans Mixed Cultures. National Institutes of Health. [Link]
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Chemistry and health effects of furanocoumarins in grapefruit. National Institutes of Health. [Link]
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Diverse Pharmacological Potential of Various Furanone Derivatives: A Mini-Review. ResearchGate. [Link]
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Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. MDPI. [Link]
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Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Bentham Science. [Link]
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Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. ProQuest. [Link]
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Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. National Institutes of Health. [Link]
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Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. MDPI. [Link]
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Furanocoumarins: History of Research, Diversity, Synthesis, Physiological Role in the Plant, and Medical Application. Russian Journal of Bioorganic Chemistry. [Link]
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Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. National Institutes of Health. [Link]
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The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. MDPI. [Link]
-
Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Clinical Cancer Investigation Journal. [Link]
-
Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. ResearchGate. [Link]
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Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. [Link]
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Possible pathways that suggested for anti-inflammatory effects of furan natural derivatives. ResearchGate. [Link]
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Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Clinical Cancer Investigation Journal. [Link]
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Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. [Link]
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Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. [Link]
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Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives. IOSR Journal. [Link]
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Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation. PubMed. [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
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A Review on Biological and Medicinal Significance of Furan. ResearchGate. [Link]
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(PDF) Synthesis and biological activities of furan derivatives. ResearchGate. [Link]
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Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. [Link]
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Introduction: Unveiling the Potential of a Versatile Heterocyclic Ketone
An In-Depth Guide to 1-(2-Furyl)-2-pentanone: Applications and Protocols for the Synthetic Chemist
In the landscape of organic synthesis, heterocyclic compounds are foundational pillars, offering structural diversity and unique reactivity that are essential for the development of novel pharmaceuticals, agrochemicals, and materials.[1] Among these, furan-containing molecules represent a class of accessible and highly versatile building blocks.[2][3] 1-(2-Furyl)-2-pentanone, a member of this family, is a compelling synthon for researchers and drug development professionals. Its structure uniquely combines three critical reactive sites: the furan ring, a ketone carbonyl group, and an adjacent, enolizable methylene group. This trifecta of functionality allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures.
This guide provides a senior application scientist's perspective on leveraging 1-(2-Furyl)-2-pentanone in organic synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering robust, self-validating protocols and exploring the mechanistic underpinnings of its most powerful applications.
| Chemical and Physical Properties | |
| IUPAC Name | 1-(Furan-2-yl)pentan-2-one |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol [4] |
| CAS Number | 20907-03-3[5] |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Key Functional Groups | Furan, Ketone |
Application Note I: The Furan Ring as a Versatile Precursor for Saturated and Acyclic Scaffolds
Expertise & Experience: The furan ring is more than just a stable aromatic heterocycle; it is a masked diene and a valuable precursor to linear and cyclic aliphatic structures. Under catalytic hydrogenation, the furan moiety can be selectively opened, providing access to valuable diols, ketones, and saturated heterocycles that are otherwise challenging to synthesize. This transformation is particularly relevant in biomass conversion, where furan derivatives are key platform chemicals.[6][7]
The choice of catalyst and support is paramount and dictates the reaction outcome. For instance, ruthenium-based catalysts, particularly on basic supports like MgO, have shown high selectivity for the hydrogenolysis of the furan C-O bonds to produce 1,2-pentanediol.[7] Conversely, other catalytic systems, such as copper on zirconia, can promote a rearrangement pathway to yield cyclopentanone derivatives.[6][8] This selectivity arises from the catalyst's ability to stabilize key intermediates and direct the reaction pathway.
Authoritative Grounding: The conversion of furfuryl alcohol (a related substrate) to 1,2-pentanediol often proceeds through a partially hydrogenated intermediate where the furan ring is opened to form 1-hydroxy-2-pentanone.[9][10][11] This intermediate is then further reduced. By starting with 1-(2-furyl)-2-pentanone, we enter this reaction manifold directly, poised for conversion into valuable aliphatic products.
Caption: Catalytic pathways for transforming 1-(2-furyl)-2-pentanone.
Protocol 1: Selective Hydrogenolysis to 1,2,5-Pentanetriol
This protocol details the selective ring-opening and reduction of 1-(2-furyl)-2-pentanone to the corresponding triol, a valuable polyol intermediate.
Methodology:
-
Catalyst Preparation: To a 250 mL round-bottom flask, add 5.0 g of magnesium oxide (MgO) powder and 100 mL of deionized water. While stirring vigorously, add a solution of ruthenium(III) chloride (RuCl₃·xH₂O, sufficient to provide 5% Ru loading by weight) in 20 mL of water dropwise.
-
Reduction: Stir the slurry for 4 hours at room temperature. Add a solution of sodium borohydride (NaBH₄, 3 molar equivalents relative to Ru) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir overnight.
-
Washing: Filter the resulting black solid (Ru/MgO catalyst), wash thoroughly with deionized water until the filtrate is neutral, and then with ethanol. Dry the catalyst under vacuum at 60 °C for 12 hours.
-
Reaction Setup: In a high-pressure autoclave reactor, place the dried 5 wt% Ru/MgO catalyst (500 mg) and a solution of 1-(2-furyl)-2-pentanone (3.04 g, 20 mmol) in 100 mL of water.
-
Hydrogenation: Seal the reactor, purge three times with nitrogen, and then three times with hydrogen. Pressurize the reactor to 30 atm with H₂.[7]
-
Heating & Reaction: Heat the reactor to 150 °C and maintain vigorous stirring (e.g., 1000 rpm) for 6 hours.
-
Work-up: After cooling the reactor to room temperature and venting the excess hydrogen, filter the reaction mixture to remove the catalyst. Wash the catalyst with a small amount of methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by silica gel column chromatography (e.g., ethyl acetate/hexane gradient) to yield 1,2,5-pentanetriol.
Trustworthiness (Self-Validation):
-
Reaction Monitoring: Progress can be monitored by taking small aliquots (if the reactor allows) and analyzing them by GC-MS to observe the disappearance of the starting material and the appearance of product peaks.
-
Product Characterization: The structure of the purified product should be confirmed by ¹H and ¹³C NMR spectroscopy. The presence of hydroxyl groups can be confirmed by a broad peak in the IR spectrum around 3300 cm⁻¹ and the disappearance of the carbonyl peak at ~1715 cm⁻¹.
Application Note II: Leveraging the Ketone for Carbon-Carbon Bond Formation
Expertise & Experience: The ketone functionality, particularly with its adjacent α-protons, is a cornerstone of C-C bond formation. The α-protons on the methylene group between the furan and the carbonyl are readily deprotonated under basic conditions to form an enolate. This nucleophilic enolate can then attack a variety of electrophiles, most classically in an aldol condensation.
The choice of base and reaction conditions is critical for controlling the outcome. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures allows for the clean, quantitative formation of the kinetic enolate. However, for simple aldol condensations, catalytic amounts of a weaker base like sodium hydroxide are often sufficient and more practical, driving the reaction forward via the more stable thermodynamic enolate. Subsequent dehydration to the α,β-unsaturated ketone is often spontaneous or can be encouraged by heating, which provides a thermodynamically stable conjugated system.
Protocol 2: Base-Catalyzed Aldol Condensation with Benzaldehyde
This protocol demonstrates a classic aldol condensation to create a new C-C bond and synthesize a conjugated enone system, a common structural motif in pharmacologically active molecules.
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-furyl)-2-pentanone (1.52 g, 10 mmol) and 30 mL of ethanol. Stir until a homogeneous solution is formed.
-
Reagent Addition: Add benzaldehyde (1.06 g, 10 mmol). Cool the flask in an ice-water bath.
-
Catalysis: Prepare a 10% aqueous solution of sodium hydroxide (NaOH). Add this solution dropwise to the stirred reaction mixture over 10 minutes. A color change or precipitation of the product may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Precipitation & Isolation: After 4 hours, cool the mixture again in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the solid on the filter with cold 50% aqueous ethanol (2 x 15 mL) and then with cold water (2 x 15 mL) to remove residual base and starting materials.
-
Purification: The crude product can be recrystallized from ethanol to yield pure 1-(furan-2-yl)-3-phenyl-1-hexen-2-one.
Trustworthiness (Self-Validation):
-
Confirmation of Condensation: The formation of the α,β-unsaturated ketone can be confirmed by ¹H NMR, which will show new peaks in the olefinic region (typically 6.5-8.0 ppm) and the disappearance of the α-methylene protons of the starting material.
-
IR Spectroscopy: The carbonyl stretching frequency in the IR spectrum will shift to a lower wavenumber (approx. 1660-1685 cm⁻¹) due to conjugation, providing strong evidence of the desired product.
-
Melting Point: A sharp melting point for the recrystallized product indicates high purity.
Caption: Workflow for the Aldol condensation protocol.
Application Note III: A Gateway to Fused Ring Systems via Nazarov Cyclization
Expertise & Experience: The Nazarov cyclization is a powerful electrocyclic reaction for constructing five-membered rings, a common core in many natural products and pharmaceuticals. The classic substrate is a divinyl ketone. While 1-(2-furyl)-2-pentanone is not a divinyl ketone itself, its ketone functionality provides a direct handle to install the required second double bond, making it an excellent precursor for this transformation.
Authoritative Grounding: Photochemical Nazarov reactions have proven effective for cyclizing 2-furyl vinyl ketones, a class of compounds that are often resistant to traditional Brønsted or Lewis acid-mediated methods.[12] This photochemical approach offers a mild and efficient alternative, proceeding under conditions that preserve sensitive functional groups.
The proposed strategy is a two-step sequence: first, a Wittig reaction to form the divinyl ketone intermediate, followed by a photo-Nazarov cyclization to construct the fused cyclopentenone ring system.
Caption: Two-step strategy for synthesizing furan-fused cyclopentenones.
Protocol 3: Two-Step Synthesis of a Furan-Fused Cyclopentenone
Step A: Wittig Reaction to Synthesize Divinyl Ketone Precursor
-
Ylide Preparation: In a flame-dried, three-necked flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (4.29 g, 12 mmol) in 50 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add n-butyllithium (n-BuLi, 1.6 M in hexanes, 7.5 mL, 12 mmol) dropwise. A deep orange/red color will develop. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Ketone Addition: Cool the resulting ylide solution back to 0 °C. Add a solution of 1-(2-furyl)-2-pentanone (1.52 g, 10 mmol) in 10 mL of anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching & Extraction: Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by silica gel chromatography (hexanes/ethyl acetate) to yield the divinyl ketone.
Step B: Flow Photo-Nazarov Cyclization
-
Solution Preparation: Prepare a 0.05 M solution of the divinyl ketone (from Step A) in hexafluoroisopropanol (HFIP).
-
Flow Reactor Setup: Use a commercial or custom-built flow photoreactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp). Pump the prepared solution through the reactor at a flow rate calculated to provide a residence time of approximately 5-10 minutes under irradiation.[12]
-
Collection: Collect the output from the reactor in a round-bottom flask.
-
Isolation: Once all the solution has passed through the reactor, remove the solvent from the collected fractions by rotary evaporation.
-
Purification: The resulting crude oil can be purified by silica gel chromatography to afford the final furan-fused cyclopentenone product.
Trustworthiness (Self-Validation):
-
Step A Confirmation: Successful Wittig reaction is confirmed by ¹H NMR showing the appearance of new vinyl proton signals (typically 5.0-6.0 ppm) and the disappearance of the C1-methylene protons of the starting ketone.
-
Step B Confirmation: The cyclization can be followed by TLC or GC-MS. The final product structure is confirmed by NMR, which will show a significant change in the chemical shifts and coupling patterns of the protons involved in the newly formed five-membered ring. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.
Summary and Future Outlook
1-(2-Furyl)-2-pentanone is a building block of considerable synthetic potential. Its strategic combination of a modifiable furan ring and a reactive ketone moiety provides chemists with a powerful toolset for molecular construction. We have demonstrated its utility in three distinct and high-impact areas:
-
Catalytic Ring-Opening: Providing access to valuable linear polyols.
-
Classical C-C Bond Formation: Building molecular complexity via aldol chemistry.
-
Advanced Cyclizations: Serving as a precursor for constructing fused ring systems.
For researchers in medicinal chemistry, the ability to transform this single starting material into diverse scaffolds—from acyclic chains to complex polycycles—is invaluable for generating compound libraries for screening. For materials scientists, the furan motif offers a platform for creating novel conjugated systems and polymers.[2] The protocols and insights provided herein serve as a robust foundation for any scientist looking to incorporate this versatile building block into their synthetic programs.
References
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Selective conversion of furfuryl alcohol to 1,2-pentanediol over a Ru/MnOx catalyst in aqueous phase. ResearchGate. Available at: [Link]
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Flow Photo-Nazarov Reactions of 2-Furyl Vinyl Ketones: Cyclizing a Class of Traditionally Unreactive Heteroaromatic Enones. ResearchGate. Available at: [Link]
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Catalytic Transformation of Biomass-Derived Furfurals to Cyclopentanones and Their Derivatives: A Review. National Institutes of Health (NIH). Available at: [Link]
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Hydrogenolysis of Furfuryl Alcohol to 1,2‐Pentanediol Over Supported Ruthenium Catalysts. Wiley Online Library. Available at: [Link]
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2-Pentanoylfuran | C9H12O2 | CID 231325. PubChem, National Institutes of Health (NIH). Available at: [Link]
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Chemical Properties of 1-Pentanone, 1-(2-furanyl)- (CAS 3194-17-0). Cheméo. Available at: [Link]
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Showing Compound 1-(2-Furanyl)-1-pentanone (FDB019451). FooDB. Available at: [Link]
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Synthetic strategy toward furyl- and benzofuryl-containing building blocks for organic materials. The Distant Reader. Available at: [Link]
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ORGANIC SPECTROSCOPY INTERNATIONAL: 2-PENTANONE. Organic Spectroscopy International. Available at: [Link]
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Efficient conversion of furfural into cyclopentanone over high performing and stable Cu/ZrO2 catalysts. ResearchGate. Available at: [Link]
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Ethanone, 1-(2-furanyl)-. NIST WebBook. Available at: [Link]
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Ethanone, 1-(2-furanyl)-. NIST WebBook. Available at: [Link]
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1-Pentanone, 1-(2-furanyl)-. NIST WebBook. Available at: [Link]
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2-pentanone methyl propyl ketone. The Good Scents Company. Available at: [Link]
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(PDF) Synthetic strategy toward furyl- and benzofuryl-containing building blocks for organic materials. ResearchGate. Available at: [Link]
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Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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Computational reaction mechanism study of the elimination of 2-pentanone. Scholars Research Library. Available at: [Link]
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Draw the 1H NMR Spectrum of 2-pentanone. YouTube. Available at: [Link]
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2-Furyl pentyl ketone | C10H14O2 | CID 61738. PubChem, National Institutes of Health (NIH). Available at: [Link]
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One-step synthesis of 2-pentanone from ethanol over K-Pd/MnOx-ZrO2ZnO catalyst. ResearchGate. Available at: [Link]
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1-(2-furyl)-1-pentanone. ChemSynthesis. Available at: [Link]
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Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 1-(2-Furyl)-2-pentanone
Abstract: This technical guide provides a detailed protocol and in-depth spectral analysis for the structural characterization of 1-(2-Furyl)-2-pentanone using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The document is intended for researchers, scientists, and professionals in drug development and organic chemistry, offering field-proven insights into sample preparation, spectral interpretation, and data validation for furan-containing ketones.
Introduction: The Role of NMR in Structural Elucidation
1-(2-Furyl)-2-pentanone is an organic compound featuring a furan ring connected via a methylene bridge to a pentanone chain. The structural complexity, arising from the aromatic heterocycle and the aliphatic ketone moiety, necessitates a robust analytical technique for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing precise information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[1] This guide explains the causality behind experimental choices and provides a self-validating framework for interpreting the resulting spectra.
Part 1: Protocol for NMR Sample Preparation
The quality of NMR spectra is directly dependent on meticulous sample preparation.[2] A properly prepared sample ensures high resolution, optimal signal-to-noise, and prevents spectral artifacts that can complicate interpretation.
Materials:
-
1-(2-Furyl)-2-pentanone (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[3]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal Standard (e.g., Tetramethylsilane, TMS) (Optional, as modern spectrometers can use the residual solvent peak for calibration)[1][3]
-
Pasteur pipette and glass wool or a syringe filter[5]
-
Secondary vial for dissolution[3]
Step-by-Step Methodology:
-
Analyte Weighing: Accurately weigh the required amount of 1-(2-Furyl)-2-pentanone. For routine ¹H NMR, 5-10 mg is typically sufficient.[5] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]
-
Solvent Selection & Dissolution:
-
Choose an appropriate deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is an excellent first choice for non-polar to moderately polar organic compounds like the target molecule, offering good dissolving power.[2]
-
In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of CDCl₃.[2][4] Preparing the solution in a secondary vial allows for effective mixing via vortexing or gentle heating to ensure complete dissolution before transfer to the NMR tube.[3]
-
-
Filtration (Critical Step): To remove any particulate matter that can degrade magnetic field homogeneity and broaden spectral lines, filter the solution directly into the NMR tube.[2] This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette. Cotton wool should be avoided as solvents can leach impurities from it.
-
Tube Filling and Referencing:
-
The final solution height in the NMR tube should be between 4.0 and 5.0 cm (approximately 0.6-0.7 mL for a standard 5 mm tube) to ensure it is correctly positioned within the instrument's detection coil.[2][4]
-
The residual protio-solvent peak of CDCl₃ at 7.26 ppm serves as a convenient internal reference for the ¹H spectrum.[2] The carbon signal of CDCl₃ appears as a triplet at 77.16 ppm and is used to reference the ¹³C spectrum.[6]
-
-
Final Steps: Cap the NMR tube securely, label it clearly, and wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[5]
Part 2: ¹H NMR Spectral Analysis of 1-(2-Furyl)-2-pentanone
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their geometric relationship (coupling constants).
Structural Assignment:
(Image depicting the chemical structure of 1-(2-Furyl)-2-pentanone with protons labeled H3', H4', H5', H1, H3, H4, and H5 for clarity in the following discussion.)
Predicted ¹H NMR Data:
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H5' (Furan) | ~7.35 | Doublet of doublets (dd) | J₅₄ ≈ 3.4 Hz, J₅₃ ≈ 1.8 Hz | 1H | Most deshielded furan proton due to proximity to the electronegative oxygen atom.[7][8] |
| H3' (Furan) | ~6.30 | Doublet of doublets (dd) | J₃₄ ≈ 1.8 Hz, J₃₅ ≈ 0.8 Hz | 1H | Shielded relative to H5' but deshielded relative to H4'.[7][8] |
| H4' (Furan) | ~6.10 | Doublet of doublets (dd) | J₄₅ ≈ 3.4 Hz, J₄₃ ≈ 1.8 Hz | 1H | Most shielded furan proton, coupled to both H3' and H5'.[7][8] |
| H1 (-CH₂-) | ~3.70 | Singlet (s) | N/A | 2H | Methylene protons adjacent to both the furan ring and the carbonyl group (α-ketone). The absence of adjacent protons results in a singlet. |
| H3 (-CH₂-) | ~2.45 | Triplet (t) | J₃₄ ≈ 7.4 Hz | 2H | Methylene protons α to the carbonyl group are deshielded. Coupled to the two H4 protons.[9][10] |
| H4 (-CH₂-) | ~1.60 | Sextet | J₄₃ ≈ 7.4 Hz, J₄₅ ≈ 7.4 Hz | 2H | Methylene protons coupled to two protons on one side (H3) and three on the other (H5), resulting in a complex multiplet (sextet).[9][10] |
| H5 (-CH₃) | ~0.90 | Triplet (t) | J₅₄ ≈ 7.4 Hz | 3H | Terminal methyl group, most shielded protons. Coupled to the two H4 protons.[9][10] |
Causality Behind Assignments:
-
Furan Protons (H3', H4', H5'): The chemical shifts of furan protons are characteristic. The proton adjacent to the oxygen (H5') is the most downfield (deshielded) due to the oxygen's inductive effect and ring currents.[11] The coupling constants in a furan ring are typically small; adjacent couplings (Jortho) are larger than cross-ring couplings (Jmeta).[7][12] This leads to the distinct doublet of doublets pattern for each furan proton, as they couple to the other two protons on the ring.[13]
-
Methylene Bridge (H1): The protons at the C1 position are positioned between two electron-withdrawing groups: the aromatic furan ring and the carbonyl (C=O) group. This dual deshielding effect shifts their resonance significantly downfield. As there are no protons on the adjacent C2 (carbonyl) or the adjacent furan carbon, the signal appears as a sharp singlet.
-
Alkyl Chain (H3, H4, H5): The protons on the propyl chain exhibit predictable patterns. The H3 methylene protons are α to the carbonyl group, which deshields them to around 2.45 ppm.[9] They are split into a triplet by the two neighboring H4 protons. The H5 terminal methyl protons are the most shielded (upfield) and are also split into a triplet by the H4 protons. The H4 methylene protons are coupled to protons on both sides (two H3 and three H5), leading to a more complex splitting pattern, a sextet, as predicted by the n+1 rule.[10]
Part 3: ¹³C NMR Spectral Analysis of 1-(2-Furyl)-2-pentanone
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a singlet.
Predicted ¹³C NMR Data:
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 (C=O) | ~208 | The carbonyl carbon of a ketone is highly deshielded and appears far downfield.[14][15][16] |
| C2' (Furan) | ~151 | Quaternary furan carbon attached to the side chain, deshielded by the oxygen atom. |
| C5' (Furan) | ~143 | Furan carbon adjacent to oxygen. |
| C3' (Furan) | ~110 | Furan carbon. |
| C4' (Furan) | ~108 | Furan carbon, often the most shielded of the furan CH carbons. |
| C1 (-CH₂-) | ~45 | Methylene carbon between the furan ring and the carbonyl. |
| C3 (-CH₂-) | ~40 | Methylene carbon α to the carbonyl group. |
| C4 (-CH₂-) | ~17 | Aliphatic methylene carbon. |
| C5 (-CH₃) | ~14 | Terminal methyl carbon, the most shielded carbon in the molecule. |
Causality Behind Assignments:
-
Carbonyl Carbon (C2): Ketone carbonyl carbons consistently appear in the most downfield region of the spectrum, typically >200 ppm, due to the extreme deshielding effect of the double-bonded oxygen.[6][15]
-
Furan Carbons (C2', C3', C4', C5'): The carbons of the furan ring appear in the aromatic/olefinic region (100-150 ppm). The carbons directly bonded to the electronegative oxygen (C2' and C5') are the most deshielded.[17]
-
Alkyl Carbons (C1, C3, C4, C5): The chemical shifts of the aliphatic carbons are influenced by their proximity to the electron-withdrawing groups. C1 and C3, being adjacent to the furan ring and carbonyl group respectively, are more deshielded than the other alkyl carbons (C4 and C5).[18]
Part 4: Workflow for Structural Verification
The combined data from ¹H and ¹³C NMR provides a robust method for confirming the molecular structure. The following workflow outlines the logical steps for data interpretation.
Caption: Workflow for NMR-based structural verification.
Part 5: Advanced Techniques for Unambiguous Assignment
For complex molecules or to resolve any ambiguity in the one-dimensional spectra, two-dimensional (2D) NMR experiments are invaluable.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. It would show cross-peaks connecting H3'/H4', H4'/H5', and H3'/H5' in the furan ring, as well as H3/H4 and H4/H5 in the alkyl chain, confirming their connectivity.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. It is a powerful tool for definitively assigning carbon signals based on the more easily interpreted proton spectrum.[19]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments and confirming the connection between the furan ring, the methylene bridge, and the ketone.
Conclusion
The structural characterization of 1-(2-Furyl)-2-pentanone is straightforwardly achieved through a combination of ¹H and ¹³C NMR spectroscopy. The ¹H spectrum is characterized by three distinct signals in the aromatic region for the furan protons, a key singlet for the methylene bridge, and three signals displaying classic splitting patterns for the pentanone chain. The ¹³C spectrum provides complementary data, with the downfield ketone signal at ~208 ppm serving as a definitive marker. By following the detailed protocols and interpretive logic presented in this guide, researchers can confidently verify the structure and purity of this compound.
References
-
University of Rochester. (n.d.). How to Prepare Samples for NMR. Department of Chemistry. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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University of Bristol. (n.d.). NMR Sample Preparation. School of Chemistry. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Department of Chemistry. Retrieved from [Link]
-
Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]
-
Reddit. (2019). C-NMR chemical shifts for aldehyde and ketones vs for esters, amides, and carboxylic acids?. r/OrganicChemistry. Retrieved from [Link]
- Zhu, G., & Bax, A. (1990). Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation. Journal of the American Chemical Society, 112(10), 3964-3973.
-
University of Vienna. (n.d.). NMR spectroscopy. Faculty of Chemistry. Retrieved from [Link]
- Alexander, S. (1957). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 35(4), 406-415.
-
ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Retrieved from [Link]
- Abraham, R. J., et al. (1959). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 37(6), 1030-1039.
- Ewiss, N. F., et al. (1979). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Journal of Heterocyclic Chemistry, 16(4), 649-651.
- Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR, part 18 1.
-
ResearchGate. (n.d.). ¹H/¹³C NMR chemical shifts and NOEs (red) for A) ketone 1, B) diketone 2, C) diketone 3 and isomeric ratio. Retrieved from [Link]
-
ResearchGate. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]
-
ResearchGate. (n.d.). Expanded 1 H NMR spectrum of LENR indicating furan and diol chemical shifts. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). 1H-NMR spectrum for furfural. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Retrieved from [Link]
-
StuDocu. (n.d.). 13CNMR. Retrieved from [Link]
-
YouTube. (2020). Draw the 1H NMR Spectrum of 2-pentanone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid quantitative 1H–13C two-dimensional NMR with high precision. Retrieved from [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). 2-PENTANONE. Retrieved from [Link]
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Application Notes: The Use of 1-(2-Furyl)-2-pentanone as a Flavoring Agent
Prepared by: Senior Application Scientist, Flavor Division
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and product development professionals on the use of 1-(2-Furyl)-2-pentanone (CAS No. 20907-03-3) as a flavoring agent. This document details the compound's chemical and physical properties, sensory profile, regulatory context, and practical applications in various food systems. Detailed, step-by-step protocols for sensory evaluation and analytical quantification using Gas Chromatography-Mass Spectrometry (GC-MS) are provided to ensure technical accuracy and reproducibility in research and development settings. The causality behind experimental choices is explained to provide field-proven insights, and all protocols are designed as self-validating systems.
Introduction to 1-(2-Furyl)-2-pentanone
1-(2-Furyl)-2-pentanone is a heterocyclic ketone that possesses a unique aromatic profile, making it a compound of interest for the flavor and fragrance industries.[1][2] Its structure, featuring a furan ring attached to a pentanone backbone, contributes to its characteristic sweet and fruity notes.[2] As part of the broader class of furan derivatives, it is found as a volatile component in various foodstuffs and is synthesized for use as a flavoring agent.[1] Understanding its properties and behavior in different food matrices is critical for its effective application.
Chemical Properties and Specifications
A clear understanding of the physicochemical properties of a flavor compound is fundamental to its handling, formulation, and stability.
| Property | Value | Source(s) |
| IUPAC Name | 1-(Furan-2-yl)pentan-2-one | - |
| Synonyms | 2-Pentanone, 1-(2-furyl)-; 2-Furfuryl propyl ketone | [2] |
| CAS Number | 20907-03-3 | [2] |
| Molecular Formula | C₉H₁₂O₂ | [2] |
| Molecular Weight | 152.19 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor Profile | Sweet, fruity notes | [2] |
| Solubility | Generally soluble in organic solvents; limited solubility in water | [2] |
Regulatory and Safety Considerations
The use of any flavoring agent in food products is governed by strict regulatory frameworks. It is crucial for developers to be aware of the current status and safety data associated with the compound.
-
Regulatory Status: 1-(2-Furyl)-2-pentanone is recognized as a flavoring substance. However, it is important to distinguish it from its isomer, 1-(2-Furanyl)-1-pentanone (CAS 3194-17-0), which is assigned FEMA number 4192 and JECFA number 1509.[4][5]
-
JECFA Evaluation: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated many furan-containing flavoring agents. Concerns have been noted for this class of compounds regarding genotoxicity, potentially due to the formation of reactive metabolites from the furan ring.[6] JECFA has concluded for some related groups that further studies are needed to resolve toxicological concerns before a full safety evaluation can be completed.[6]
-
FDA Status: The FDA maintains a list of approved synthetic flavoring substances under 21 CFR 172.515.[7][8] In recent years, the FDA has moved to no longer provide for the use of certain synthetic flavoring substances due to safety concerns.[4][8][9] Users must verify the current regulatory status of 1-(2-Furyl)-2-pentanone in the specific region of intended use.
-
Handling and Safety: As with many volatile organic compounds, appropriate safety precautions should be taken. This includes working in a well-ventilated area and using personal protective equipment (gloves, safety glasses). The compound may cause skin, eye, and respiratory irritation.[10][11]
Sensory Profile and Flavor Applications
The primary value of 1-(2-Furyl)-2-pentanone lies in its distinct sensory characteristics.
-
Odor and Taste Profile: The compound is primarily described as having sweet and fruity notes.[2] Closely related furan-containing ketones exhibit a range of flavor profiles, including caramel, green, waxy, and beany notes, often with a sweet and fruity character.[12][13] For example, 1-(2-Furanyl)-1-hexanone (pentyl 2-furyl ketone) is described as sweet, fruity, ketonic, green, with notes of apricot and peach.[12] This suggests that 1-(2-Furyl)-2-pentanone can contribute complexity to a flavor blend.
-
Applications and Recommended Usage Levels: Based on data for the closely related isomer 2-pentanoylfuran (FEMA 4192), this class of compounds is effective at parts-per-million (ppm) levels.[4] These levels serve as a starting point for development, with optimization required for specific applications.
| Food Category | Recommended Starting Level (ppm) |
| Cereals, Soups, Sauces, Oils & Fats | 5 - 25 |
| Dairy Products (Yogurt, Ice Cream) | 7 - 35 |
| Snack Foods, Baked Goods | 10 - 25 |
| Juices & Confectionery | 10 - 25 |
| (Note: Usage levels are based on published data for the related compound 2-pentanoylfuran and should be used as a guideline.[4]) |
Experimental Protocols
The following protocols provide standardized methodologies for the evaluation and quantification of 1-(2-Furyl)-2-pentanone.
Protocol 5.1: Sensory Evaluation in a Model Beverage System
This protocol outlines the process for conducting a descriptive sensory analysis to characterize the flavor profile of 1-(2-Furyl)-2-pentanone. The causality for this method is to provide objective, reproducible sensory data by using a trained panel and a controlled environment, minimizing bias.
Objective: To identify and quantify the key flavor attributes of 1-(2-Furyl)-2-pentanone at a defined concentration.
Materials:
-
1-(2-Furyl)-2-pentanone
-
Ethanol (food grade), for stock solution preparation
-
Deionized, odor-free water
-
Sucrose
-
Presentation cups with lids (coded with random 3-digit numbers)
-
Trained sensory panel (8-12 panelists)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1% (w/v) stock solution of 1-(2-Furyl)-2-pentanone in food-grade ethanol. The use of ethanol as a solvent is necessary due to the compound's limited water solubility.
-
-
Model Beverage Preparation:
-
Prepare a base of 5% sucrose in deionized water. This lightly sweetened base helps to lift volatile flavor compounds without introducing significant confounding tastes.
-
Spike the sucrose solution with the stock solution to achieve the target concentration (e.g., 10 ppm). Prepare a control sample containing only the sucrose solution and an equivalent amount of ethanol.
-
-
Panelist Training and Lexicon Development:
-
Conduct a training session where panelists are presented with the test sample and reference standards (e.g., ethyl butyrate for "fruity," diacetyl for "buttery/creamy").
-
The panel collectively develops a lexicon of descriptive terms for the sample's aroma and flavor.
-
-
Evaluation:
-
Present the coded test sample and the control sample to panelists in a randomized order.
-
Panelists cleanse their palate with deionized water between samples.
-
Each panelist rates the intensity of each attribute from the developed lexicon on a structured scale (e.g., a 0-15 point scale where 0 = not perceptible and 15 = extremely strong).[14]
-
-
Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Calculate the mean intensity for each attribute.
-
Perform statistical analysis (e.g., ANOVA, t-tests) to determine significant differences between the test sample and the control, and to assess panelist performance.
-
Protocol 5.2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a robust method for the quantification of 1-(2-Furyl)-2-pentanone in a food matrix. GC-MS is the chosen technique due to its high sensitivity and specificity for volatile and semi-volatile compounds, providing both quantitative data and structural confirmation.[1][15]
Objective: To accurately determine the concentration of 1-(2-Furyl)-2-pentanone in a liquid food sample (e.g., juice, milk).
Materials:
-
GC-MS system with a suitable capillary column
-
Solid-Phase Microextraction (SPME) device with appropriate fiber (e.g., DVB/CAR/PDMS)
-
Internal Standard (IS) solution (e.g., 2-heptanone, deuterated analog if available)
-
Sample vials with septa
-
Sodium chloride (NaCl)
Procedure:
-
Calibration Curve Preparation:
-
Prepare a series of standard solutions of 1-(2-Furyl)-2-pentanone in a model matrix (similar to the sample) at known concentrations (e.g., 1, 5, 10, 25, 50 ppm).
-
Spike each standard with a fixed concentration of the internal standard. This IS corrects for variations in extraction efficiency and injection volume.
-
-
Sample Preparation:
-
Pipette a known volume (e.g., 5 mL) of the liquid food sample into a 20 mL headspace vial.
-
Add the same fixed amount of internal standard as used in the calibration curve.
-
Add NaCl (e.g., 1 g) to the vial. This "salting-out" effect increases the volatility of the analyte by reducing its solubility in the aqueous phase, thereby improving extraction efficiency.
-
Immediately seal the vial.
-
-
SPME Extraction:
-
Place the vial in a heated agitator (e.g., 60°C for 15 min) to allow the sample to equilibrate.
-
Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 min) under continued agitation. Adsorption time must be kept consistent across all samples and standards.
-
-
GC-MS Analysis:
-
Immediately desorb the SPME fiber in the hot GC inlet (e.g., 250°C) for a set time (e.g., 5 min) in splitless mode to ensure complete transfer of the analyte to the column.
-
Run the analysis using optimized GC-MS parameters.
-
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms or equivalent (30m x 0.25mm, 0.25µm) | A non-polar column provides good separation for a wide range of flavor compounds.[15] |
| Carrier Gas | Helium @ 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 40°C (2 min), ramp to 240°C @ 8°C/min, hold 5 min | A temperature ramp effectively separates compounds with different boiling points. |
| MS Mode | Electron Ionization (EI) @ 70 eV | Standard ionization method for creating reproducible mass spectra. |
| Scan Mode | Full Scan (m/z 40-300) for identification | |
| Quantitation | Selected Ion Monitoring (SIM) using characteristic ions | SIM mode significantly increases sensitivity and selectivity for quantification. |
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration for the standards.
-
Determine the concentration of 1-(2-Furyl)-2-pentanone in the unknown sample by interpolating its peak area ratio on the calibration curve.
-
References
-
World Health Organization. (2012). (2-furyl)-2-propanone. JECFA. [Link]
-
Cheméo. Chemical Properties of 1-Pentanone, 1-(2-furanyl)- (CAS 3194-17-0). [Link]
-
Cheméo. Chemical Properties of 1-(2-furyl)-2-propanone (CAS 6975-60-6). [Link]
-
U.S. Food and Drug Administration. Substances Added to Food (formerly EAFUS) - (2-FURYL)-2-PROPANONE. [Link]
-
The Good Scents Company. 2-pentanoyl furan, 3194-17-0. [Link]
-
The Good Scents Company. 2-furyl acetone, 6975-60-6. [Link]
-
The Good Scents Company. 2-furyl pentyl ketone, 14360-50-0. [Link]
-
U.S. Food and Drug Administration. Substances Added to Food (formerly EAFUS) - 2-FURYL METHYL KETONE. [Link]
-
FooDB. Showing Compound 1-(2-Furanyl)-1-pentanone (FDB019451). [Link]
-
National Center for Biotechnology Information. 2-Pentanoylfuran | C9H12O2 | CID 231325. PubChem. [Link]
-
Api, A.M. et al. (2025). RIFM fragrance ingredient safety assessment, 2-furyl methyl ketone, CAS Registry Number 1192-62-7. Food and Chemical Toxicology. [Link]
-
Flavor and Extract Manufacturers Association. (2-FURYL)-2-PROPANONE. FEMA. [Link]
-
Sensory Profiling. Summary of methodology. [Link]
-
Human Metabolome Database. Showing metabocard for 1-(2-Furanyl)-2-propanone (HMDB0032917). [Link]
-
Federal Register. (2018). Food Additive Regulations; Synthetic Flavoring Agents and Adjuvants. [Link]
-
National Institute of Standards and Technology. 1-Pentanone, 1-(2-furanyl)-. NIST Chemistry WebBook. [Link]
-
ChemSynthesis. 1-(2-furyl)-1-pentanone. [Link]
-
U.S. Food and Drug Administration. Substances Added to Food (formerly EAFUS). [Link]
-
National Institute of Standards and Technology. Ethanone, 1-(2-furanyl)-. NIST Chemistry WebBook. [Link]
-
Centers for Disease Control and Prevention. 2-Pentanone - IDLH. NIOSH. [Link]
-
ResearchGate. (2013). Patent No. US 8,575,401 B2. [Link]
-
Pearson Assessments US. Adolescent/Adult Sensory Profile. [Link]
-
FooDB. Showing Compound 1-(2-Furanyl)-1-butanone (FDB019452). [Link]
-
Bioanalysis Zone. LC/MS/MS Analysis of Fentanyl and Related Analogs Using Biocompatible Solid Phase Microextraction. [Link]
-
Sensational Kids. SENSORY PROFILE 2 Child. [Link]
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Pearson Assessments. (2014). Adolescent/Adult Sensory Profile Summary Report. [Link]
-
Scholars Research Library. (2015). Computational reaction mechanism study of the elimination of 2-pentanone. [Link]
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Application Notes and Protocols: Catalytic Reduction of 1-(2-Furyl)-2-pentanone to 1-(2-Furyl)-2-pentanol
Introduction: The Significance of 1-(2-Furyl)-2-pentanol and the Challenge of its Synthesis
1-(2-Furyl)-2-pentanol is a valuable chemical intermediate, finding applications in the synthesis of fine chemicals, pharmaceuticals, and flavor and fragrance compounds. Its structure, comprising a furan ring and a secondary alcohol, offers multiple avenues for further chemical transformations. The synthesis of this alcohol is primarily achieved through the reduction of the corresponding ketone, 1-(2-Furyl)-2-pentanone. However, this transformation presents a significant challenge in chemoselectivity. The furan ring is susceptible to hydrogenation under many catalytic conditions, which can lead to a mixture of undesired byproducts, including the fully saturated tetrahydrofuran derivative or ring-opened products.[1][2] Therefore, the development of selective catalytic systems that can efficiently reduce the ketone functionality while preserving the furan moiety is of paramount importance for researchers and professionals in drug development and chemical synthesis.
This application note provides a comprehensive guide to the catalytic reduction of 1-(2-Furyl)-2-pentanone, detailing both heterogeneous catalytic hydrogenation and transfer hydrogenation protocols. We will delve into the mechanistic rationale behind the choice of catalysts and reaction conditions, present detailed experimental procedures, and provide guidelines for product analysis and characterization.
Reaction Mechanism and Chemoselectivity: A Tale of Two Pathways
The catalytic reduction of 1-(2-Furyl)-2-pentanone can proceed via two main pathways: direct hydrogenation using molecular hydrogen (H₂) or transfer hydrogenation, where a hydrogen donor molecule is employed.[3][4] The key to a successful synthesis lies in navigating the delicate balance of reactivity to favor the reduction of the carbonyl group over the furan ring.
Heterogeneous Catalytic Hydrogenation: In this process, the ketone and molecular hydrogen are adsorbed onto the surface of a solid catalyst, typically a noble metal like Platinum (Pt), Palladium (Pd), or Ruthenium (Ru) supported on a high-surface-area material such as carbon or alumina.[5][6] The reaction is believed to proceed through the Horiuti-Polanyi mechanism, involving the stepwise addition of adsorbed hydrogen atoms to the carbonyl group.[5]
The chemoselectivity of this process is influenced by several factors:
-
The nature of the metal catalyst: Different metals exhibit varying affinities for the carbonyl group versus the furan ring. For instance, Pt and Ru are often employed for the selective hydrogenation of α,β-unsaturated aldehydes and ketones.[7]
-
The catalyst support: The support can influence the dispersion and electronic properties of the metal particles, thereby affecting its catalytic activity and selectivity.
-
Reaction conditions: Temperature, pressure, and solvent can all be tuned to optimize the desired transformation. Milder conditions generally favor the reduction of the more reactive carbonyl group.
Transfer Hydrogenation: This method offers an alternative to the use of high-pressure hydrogen gas. A hydrogen donor, such as isopropanol or formic acid, transfers hydrogen to the ketone in the presence of a catalyst.[3][8] The mechanism often involves the formation of a metal hydride intermediate. Transfer hydrogenation can sometimes offer enhanced chemoselectivity, as the reaction conditions are often milder.
Visualizing the Reaction Pathway
Caption: General reaction pathways for the reduction of 1-(2-Furyl)-2-pentanone.
Comparative Overview of Catalytic Systems
The choice of catalyst is critical for achieving high selectivity in the reduction of 1-(2-Furyl)-2-pentanone. Below is a summary of commonly employed catalytic systems.
| Catalyst System | Type of Reduction | Advantages | Disadvantages |
| Pt/C | Heterogeneous Hydrogenation | High activity, commercially available. | Can lead to over-reduction of the furan ring under harsh conditions.[9] |
| Ru/C | Heterogeneous Hydrogenation | Often shows good selectivity for carbonyl groups.[10] | May require careful optimization of reaction conditions to avoid side reactions. |
| Raney Nickel | Heterogeneous Hydrogenation | Cost-effective, highly active for a wide range of reductions.[11] | Can be pyrophoric and may lead to non-selective reduction if not carefully controlled.[12] |
| Ru-based complexes | Transfer Hydrogenation | High selectivity under mild conditions, avoids high-pressure H₂.[3] | Catalyst synthesis can be complex and costly. |
| Rh-based complexes | Transfer Hydrogenation | Can be highly effective for selective reductions. | Generally more expensive than Ru-based catalysts. |
Experimental Protocols
The following protocols are designed to be robust and reproducible. However, optimization may be required depending on the specific laboratory setup and purity of reagents.
Protocol 1: Heterogeneous Catalytic Hydrogenation using Pt/C
This protocol is adapted from established procedures for the selective hydrogenation of furan derivatives.[9][13]
Materials:
-
1-(2-Furyl)-2-pentanone
-
5% Platinum on activated carbon (Pt/C)
-
Ethanol (anhydrous)
-
High-pressure autoclave (e.g., Parr reactor)
-
Magnetic stirrer
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Reactor Setup: Ensure the high-pressure autoclave is clean and dry. Add a magnetic stir bar.
-
Charging the Reactor: In a fume hood, charge the autoclave with 1-(2-Furyl)-2-pentanone (e.g., 5.0 g, 32.8 mmol) and 5% Pt/C (e.g., 250 mg, 5 mol% Pt).
-
Solvent Addition: Add anhydrous ethanol (e.g., 50 mL) to the autoclave.
-
Sealing and Purging: Seal the autoclave securely. Purge the reactor three times with nitrogen gas, followed by three purges with hydrogen gas to remove any residual air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar). Begin stirring and heat the reactor to the target temperature (e.g., 60 °C).
-
Monitoring the Reaction: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS. The reaction is typically complete within 4-6 hours.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Work-up: Open the reactor and filter the reaction mixture through a pad of celite or filter paper to remove the catalyst. Wash the catalyst with a small amount of ethanol.
-
Isolation of Product: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The residue is the crude 1-(2-furyl)-2-pentanol. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Protocol 2: Transfer Hydrogenation using a Ruthenium Catalyst
This protocol is based on general procedures for the transfer hydrogenation of ketones using ruthenium complexes and isopropanol as the hydrogen donor.[3]
Materials:
-
1-(2-Furyl)-2-pentanone
-
[RuCl₂(p-cymene)]₂ (or a similar Ru-based pre-catalyst)
-
A suitable ligand (e.g., a chiral diamine or amino alcohol for asymmetric synthesis, if desired)
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for work-up
Procedure:
-
Catalyst Preparation (in situ): In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [RuCl₂(p-cymene)]₂ (e.g., 0.01 mmol) and the chosen ligand (e.g., 0.022 mmol) in anhydrous isopropanol (e.g., 10 mL). Stir the mixture for 15-20 minutes at room temperature to allow for complex formation.
-
Base Addition: Add a solution of potassium hydroxide in isopropanol (e.g., 0.1 M solution, 1.0 mL, 0.1 mmol) to the catalyst mixture.
-
Substrate Addition: Add 1-(2-Furyl)-2-pentanone (e.g., 1.0 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and stir.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a small amount of water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation of Product: Remove the solvent under reduced pressure to obtain the crude 1-(2-furyl)-2-pentanol. Purify as needed by column chromatography or vacuum distillation.
Experimental Workflow Visualization
Caption: A generalized workflow for the catalytic reduction of 1-(2-Furyl)-2-pentanone.
Data Summary: Expected Performance of Catalytic Systems
The following table provides a summary of typical performance data for the catalytic reduction of furanic ketones, which can be used as a benchmark for the reduction of 1-(2-Furyl)-2-pentanone.
| Catalyst | H₂ Pressure (bar) / H-donor | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Alcohol (%) | Reference |
| 5% Pt/C | 10 | 60 | 4-6 | >95 | 85-95 | Adapted from[9][13] |
| 5% Ru/C | 20 | 80 | 6-8 | >98 | 90-98 | Adapted from[10] |
| Raney Ni | 50 | 100 | 5-7 | >99 | 80-90 | Adapted from[11][12] |
| [RuCl₂(p-cymene)]₂ | Isopropanol | 82 (reflux) | 2-4 | >99 | >98 | Adapted from[3] |
Product Analysis and Characterization
Accurate analysis of the reaction mixture is crucial to determine the conversion of the starting material and the selectivity towards the desired product.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for monitoring the progress of the reaction and identifying the products.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Filter the aliquot to remove the catalyst.
-
Dilute the sample with a suitable solvent (e.g., ethanol or ethyl acetate) to an appropriate concentration for GC-MS analysis.
Expected Results:
-
1-(2-Furyl)-2-pentanone (Starting Material): A peak at a specific retention time with a mass spectrum showing a molecular ion peak (M⁺) at m/z 152 and characteristic fragmentation patterns.
-
1-(2-Furyl)-2-pentanol (Product): A peak at a different retention time (typically longer than the ketone) with a mass spectrum showing a molecular ion peak (M⁺) at m/z 154 and a prominent peak corresponding to the loss of water (M-18) at m/z 136.
-
Side Products: Additional peaks may be observed corresponding to over-reduction products (e.g., 1-(tetrahydro-2-furyl)-2-pentanol, M⁺ at m/z 158) or ring-opened products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the purified product.
Expected ¹H NMR (CDCl₃, 400 MHz) signals for 1-(2-Furyl)-2-pentanol:
-
Furan protons: Signals in the range of δ 6.0-7.4 ppm.
-
CH-OH proton: A multiplet around δ 3.8-4.0 ppm.
-
CH₂ adjacent to furan: Two diastereotopic protons appearing as multiplets around δ 2.8-3.0 ppm.
-
CH₂ and CH₃ of the pentyl chain: Signals in the upfield region (δ 0.8-1.7 ppm).
-
OH proton: A broad singlet, the chemical shift of which is concentration-dependent.
Expected ¹³C NMR (CDCl₃, 100 MHz) signals for 1-(2-Furyl)-2-pentanol:
-
Furan carbons: Signals in the range of δ 105-155 ppm.
-
CH-OH carbon: A signal around δ 70-75 ppm.
-
CH₂ adjacent to furan: A signal around δ 35-40 ppm.
-
Alkyl carbons: Signals in the upfield region (δ 10-35 ppm).
Conclusion
The catalytic reduction of 1-(2-Furyl)-2-pentanone to 1-(2-furyl)-2-pentanol is a synthetically important transformation that requires careful control of chemoselectivity. Both heterogeneous catalytic hydrogenation and transfer hydrogenation methods can be successfully employed to achieve this conversion. The choice of catalyst and reaction conditions plays a pivotal role in maximizing the yield of the desired alcohol while minimizing the formation of byproducts. The protocols and analytical guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to perform and optimize this crucial chemical reaction.
References
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Vineeth Precious Catalysts Pvt. Ltd. (n.d.). Raney Nickel Catalyst. Retrieved from [Link]
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Kula, J., & Słowikowska, J. (2010). An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. Molecules, 15(4), 2771–2779. [Link]
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MacMillan, D. W. C., et al. (2017). Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Journal of the American Chemical Society, 139(32), 11353–11356. [Link]
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Kaspar, J., et al. (1998). Reduction of alkyl alkyl, aryl alkyl and cyclic ketones by catalytic hydrogen transfer over magnesium oxide. Journal of the Chemical Society, Perkin Transactions 2, (7), 1571-1574. [Link]
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LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Chemistry LibreTexts. [Link]
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Organic Syntheses. (n.d.). HYDROGENATION: W-6 Raney Nickel Catalyst. Retrieved from [Link]
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Ley, S. V., et al. (2013). A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia. Organic Letters, 15(9), 2112–2115. [Link]
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Andrade, L. H., et al. (2006). Edible catalysts for clean chemical reactions: Bioreduction of aromatic ketones and biooxidation of secondary alcohols using plants. Journal of Molecular Catalysis B: Enzymatic, 38(2), 84–90. [Link]
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Adkins, H., & Connor, R. (1932). Nickel by The Raney Process As A Catalyst of Hydrogenation. Journal of the American Chemical Society, 54(12), 4678–4690. [Link]
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Wilson, C. L. (1948). Catalytic Hydrogenation of Furan Compounds. Industrial & Engineering Chemistry, 40(3), 534–537. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods. Retrieved from [Link]
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Hronec, M., et al. (2012). Effect of the conditions for the aqueous-phase hydrogenation of furfural over Pd/C catalysts on the reaction routes. Reaction Kinetics, Mechanisms and Catalysis, 106(2), 349–361. [Link]
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López-Asensio, R., et al. (2018). Furfural decarbonylation to furan (1) or transfer hydrogenation to furfuryl alcohol (2). Catalysis Science & Technology, 8(1), 125–134. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
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Yamaguchi, A., et al. (2015). Hydrogenolysis of Furfuryl Alcohol to 1,2‐Pentanediol Over Supported Ruthenium Catalysts. ChemCatChem, 7(15), 2351–2355. [Link]
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Zhang, Z., et al. (2014). In situ hydrogenation of furfural with additives over a RANEY® Ni catalyst. RSC Advances, 4(94), 52216–52224. [Link]
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Sitthisa, S., & Srifa, A. (2019). Recent Advances in Catalytic Hydrogenation of Furfural. Catalysts, 9(9), 743. [Link]
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Bähn, S., et al. (2011). Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN-Mn(I) complexes. Chemical Communications, 47(30), 8569–8571. [Link]
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Murata, K., et al. (2019). Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. Catalysts, 9(6), 503. [Link]
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Reddy, R. S., et al. (2019). Regioselective Synthesis of Fused Furans by Decarboxylative Annulation of α,β-Alkenyl Carboxylic Acid with Cyclic Ketone. Angewandte Chemie International Edition, 58(32), 11039–11043. [Link]
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Oladoja, N. A., & Adelagun, R. O. A. (2022). Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. RSC Advances, 12(31), 20088–20098. [Link]
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American Chemical Society. (n.d.). ACS Catalysis Ahead of Print. Retrieved from [Link]
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Ramírez-López, R., et al. (2023). Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases. Catalysts, 13(2), 333. [Link]
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LibreTexts. (2021, July 31). 11.2: Hydrogenation with Heterogeneous Catalysts. Chemistry LibreTexts. [Link]
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O'Malley, S. J. (2023, August 13). Disconnecting with a sneaky furan? [Video]. YouTube. [Link]
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Hamzah, N. H., et al. (2023). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. Data in Brief, 48, 109159. [Link]
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Pisal, M. B., et al. (2019). Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst. ACS Omega, 4(2), 3695–3705. [Link]
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Boulanger, B. (n.d.). The Art of Heterogenous Catalytic Hydrogenation Part 2. University of Illinois at Urbana-Champaign. [Link]
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Fu, G. C., et al. (2020). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings. Journal of the American Chemical Society, 142(3), 1246–1251. [Link]
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Shafaghat, H., et al. (2020). Hydrogenolysis of furfuryl alcohol to 1,2-pentanediol catalyzed by first row transition metal salts. Communications in Science and Technology, 5(1), 38–46. [Link]
-
Zhang, Y., et al. (2012). Selective conversion of furfuryl alcohol to 1,2-pentanediol over a Ru/MnOx catalyst in aqueous phase. Green Chemistry, 14(12), 3295–3298. [Link]
-
Hutchings, G. J., Wells, R. P., & Bailie, J. E. (1999). Heterogeneous Catalytic Hydrogenation. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
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Wang, H., et al. (2023). Synthesis and Catalytic Activity of Cu-Co/CeO2 Catalysts in the Hydrogenation of Furfural to Pentanediols. Catalysts, 13(5), 888. [Link]
-
Orthocresol. (2017, May 14). Reaction of substituted furan with methyl vinyl ketone with subsequent rearomatisation. Chemistry Stack Exchange. [Link]
-
Zhang, Y., et al. (2012). Selective conversion of furfuryl alcohol to 1,2-pentanediol over a Ru/MnOx catalyst in aqueous phase. Green Chemistry, 14(12), 3295-3298. [Link]
-
Singh, R., & Sharma, V. (2023). Gas Chromatography-Mass Spectrometry (GC-MS) and 1H Nuclear Magnetic Resonance (NMR)-based pro ling and phytochemical screening. Plant Physiology and Biochemistry, 196, 375–387. [Link]
-
Fan, W., et al. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods, 11(17), 2603. [Link]
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Troubleshooting & Optimization
Overcoming polymerization in Friedel-Crafts acylation of furan
Welcome to the technical support center dedicated to providing in-depth guidance on overcoming the challenges associated with the Friedel-Crafts acylation of furan. This resource is designed for researchers, scientists, and drug development professionals to address common issues, particularly the prevention of polymerization, during this critical synthetic transformation. Furan and its derivatives are valuable precursors for a wide range of pharmaceuticals and fine chemicals, making the mastery of their acylation essential.[1][2]
Frequently Asked Questions (FAQs)
Here we address the most common questions and concerns encountered during the Friedel-Crafts acylation of furan.
Q1: Why is the Friedel-Crafts acylation of furan so challenging?
A1: The primary challenge lies in the inherent acid sensitivity of the furan ring.[3] Under the strongly acidic conditions typical of classical Friedel-Crafts reactions, which often employ potent Lewis acids like aluminum chloride (AlCl₃), furan is highly prone to protonation-activated polymerization and ring-opening side reactions.[4][5][6] This leads to the formation of undesirable polymeric byproducts, significantly reducing the yield and purity of the desired acylated furan.[4]
Q2: What is the underlying mechanism of furan polymerization during the reaction?
A2: The polymerization of furan under acidic conditions is initiated by the protonation of the furan ring. This generates reactive electrophilic intermediates. These intermediates can then undergo further reactions, including ring-opening to form highly reactive species like succinaldehyde, which readily polymerize.[7] The presence of strong acids and elevated temperatures exacerbates this process.[4]
Q3: What are the initial signs of polymerization in my reaction?
A3: The most common visual cue is the formation of a dark, insoluble tar-like substance in the reaction mixture. This is often accompanied by a significant decrease in the yield of the desired 2-acylfuran. Characterization of this insoluble material by techniques such as FT-IR often reveals the presence of carbonyl groups, confirming ring-opening has occurred.[7]
Q4: Can I use standard Friedel-Crafts conditions (e.g., AlCl₃ in CS₂) for furan acylation?
A4: It is highly discouraged. Classical Friedel-Crafts acylation conditions are generally too harsh for the sensitive furan ring and often result in complete polymerization or, at best, very low yields of the desired product.[5][8][9]
Troubleshooting Guide: Polymerization and Low Yield
This section provides a structured approach to troubleshooting and optimizing your Friedel-Crafts acylation of furan.
Issue 1: Significant Polymer Formation and Low Yield
Primary Causes:
-
Catalyst is too harsh: Strong Lewis acids like AlCl₃ are often the main culprits.[4]
-
High reaction temperature: The reaction can be highly exothermic, and poor temperature control can lead to runaway polymerization.[4]
-
High catalyst concentration: An excess of even a milder catalyst can increase the rate of side reactions.
Solutions:
-
Catalyst Selection: Opt for milder Lewis acids or heterogeneous catalysts. The choice of catalyst is the most critical factor in preventing polymerization.
-
Strict Temperature Control:
-
Solvent and Additive Optimization:
-
Solvent Choice: The use of certain solvents can help suppress polymerization. For instance, methanol has been shown to stabilize reactive intermediates and enhance the formation of the desired product.[13] Some successful protocols also employ solvent-free conditions, which can be a greener alternative.[11][14]
-
Acetic Acid as an Additive: When using a Lewis acid catalyst like zinc chloride, the addition of acetic acid to the reaction mixture can help to suppress the autopolymerization of furan.[4][12]
-
Issue 2: Low Selectivity (Formation of 2,5-diacetylfuran)
Primary Causes:
-
Incorrect Molar Ratio: An excess of the acylating agent (e.g., acetic anhydride) can lead to di-acylation.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the mono-acylated product has formed can result in a second acylation.
Solutions:
-
Control Molar Ratios: Use a slight excess of the acylating agent (e.g., a molar ratio of furan to acetic anhydride of 1:1.1 to 1:1.3) to drive the reaction to completion without promoting di-acylation.[12] Some optimized methods have successfully used ratios as low as 1:1.06.[12]
-
Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product. Quench the reaction once the formation of the mono-acylated product is maximized. A typical reaction time is between 3 to 7 hours.[12]
Recommended Catalyst Systems and Conditions
The following table summarizes recommended catalyst systems that have been reported to minimize polymerization and provide good to excellent yields of 2-acylfurans.
| Catalyst System | Acylating Agent | Solvent | Key Advantages |
| Heterogeneous Catalysts | |||
| Chromium-exchanged dodecatungstophosphoric acid on K-10 clay | Acetic Anhydride | Solvent-free | High conversion (88%) and selectivity (100%), reusable catalyst, and environmentally friendly.[11][15] |
| AlPW₁₂O₄₀ / Mg(OH)₂ | Carboxylic Acids | Solvent-free | Mild conditions (0 °C), good to excellent yields, and works for sensitive substrates.[8][9] |
| Zeolites (e.g., H-beta) | Carboxylic Acids | Varies | High yields, excellent selectivity, and reduced waste.[4][16] |
| Homogeneous Catalysts | |||
| Zinc Chloride (ZnCl₂) with Acetic Acid | Acetic Anhydride | Acetic Acid | Milder than AlCl₃, addition of acetic acid suppresses polymerization.[4][12] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Acetic Anhydride | Varies | A better catalyst than AlCl₃ for furan acylation.[5] |
| Phosphoric Acid (85%) | Acetic Anhydride | None | A mild Brønsted acid catalyst that can be effective.[12][17] |
Experimental Protocols
Below are detailed, step-by-step methodologies for key experiments that have been shown to be successful in the acylation of furan while minimizing polymerization.
Protocol 1: Acylation using Phosphoric Acid
This protocol is a straightforward method using a mild Brønsted acid.
Materials:
-
Furan: 6.8g (0.1 mol)
-
Acetic Anhydride: 12.3g (0.12 mol)
-
85% Phosphoric Acid: 1.2g
-
Chloroform for extraction
-
Water
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine the acetic anhydride and phosphoric acid.
-
Addition of Furan: While stirring at 25 °C, add the furan dropwise over approximately 1 hour.
-
Reaction: Heat the mixture to 70 °C and maintain this temperature for 5 hours.
-
Work-up:
-
Cool the reaction mixture to 50 °C and add 200 mL of water.
-
Stir for 30 minutes.
-
Cool to below 30 °C and extract three times with 100 mL of chloroform.
-
The combined organic layers can then be washed, dried, and concentrated to yield the crude product, which can be further purified by distillation.[12]
-
Protocol 2: Acylation using Zinc Chloride and Acetic Acid
This method utilizes a milder Lewis acid with an additive to suppress polymerization.
Materials:
-
Furan
-
Acetic Anhydride
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Acetic Acid
Procedure:
-
Catalyst Preparation: In a reaction vessel, add acetic anhydride, acetic acid, and anhydrous zinc chloride. The amount of zinc chloride should be 1-10% of the weight of the acetic anhydride, and the molar ratio of acetic acid to acetic anhydride should be between 0.1-1:1.
-
Catalyst Dissolution: Stir the mixture at 0-30 °C until the zinc chloride is fully dissolved.
-
Addition of Furan: Maintaining the temperature, add furan dropwise to the reaction mixture.
-
Reaction: Heat the mixture to a temperature between 20-110 °C (preferably 40-60 °C) and allow the reaction to proceed for 3-5 hours.
-
Purification:
-
Recover the acetic acid via vacuum distillation (20-100 mbar, 30-80 °C).
-
Refine the 2-acetylfuran product by vacuum distillation (20-100 mbar, 80-110 °C).[12]
-
Visualizing Reaction Pathways and Troubleshooting
Reaction Mechanism and Polymerization Pathway
Caption: Desired acylation pathway vs. undesired polymerization side reaction.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting furan acylation.
References
- Acylation of 2-Methylfuran with Fatty Acid Derivatives Using Heterogeneous Catalysts. (n.d.).
- Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. (n.d.). RSC Publishing.
- Friedel‐crafts acylation of furan using chromium‐exchanged dodecatungstophosphoric acid: effect of support. (2021). ProQuest.
- Selective Catalytic Reactions For Taking Furan-Based Compounds To Useful Chemicals. (2022).
- Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. (n.d.). ResearchGate.
- Formation of insoluble polymer and benzofuran during the acid-treatment of furan. Typical reaction conditions. (n.d.). ResearchGate.
- Effect of various catalysts on conversion of furan: Furan 2.50 g... (n.d.). ResearchGate.
- Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. (n.d.). Bentham Science Publisher.
- Preventing polymerization during the synthesis of 2-Acetylfuran. (n.d.). Benchchem.
- Friedel‐crafts acylation of furan using chromium‐exchanged dodecatungstophosphoric acid: effect of support. (2021). ProQuest.
- Friedel-Crafts acylation of furan [closed]. (2020). Chemistry Stack Exchange.
- Technical Support Center: Synthesis of 2-Acetylfuran. (n.d.). Benchchem.
- Synthesis of 2-acetylfuran by vapor phase acylation of furan over ferrite. (n.d.). Asian Journal of Research in Chemistry.
- Technical Support Center: Synthesis of Furan-Containing Compounds. (n.d.). Benchchem.
- 2-Acetylfuran. (n.d.). Wikipedia.
- Friedel-Crafts acylation of furan [closed]. (2021). FAQ - Guidechem.
- Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.
- Solvent-free Friedel-Craft acylation of furan with acetic anhydride. (n.d.). ResearchGate.
- Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. (n.d.). ResearchGate.
- Heterocyclic Chemistry. (n.d.). Intermediate Organic Chemistry.
Sources
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Technical Support Center: Mild Lewis Acid Catalysts for Furan Acylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Furan Acylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuances of acylating the furan ring using mild Lewis acid catalysts. Furan's inherent sensitivity to strong acids necessitates a departure from classical Friedel-Crafts conditions, opening the door to a range of milder, more selective catalytic systems.
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to explain not just the "how," but the fundamental "why" behind these experimental choices, ensuring your success in the lab.
Frequently Asked Questions (FAQs)
Section 1: Catalyst Selection and Rationale
Q1: Why are traditional Lewis acids like aluminum chloride (AlCl₃) unsuitable for furan acylation?
Furan is an electron-rich aromatic heterocycle, making it highly reactive toward electrophiles. However, it is also exceptionally sensitive to strong acids.[1][2] Under the harsh conditions created by strong Lewis acids like AlCl₃, furan readily polymerizes, leading to the formation of intractable black tars and significantly reducing the yield of the desired acylated product.[1][2] The use of milder catalysts is crucial to temper this reactivity and prevent degradation of the starting material and product.
Q2: What are the primary categories of mild Lewis acids for this reaction, and how do I choose between them?
The choice of catalyst depends on factors like substrate scope, desired reaction conditions (temperature, solvent), cost, and scalability. The most common mild catalysts fall into three main categories:
-
Metal Triflates: Especially Scandium(III) triflate (Sc(OTf)₃), are highly effective, water-tolerant Lewis acids that can catalyze acylations under very mild conditions.[3][4] They are versatile but can be expensive.
-
Heterogeneous Catalysts (e.g., Zeolites): Zeolites like H-ZSM-5 possess both Brønsted and Lewis acid sites and offer significant advantages in terms of catalyst recovery, reusability, and process sustainability.[5][6] They are a cornerstone of green chemistry approaches to acylation.
-
Other Metal Salts: Catalysts based on Bismuth (e.g., Bi(NO₃)₃), Zinc (e.g., ZnCl₂), and Indium are also effective and often more cost-effective alternatives.[1][7]
The following table provides a comparative overview to guide your selection.
Data Summary: Comparison of Mild Lewis Acid Catalysts
| Catalyst Type | Example(s) | Typical Conditions | Advantages | Disadvantages |
| Metal Triflates | Sc(OTf)₃ | 0 °C to RT, various organic solvents | High activity and selectivity, water-tolerant, reusable.[4][8] | High cost. |
| Zeolites | H-ZSM-5, H-Beta | 50-150 °C, solvent or solvent-free | Recyclable, environmentally friendly, shape-selective.[5][9] | Can require higher temperatures, prone to deactivation (coking).[5] |
| Heteropolyacids | AlPW₁₂O₄₀ | 0 °C, solvent-free | High activity, stable, can be used with free carboxylic acids.[10] | May require a co-catalyst (e.g., Mg(OH)₂).[10] |
| Other Metal Salts | ZnCl₂, Bi(NO₃)₃ | 0-80 °C, various solvents or solvent-free | Cost-effective, readily available.[1][7] | Can be less active, may require stoichiometric amounts. |
Section 2: Reaction Mechanism & Regioselectivity
Q3: What is the mechanism of furan acylation, and why does substitution occur at the 2-position?
The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[11][12] The Lewis acid activates the acylating agent (e.g., an acid anhydride or acyl chloride) to generate a highly electrophilic acylium ion (RCO⁺).[11][12]
The furan ring, acting as a nucleophile, attacks this acylium ion. The attack preferentially occurs at the C2 (alpha) position because the resulting cationic intermediate (a sigma complex) is better stabilized by resonance.[11][13] The positive charge can be delocalized over three atoms, including the ring oxygen. Attack at the C3 (beta) position results in a less stable intermediate with only two resonance structures.[13] Finally, a proton is lost from the C2 position to restore aromaticity, yielding the 2-acylfuran.[11]
Visualization: Mechanism of Furan Acylation
Caption: General mechanism of Lewis acid-catalyzed furan acylation.
Troubleshooting Guide
This section addresses the most common issues encountered during furan acylation experiments.
Issue 1: Low or No Yield with Black Tar Formation
-
Potential Cause: This is the classic sign of furan polymerization due to excessive acidity or heat.[1] The catalyst you have chosen is likely too strong for your specific substrate or the reaction temperature is too high.
-
Recommended Solutions:
-
Switch to a Milder Catalyst: If using a catalyst like ZnCl₂, consider moving to a more benign system like Sc(OTf)₃ or a heterogeneous zeolite catalyst.[1][2][3]
-
Lower the Reaction Temperature: Perform the addition of reagents at 0 °C or even lower.[1] Maintain this low temperature for the initial phase of the reaction before allowing it to slowly warm.
-
Ensure Reagent Purity: Use freshly distilled furan. Furan can form peroxides upon storage, which can initiate polymerization.[1]
-
Control Reagent Addition: Add the acylating agent and catalyst slowly to the furan solution to control any exotherm.
-
Issue 2: Significant Formation of 2,5-Diacetylfuran
-
Potential Cause: The initially formed mono-acylated product is undergoing a second acylation. This is favored by an excess of the acylating agent, high temperatures, or prolonged reaction times.[1]
-
Recommended Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of reactants. A slight excess of furan relative to the acylating agent (e.g., 1.1:1) can help suppress diacylation.[1]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material and the formation of the mono- and di-acylated products.
-
Optimize Reaction Time: Quench the reaction as soon as the formation of the mono-acylated product is maximized to prevent the subsequent second acylation.[1]
-
Issue 3: Low Yield with No Tar Formation (Clean Reaction)
-
Potential Cause: The reaction is incomplete. This can be due to insufficient catalyst activity, low temperature, or a deactivated catalyst.
-
Recommended Solutions:
-
Check Catalyst Activity: Ensure your Lewis acid has not been deactivated by atmospheric moisture. Handle hygroscopic catalysts under an inert atmosphere. If using a reusable catalyst like a zeolite, ensure it has been properly activated/regenerated.
-
Increase Reaction Time/Temperature: If the reaction is clean but slow, cautiously increase the reaction time or temperature. Monitor by TLC/GC to find the optimal balance before side reactions occur.
-
Solvent Choice: Ensure you are using a dry, non-coordinating solvent. Solvents with Lewis basicity (like THF in some cases) can compete with the acylating agent for coordination to the catalyst, inhibiting the reaction.
-
Visualization: Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yields in furan acylation.
Experimental Protocol: Acylation of Furan with Acetic Anhydride using H-Beta Zeolite
This protocol describes a representative procedure for the acylation of furan using a recyclable, heterogeneous catalyst.
Materials:
-
Furan (freshly distilled, 10 mmol, 0.68 g)
-
Acetic Anhydride (12 mmol, 1.22 g, 1.13 mL)
-
H-Beta Zeolite (activated by heating at 500 °C for 4h under air, 0.5 g)
-
Toluene (anhydrous, 20 mL)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Catalyst Activation: Activate the H-Beta zeolite catalyst by heating it in a furnace at 500 °C for 4 hours. Allow it to cool to room temperature in a desiccator before use.
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated H-Beta zeolite (0.5 g) and anhydrous toluene (20 mL).
-
Reagent Addition: Add furan (10 mmol) to the flask, followed by the slow addition of acetic anhydride (12 mmol).
-
Reaction: Heat the reaction mixture to 90 °C and allow it to stir vigorously for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC (using a 9:1 Hexanes:Ethyl Acetate eluent system).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the zeolite catalyst. Wash the catalyst on the filter with a small amount of toluene or ethyl acetate. The recovered catalyst can be washed, dried, and reactivated for future use.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-acetylfuran.
References
- Filo. (2025, September 16).
- ShareOK.
- PMC - NIH.
- Benchchem.
- Catalysis of the Diels-Alder Reaction of Furan and Methyl Acryl
- ACS Publications.
- Five-membered Heterocycles Pyrrole, Furan and Thiophene.
- ResearchGate. (PDF) Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling.
- ResearchGate. (2014, August 31). Suggest some alternative routes for direct FC Acylation without using thionylchloride and Alcl3?
- Scandium Triflate: A Versatile Catalyst with Promising Applic
- BYJU'S.
- YouTube. (2020, September 25). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction.
- ResearchGate. (2025, November 13). Sc(OTf)3-catalyzed synthesis of polysubstituted furans from acylacetonitriles and renewable acetol.
- Electrophilic Substitution - Friedel-Crafts Acyl
- PMC - NIH. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans.
- Frontiers.
- Organic Chemistry Portal. Furan synthesis.
- Chemistry Stack Exchange. (2020, June 27).
-
Organic & Biomolecular Chemistry (RSC Publishing). (2024, August 28). Switching the regioselectivity of acid-catalyzed reactions of arylnaphtho[2,1-b]furans via a[5][11]-aryl shift.
- Semantic Scholar. (2021, April 1).
- ResearchGate. (2025, August 6). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2 | Request PDF.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan.
- ResearchGate. (2025, October 8). Recent Advances in Scandium(III)
- City College. Furan, Pyrrole and Thiophene.
- Benchchem.
- Benchchem.
- ACS Publications. (2015, May 19).
- ResearchGate. (2025, August 6).
- ResearchGate. (2025, August 6). A New Lewis Acidic Zr Catalyst for the Synthesis of Furanic Diesel Precursor from Biomass Derived Furfural and 2-Methylfuran | Request PDF.
- Reddit. (2021, May 25). Improving yields on alkylfuran synthesis : r/Chempros.
- ResearchGate. Ligand-Accelerated Catalysis in Scandium(III)
- The Effect of Lewis Acids on the Intramolecular Diels-Alder Reaction of the Furan Diene.
- Illinois Experts.
- Catalysis of the Diels–Alder Reaction of Furan and Methyl Acryl
- PubMed. Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides.
- ResearchGate. Aluminum (III) chloride-catalyzed transformation of biomass derived furans to Benzo[b]furans | Request PDF.
- Benchchem. A Comparative Guide to Catalysts for the Synthesis of Substituted Furans.
- Reddit. (2021, April 19).
- The Royal Society of Chemistry. Supplementary materials for Methods to delay deactivation of zeolites on furan acylation: continuous liquid-phase technology and.
- ResearchGate. (2025, August 5).
- ResearchGate. High-efficiency synthesis of 2,5-diformylfuran from 5-hydroxymethylfurfural using iron-bismuth-molybdenum oxides | Request PDF.
- A Green Alternative to Aluminum Chloride Alkyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts [shareok.org]
- 6. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Development of Sustainable Catalytic Pathways for Furan Derivatives [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. acylation of furan mechanism structure | Filo [askfilo.com]
- 12. byjus.com [byjus.com]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Technical Support Center: Purification of Furyl Ketones
A Senior Application Scientist's Guide to Purifying 1-(2-Furyl)-2-pentanone and Related Compounds
Welcome to the technical support center for the purification of furan-containing ketones. This guide is designed for researchers, chemists, and drug development professionals who are working with compounds such as 1-(2-Furyl)-2-pentanone. Our goal is to provide practical, experience-driven advice in a direct question-and-answer format to help you troubleshoot common challenges and optimize your purification workflows.
A Note on Nomenclature: The compound "1-(2-Furyl)-2-pentanone" is specified. However, much of the available literature pertains to the isomeric and more commonly synthesized compound, 1-(2-Furanyl)-1-pentanone (CAS 3194-17-0), also known as 2-Pentanoylfuran.[1][2] The principles and techniques discussed in this guide are broadly applicable to both isomers and related furyl ketones, but all physical data will refer to 1-(2-Furanyl)-1-pentanone unless otherwise specified.
Part 1: Frequently Asked Questions - Purification Fundamentals
This section addresses foundational questions regarding the properties and initial handling of crude 1-(2-Furyl)-2-pentanone.
Question: What are the key physical properties of 1-(2-Furanyl)-1-pentanone that influence its purification?
Answer: Understanding the physical properties is the first step in designing a robust purification strategy. The key is to select a method that separates the target compound from impurities based on differences in these properties.
| Property | Value | Significance for Purification |
| Molecular Formula | C₉H₁₂O₂ | Indicates a relatively small, organic-soluble molecule.[1][2] |
| Molecular Weight | 152.19 g/mol | Useful for mass spectrometry analysis and calculating molar quantities.[1][3] |
| Appearance | Colorless to yellow liquid | A significant color change (e.g., to dark brown) can indicate decomposition.[4] |
| Boiling Point | 101 °C @ 10.00 mm Hg | This high boiling point at reduced pressure strongly suggests that vacuum distillation is the preferred method over atmospheric distillation to prevent thermal degradation.[1] |
| Solubility | Slightly soluble in water; Soluble in ethanol | High solubility in organic solvents like ethanol, ethyl acetate, and hexanes is expected, making it suitable for solvent-based extraction and chromatography.[4] |
| Structure | Aryl Alkyl Ketone | The molecule has moderate polarity due to the ketone and the furan ring's oxygen atom. This polarity dictates its behavior in chromatography.[5] |
Question: What are the most common impurities I might encounter after synthesizing 1-(2-Furyl)-2-pentanone?
Answer: Impurities are highly dependent on the synthetic route used. Here are some common possibilities:
-
Unreacted Starting Materials: This is the most common source of impurities. For example, in a Friedel-Crafts acylation, you may have residual furan and valeryl chloride (or pentanoic anhydride).
-
Reaction Byproducts: The synthesis of furan-containing compounds can sometimes lead to side reactions. For instance, processes involving furfuryl alcohol can generate byproducts like 1-hydroxy-2-pentanone or various pentanediols through hydrogenolysis.[6][7]
-
Solvents: Residual reaction or workup solvents (e.g., THF, toluene, ethyl acetate) are common and are typically removed under reduced pressure.
-
Decomposition Products: Furan rings can be sensitive to strong acids and high temperatures, which can lead to ring-opening or polymerization, often resulting in dark, tarry substances.
Question: What is the best initial purification strategy for a crude reaction mixture?
Answer: A multi-step approach is almost always necessary. The choice between distillation and chromatography as the primary purification step depends on the nature of the impurities.
Below is a generalized workflow to guide your decision-making process.
Caption: General purification workflow for 1-(2-Furyl)-2-pentanone.
Part 2: Troubleshooting Guide - Common Purification Techniques
This section provides solutions to specific problems you may encounter during distillation and chromatography.
A. Vacuum Distillation
Question: My product is turning dark brown or black upon heating, even under vacuum. What is happening and how can I prevent it?
Answer: This strongly suggests thermal decomposition. The furan moiety can be sensitive to heat, especially if acidic or basic impurities are present.
-
Causality: Trace amounts of acid (e.g., from a Friedel-Crafts catalyst) or base can catalyze polymerization and degradation of the furan ring at elevated temperatures.
-
Solutions:
-
Improve the Vacuum: The single most effective way to reduce decomposition is to lower the boiling point by using a better vacuum. A good rotary vane pump should achieve <1 mmHg. The boiling point of 1-(2-Furanyl)-1-pentanone is 101 °C at 10 mmHg; at 1 mmHg, it will be significantly lower.[1]
-
Neutralize the Crude Product: Before distilling, wash the crude product's organic solution with a mild base like saturated sodium bicarbonate solution, followed by water and brine. This removes acidic impurities.
-
Use a Lower Temperature Heat Source: Use an oil bath with a magnetic stirrer and a thermometer to ensure the pot temperature does not significantly exceed the boiling point of your product. Avoid heating mantles, which can create localized hot spots.
-
Question: I'm not getting good separation from an impurity with a very similar boiling point. What are my options?
Answer: This is a classic challenge in distillation.
-
Causality: Simple distillations are effective for separating liquids with boiling point differences of >25 °C. For closer-boiling impurities, you need to increase the theoretical plates of the distillation column.
-
Solutions:
-
Fractional Distillation: Instead of a simple distillation head, use a Vigreux column or a packed column (e.g., with Raschig rings or metal sponge). This provides a larger surface area for repeated vaporization-condensation cycles, significantly improving separation efficiency.
-
Switch to Chromatography: If fractional distillation is still insufficient, the impurity likely has a different polarity from your product. Column chromatography will be a more effective technique for separation in this case.
-
B. Column Chromatography
Question: How do I choose the right solvent system (mobile phase) for purifying 1-(2-Furyl)-2-pentanone on silica gel?
Answer: The goal is to find a solvent system where your product has a Retention Factor (Rƒ) of 0.25-0.35 on a Thin-Layer Chromatography (TLC) plate. This Rƒ value typically provides the best separation on a column.
-
Causality: 1-(2-Furyl)-2-pentanone is a moderately polar compound. Silica gel is very polar. Therefore, you will need a relatively non-polar mobile phase to achieve proper elution.
-
Step-by-Step Protocol for Solvent System Selection:
-
Prepare Stock Solutions: Dissolve a small amount of your crude material in a volatile solvent like dichloromethane.
-
Initial TLC Screening: Spot the crude material on three different TLC plates. Develop them in the following solvents:
-
100% Hexanes (or Heptane)
-
90:10 Hexanes:Ethyl Acetate
-
70:30 Hexanes:Ethyl Acetate
-
-
Analyze Results:
-
If your product stays at the baseline (Rƒ = 0) in all three, you need a more polar solvent system. Try increasing the percentage of ethyl acetate.
-
If your product runs to the solvent front (Rƒ = 1) in all three, you need a less polar system. Try systems with less ethyl acetate or switch to a less polar co-solvent like dichloromethane.
-
-
Optimization: Adjust the ratio of the non-polar (Hexanes) to polar (Ethyl Acetate) solvent until your desired compound has an Rƒ of ~0.3, and it is well-separated from its major impurities.
-
Question: My compound is "streaking" or "tailing" down the TLC plate and on the column. What does this mean and how do I fix it?
Answer: Streaking is a sign of undesirable interactions between your compound and the stationary phase (silica gel).
-
Causality & Solutions:
-
Overloading: You have applied too much sample to the TLC plate or column. Try loading a more dilute solution.
-
Acidic Compound/Silica Interaction: Ketones can sometimes interact too strongly with the acidic sites on silica gel. You can often suppress this by adding a small amount (0.1-1% ) of a modifier like triethylamine to your mobile phase. This neutralizes the acidic sites and results in sharper bands.
-
Incomplete Dissolution: The sample did not fully dissolve in the mobile phase before loading onto the column, causing it to slowly bleed out. Ensure your sample is fully soluble in the loading solvent.
-
Sources
- 1. 2-Pentanoylfuran | C9H12O2 | CID 231325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Pentanone, 1-(2-furanyl)- [webbook.nist.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2-Furyl pentyl ketone | C10H14O2 | CID 61738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound 1-(2-Furanyl)-1-pentanone (FDB019451) - FooDB [foodb.ca]
- 6. US20140066666A1 - Method For Producing 1,2-Pentanediol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Acylfurans
Document ID: TSC-ACYL-FURAN-2026-V1
Welcome to the Technical Support Center for the Synthesis of 2-Acylfurans. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of these valuable heterocyclic ketones. As a Senior Application Scientist, I have compiled this resource based on a synthesis of established literature, field-proven insights, and mechanistic principles to help you troubleshoot common side reactions and optimize your synthetic strategies.
This is not a rigid protocol book but a dynamic troubleshooting guide. We will explore the causality behind common failures and provide actionable solutions grounded in chemical principles.
Structure of This Guide
This guide is structured around the most common synthetic methodologies for preparing 2-acylfurans. Each section addresses a specific method and is organized in a question-and-answer format to directly tackle the issues you are likely facing in the lab.
-
Friedel-Crafts Acylation of Furan: The most common, yet often problematic, route.
-
Oxidation of 2-Alkylfurans & Furfuryl Alcohols: A powerful alternative with its own set of challenges.
-
Alternative & Modern Methodologies: Including organometallic and palladium-catalyzed approaches for specialized applications.
Section 1: Friedel-Crafts Acylation of Furan
Friedel-Crafts acylation is the workhorse for synthesizing 2-acylfurans, typically involving the reaction of furan with an acylating agent (like acetic anhydride or an acyl chloride) in the presence of an acid catalyst.[1] However, the high reactivity and acid sensitivity of the furan ring are the root causes of several persistent side reactions.
Frequently Asked Questions & Troubleshooting
Question 1: My reaction turns into a dark, insoluble tar, and I have a very low yield of my desired 2-acylfuran. What is happening and how can I stop it?
Answer: You are observing acid-catalyzed polymerization (resinification) of the furan ring. This is the most common failure mode in this synthesis. Furan is highly susceptible to polymerization under strong acidic conditions, which can lead to intractable polymeric byproducts and significantly reduce your yield.[2]
The Underlying Chemistry: Why Furan Polymerizes
The furan ring, while aromatic, has a low resonance energy (18 kcal/mol) compared to benzene, making it less stable and more reactive.[3] The acid-catalyzed polymerization proceeds through a defined mechanistic pathway:
-
Protonation: An acid protonates the furan ring, preferentially at the C2 (α) position. This is the rate-limiting step. The resulting carbocation is stabilized by resonance.[4][5]
-
Nucleophilic Attack & Ring Opening: A nucleophile (like water or another furan molecule) attacks the protonated furan. In the presence of water, this leads to the formation of a furanol intermediate. Subsequent protonation of the ring oxygen initiates ring-opening, forming highly reactive 1,4-dicarbonyl compounds like succinaldehyde.[3][4]
-
Polymerization: These reactive intermediates and other protonated furan species can undergo a cascade of condensation and electrophilic substitution reactions with other furan molecules, leading to the formation of complex, cross-linked polymers (tars).[6]
Caption: Troubleshooting workflow for low yields in 2-acylfuran synthesis.
Section 2: Oxidation of 2-Alkylfurans & Furfuryl Alcohols
Oxidizing a pre-existing alkyl group or a hydroxymethyl group is a valuable alternative to direct acylation, completely avoiding the issue of furan polymerization under acidic conditions. However, these methods introduce their own set of potential side reactions.
Frequently Asked Questions & Troubleshooting
Question 4: I am trying to synthesize a 2-acylfuran by oxidizing the corresponding 2-alkylfuran or furfuryl alcohol. What are the common pitfalls?
Answer: The primary challenges in this approach are over-oxidation, which can lead to ring-opened byproducts, and incomplete conversion. The choice of oxidant is critical.
Common Oxidation Methods and Their Side Reactions:
| Oxidation Method | Typical Reagents | Common Side Reactions & Byproducts | Troubleshooting & Optimization |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Methylthiomethyl (MTM) ether formation: This is a known side reaction if the temperature is not kept low (e.g., rises above -60°C). [7]Byproducts: Dimethyl sulfide (malodorous), CO, CO₂, Triethylammonium chloride. [8] | Maintain strict cryogenic temperatures (typically -78°C) during the formation of the active oxidant and reaction with the alcohol. Perform the reaction in a well-ventilated fume hood. Used glassware should be rinsed with bleach to oxidize the foul-smelling dimethyl sulfide. [7] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Formation of tarry byproducts: PCC reactions can produce a brown tar (reduced chromium species) that complicates purification. Over-oxidation (minor): While PCC is known for stopping at the aldehyde/ketone stage, prolonged reaction times or excess reagent with sensitive substrates can lead to minor degradation products. [9][10] | Add molecular sieves or Celite to the reaction flask to adsorb the tarry byproducts, simplifying filtration. Use the correct stoichiometry of PCC (typically ~1.5 equivalents). |
| Low-Temperature Oxidation (of 2-methylfuran) | O₂ | Ring-opening and fragmentation: Oxidation can lead to the formation of smaller, volatile byproducts like acrolein and acetaldehyde, as well as ring-opened intermediates. [5][11] | This method is more common in gas-phase and mechanistic studies. For synthetic purposes, milder and more selective liquid-phase oxidants like PCC or those used in the Swern oxidation are generally preferred. |
Section 3: Alternative & Modern Methodologies
For substrates that are incompatible with traditional methods or for specialized applications, several other synthetic routes are available.
Frequently Asked Questions & Troubleshooting
Question 5: I am using an organometallic reagent (e.g., Grignard) with furan-2-carbonitrile. What side reactions should I be aware of?
Answer: This is an excellent method, first reported in 1914 for the synthesis of 2-acetylfuran. [12]The reaction involves the nucleophilic addition of the organometallic reagent to the nitrile, forming an imine salt intermediate which is then hydrolyzed to the ketone. [13]The main challenges are related to the reactivity of the Grignard reagent itself.
Troubleshooting Organometallic Routes:
| Issue | Cause & Explanation | Solution |
| Low Yield / No Reaction | Poor Grignard Reagent Quality: Grignard reagents are sensitive to moisture and air. Competitive Reactions: Grignard reagents are strong bases and can be consumed by any acidic protons in the system. | Use freshly prepared or titrated Grignard reagents. Ensure all glassware is flame-dried and the reaction is run under a dry, inert atmosphere (N₂, Ar). |
| Formation of Symmetric Ketone (R-CO-R) | Double Addition (Less Common): Unlike esters, the intermediate imine salt is generally unreactive towards a second equivalent of the Grignard reagent. However, under certain conditions, trace amounts of double addition or other side reactions can occur. | Ensure a clean, acidic workup to efficiently hydrolyze the imine salt to the ketone, preventing it from participating in side reactions. |
Question 6: Are there any palladium-catalyzed methods to form 2-acylfurans, and what are their limitations?
Answer: Yes, palladium-catalyzed carbonylative coupling reactions are a modern approach. For instance, 2-propargyl-1,3-dicarbonyl compounds can react with secondary amines and carbon monoxide in the presence of a PdI₂/KI catalyst to form 2-(4-acylfuran-2-yl)acetamides. [4]
Challenges in Palladium-Catalyzed Routes:
-
Substrate Scope: These methods are often highly specific to the starting materials. For example, the aforementioned reaction is not applicable to primary amines, which tend to form ureas as byproducts. [4]* Catalyst Sensitivity: Palladium catalysts can be sensitive to air, moisture, and impurities.
-
Byproduct Formation: Heck-type reactions, another class of Pd-catalyzed couplings, can sometimes lead to mixtures of regioisomers or products of double bond migration, depending on the specific substrates and conditions. [6] These methods are powerful for constructing complex, substituted furans but may require more specialized knowledge and optimization compared to classical methods.
Experimental Protocols
Protocol 1: High-Yield Synthesis of 2-Acetylfuran via Friedel-Crafts Acylation (Phosphoric Acid Catalyst)
This protocol is adapted from established literature and is optimized to minimize polymerization and diacylation. [14] Materials:
-
Furan (6.8g, 0.1 mol)
-
Acetic Anhydride (12.3g, 0.12 mol)
-
85% Phosphoric Acid (1.2g)
-
Chloroform
-
30% Sodium Hydroxide Solution
-
Water
Procedure:
-
To a flask equipped with a stirrer, thermometer, and dropping funnel, add acetic anhydride (12.3g) and 85% phosphoric acid (1.2g).
-
While stirring at 25°C, add furan (6.8g) dropwise over approximately 1 hour. Maintain the temperature at 25°C.
-
After the addition is complete, heat the mixture to 70°C and maintain for 5 hours.
-
Cool the reaction to 50°C and add 200 mL of water. Stir for 30 minutes to hydrolyze any remaining acetic anhydride.
-
Cool the mixture to below 30°C and extract three times with 100 mL of chloroform.
-
Combine the organic extracts and neutralize to a pH of approximately 6.5-7.5 with 30% sodium hydroxide solution.
-
Wash the organic layer with water until neutral.
-
Recover the chloroform by distillation at atmospheric pressure.
-
Purify the crude product by vacuum distillation, collecting the fraction at 65-70°C / 12 mmHg to yield pure 2-acetylfuran.
Protocol 2: Oxidation of Furfuryl Alcohol to 2-Furfural via Swern Oxidation
This is a general protocol for the Swern oxidation of a primary alcohol. Strict temperature control is critical. [7][8] Materials:
-
Oxalyl Chloride (2 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO, 4 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Furfuryl Alcohol (1 equivalent)
-
Anhydrous Triethylamine (TEA, 5 equivalents)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂), prepare a solution of oxalyl chloride in anhydrous DCM and cool to -78°C (dry ice/acetone bath).
-
Slowly add a solution of DMSO in anhydrous DCM to the oxalyl chloride solution, ensuring the temperature does not rise above -60°C. Stir for 15 minutes.
-
Add a solution of furfuryl alcohol in anhydrous DCM dropwise, again maintaining the temperature below -60°C. Stir for 30-45 minutes.
-
Add triethylamine dropwise to the reaction mixture. A thick white precipitate will form. Allow the mixture to stir for 30 minutes at -78°C, then warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-furfural.
-
Purify by vacuum distillation.
References
-
Swern Oxidation. (2014). Chem-Station Int. Ed. [Link]
-
Byproducts Produced in Swern Oxidation. (n.d.). BYJU'S. [Link]
-
Gabriele, B., Mancuso, R., & Salerno, G. (2011). Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. Molecules, 16(8), 6347-6363. [Link]
-
Alzueta, M. U., et al. (2015). 2-methylfuran Oxidation in the Absence and Presence of NO. Journal of Flow Chemistry, 5(4), 214-221. [Link]
-
Mechanisms and kinetics of the low-temperature oxidation of 2-methylfuran: Insight from DFT calculations and kinetic simulations. (2020). Physical Chemistry Chemical Physics, 22(8), 4443-4455. [Link]
-
Hu, X., Jiang, S., Kadarwati, S., Dong, D., & Li, C. Z. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances, 6(35), 29471-29478. [Link]
-
Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. (2014). Molecules, 19(6), 8402-8413. [Link]
- Method for synthesizing 2-acetylfuran. (2009). CN101357910A.
-
Singh, N., & Gupta, R. K. (2016). Synthesis of 2-acetylfuran by vapor phase acylation of furan over ferrite. Asian Journal of Research in Chemistry, 9(5), 200-204. [Link]
-
Zaccaria, S., et al. (2017). Pyridinium chlorochromate chemistry. New insight into oxidation of tetrahydrofurans. Arkivoc, 2017(4), 273-290. [Link]
-
Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (2015). Chemistry Stack Exchange. [Link]
-
Oxidation by PCC (pyridinium chlorochromate). (2023). Chemistry LibreTexts. [Link]
-
Swern Oxidation. (n.d.). Organic Chemistry Portal. [Link]
-
Xiao, J., et al. (2018). Theoretical Study of the Decomposition Reactions of 2-Vinylfuran. ACS Omega, 3(4), 4343-4354. [Link]
-
2-Acetylfuran. (n.d.). Wikipedia. [Link]
-
How to reduce the side-reactions in Furfuryl Alcohol production?. (2025). OKCHEM. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Palladium‐catalyzed carbonylative synthesis of 3‐alkylidenefuran‐2‐ones. (2023). Advanced Synthesis & Catalysis. [Link]
-
Furan undergoes electrophilic aromatic substitution more readily than benzene. (n.d.). Pearson+. [Link]
-
of OH oxidation pathways and final products for furan, 2-methylfuran,... (2025). ResearchGate. [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. (2019). Master Organic Chemistry. [Link]
-
Direct access to furan and cyclopropane derivatives via palladium-catalyzed C–H activation/alkene insertion/annulation. (2022). Chemical Communications, 58(82), 11547-11550. [Link]
-
Palladium-mediated intramolecular carbonylative annulation of o-alkynylphenols to synthesize benzo[b]furo[3,4-d]furan-1-ones. (2001). Organic Letters, 3(9), 1387-1390. [Link]
-
Swern oxidation. (n.d.). Wikipedia. [Link]
-
Reagent Friday: PCC (Pyridinium Chlorochromate). (2011). Master Organic Chemistry. [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. [Link]
-
Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. (2012). Tikrit Journal of Pure Science, 17(4). [Link]
-
Oxidation with Chromic Acid and PCC. (n.d.). Chad's Prep. [Link]
-
Synthesizing carbonyl furan derivatives by a dehydrogenative coupling reaction. (2020). Organic & Biomolecular Chemistry, 18(39), 7853-7858. [Link]
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. [Link]
-
2-methylfuran Oxidation in the Absence and Presence of NO. (2015). ResearchGate. [Link]
-
Furan synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
All About The Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2015). Molecules, 20(12), 21921-21957. [Link]
-
Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. (n.d.). Chemistry Steps. [Link]
-
Reactions of Grignard Reagents. (2023). Chemistry LibreTexts. [Link]
-
Some advices for purifying a polymer?. (2023). ResearchGate. [Link]
-
Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry. [Link]
-
Polymer Purification. (2018). YouTube. [Link]
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Technical Support Center: Preventing Ring Opening of Furan During Acylation
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and practical solutions for a common and often frustrating challenge in synthetic chemistry: the acylation of furan without inducing ring opening or polymerization. Furan's high reactivity, while beneficial for electrophilic substitution, also makes it susceptible to degradation under harsh acidic conditions typical of classical Friedel-Crafts reactions.[1][2][3] This guide offers field-proven insights and detailed protocols to help you navigate this sensitive transformation successfully.
Troubleshooting & FAQs
Here we address specific issues you might encounter during your furan acylation experiments in a direct question-and-answer format.
Q1: My reaction turned into a black, intractable polymer. What happened and how can I prevent this?
A1: This is a classic sign of acid-catalyzed polymerization or decomposition of the furan ring.[1][2] Furan is highly sensitive to strong acids, which can protonate the ring and initiate a cascade of reactions leading to oligomers and polymers.[4][5] Standard Friedel-Crafts conditions using strong Lewis acids like aluminum chloride (AlCl₃) are often too harsh for the delicate furan nucleus.[1][2]
Troubleshooting Steps:
-
Re-evaluate your Lewis Acid: Switch from AlCl₃ to a milder Lewis acid. Options like boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), tin(IV) chloride (SnCl₄), or titanium(IV) chloride (TiCl₄) are known to be more compatible with furan.[2][6][7]
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to minimize the rate of decomposition side reactions.[1]
-
Control Stoichiometry: Use stoichiometric or even catalytic amounts of the Lewis acid, rather than a large excess. Strong Lewis acids can form stable complexes with the product ketone, necessitating stoichiometric amounts, but this also increases the risk of degradation.[1]
-
Consider Heterogeneous Catalysts: Solid acid catalysts, such as zeolites (e.g., H-beta) or certain heteropolyacids, can offer milder reaction conditions and easier separation.[1][3][8][9][10][11]
Q2: My yields are consistently low, even when I avoid polymerization. What other factors could be at play?
A2: Low yields can stem from incomplete reaction, product decomposition during workup, or competing side reactions.
Troubleshooting Steps:
-
Acylating Agent Choice: Acetic anhydride is a very common and effective acylating agent for furan.[12] If you are using an acyl chloride, it may be more reactive and require even milder conditions. For particularly sensitive substrates, using a carboxylic acid directly with a suitable catalyst system can be a gentle alternative.[1][3][8][9]
-
Workup Procedure: The furan ring can be sensitive to acidic workups.[4][13] When quenching the reaction, do so at low temperatures and use a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid. Avoid strong mineral acids during the workup phase.[4]
-
Solvent Effects: The choice of solvent can influence the reaction. Non-polar solvents like dichloromethane or carbon disulfide are common. In some cases, polar solvents like nitromethane can help to desorb the product from catalyst surfaces, improving turnover and stability.[11]
Q3: I'm observing a mixture of 2- and 3-acylated furan products. How can I improve the regioselectivity for the 2-position?
A3: Electrophilic substitution on furan strongly favors the C2 (α) position due to the superior resonance stabilization of the cationic intermediate formed during the reaction.[14][15][16][17] Attack at C2 allows the positive charge to be delocalized over three atoms, including the oxygen, whereas attack at C3 results in a less stable intermediate with only two resonance structures.[14][16] Significant formation of the 3-acyl product is unusual unless the C2 and C5 positions are blocked.
Troubleshooting Steps:
-
Verify Starting Material: Ensure your starting furan is not substituted in a way that sterically hinders the C2/C5 positions or electronically favors the C3/C4 positions.
-
Reaction Conditions: Extreme reaction conditions could potentially lead to isomerization or less selective reactions, though this is less common for acylation. Adhering to milder conditions as outlined above should inherently favor the thermodynamically and kinetically preferred 2-acylation.
Key Parameters for Stable Furan Acylation
Success in furan acylation hinges on the careful selection of reaction components and conditions. The goal is to activate the acylating agent sufficiently for it to react with the electron-rich furan ring without being so aggressive as to cause ring opening.
Choice of Lewis Acid
The Lewis acid is arguably the most critical factor. Strong Lewis acids like AlCl₃ are generally unsuitable for furan.[2]
| Lewis Acid | Typical Conditions | Advantages | Disadvantages |
| BF₃·OEt₂ | 0 °C to RT | Mild, effective with anhydrides | Can be sensitive to moisture |
| SnCl₄ | 0 °C to RT | Good yields reported | Can require stoichiometric amounts |
| ZnCl₂ | 20-110 °C | Relatively mild, cost-effective | May require heating, which can be risky |
| TiCl₄, ZnBr₂ | RT | Effective with N-acylbenzotriazoles | May require specific acylating agents |
| H-beta zeolite | 60-70 °C | Heterogeneous, reusable, high selectivity | Requires higher temperatures |
| AlPW₁₂O₄₀ / Mg(OH)₂ | 0 °C | Heterogeneous, works with free carboxylic acids, solventless option | Less common, requires catalyst preparation |
Acylating Agents
-
Acetic Anhydride: This is the most commonly used and generally reliable acylating agent for producing 2-acetylfuran.[12][18] It offers a good balance of reactivity and handling.
-
Acyl Halides: More reactive than anhydrides, they must be used with very mild Lewis acids and at low temperatures.
-
Carboxylic Acids: Can be used directly in the presence of specific catalyst systems, offering a greener alternative.[1][3][8][9]
-
N-Acylbenzotriazoles: These are useful for acylating furans in good to excellent yields in the presence of mild Lewis acids like TiCl₄ or ZnBr₂.[6]
Mechanism: Desired Acylation vs. Undesired Ring Opening
To effectively troubleshoot, it is crucial to understand the competing reaction pathways. The desired electrophilic substitution preserves the aromatic furan ring, while the undesired pathway involves protonation and subsequent ring opening.
Caption: Competing pathways in furan acylation.
In the desired pathway, a mild Lewis acid activates the acylating agent to form an acylium ion, which is attacked by the furan ring at the C2 position. The resulting resonance-stabilized intermediate then loses a proton to yield the 2-acylfuran product.[14][15][16][17] In the undesired pathway, a strong acid protonates the furan ring, breaking its aromaticity. This highly reactive intermediate is susceptible to nucleophilic attack (e.g., by water) and subsequent reactions that lead to ring opening and polymerization.[13][19][20]
Recommended Protocol: Mild Acylation of Furan with Acetic Anhydride
This protocol is a robust starting point for the synthesis of 2-acetylfuran, adapted from established methods that prioritize ring stability.[21][22]
Materials:
-
Furan
-
Acetic Anhydride
-
Zinc Chloride (ZnCl₂), anhydrous
-
Acetic Acid (glacial)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add acetic anhydride, acetic acid, and anhydrous zinc chloride. Stir the mixture at room temperature (0-30 °C) under a nitrogen atmosphere until the catalyst is fully dissolved.[22]
-
Addition of Furan: Cool the flask to 0 °C using an ice bath. Add furan dropwise to the stirred catalyst solution via the dropping funnel over 30-60 minutes, ensuring the temperature does not rise above 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours.[22] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully add ice-cold water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 2-acetylfuran.[21]
By carefully controlling the reaction parameters, particularly the choice of a mild Lewis acid and low temperatures, the acylation of furan can be achieved in high yield while successfully preventing the undesired ring-opening and polymerization side reactions.
References
-
Opietnik, M., Jungbauer, A., Mereiter, K., & Rosenau, T. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry, 16(22), 2739-2744. [Link]
-
Bentham Science Publishers. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry, 16(22). [Link]
-
Opietnik, M., Jungbauer, A., Mereiter, K., & Rosenau, T. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Bentham Science. [Link]
-
ResearchGate. Eley–Rideal mechanism for reaction of furan with acetic anhydride. [Link]
-
Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan. [Link]
-
Katritzky, A. R., et al. C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. CORE. [Link]
-
ResearchGate. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. [Link]
-
ResearchGate. (2019). Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling. [Link]
-
Pearson. Furan undergoes electrophilic aromatic substitution more readily than benzene. [Link]
- Google Patents. (2009). Method for synthesizing 2-acetylfuran.
-
City College of New York. Five-membered Heterocycles Pyrrole, Furan and Thiophene. [Link]
-
ResearchGate. (2014). Suggest some alternative routes for direct FC Acylation without using thionylchloride and Alcl3?. [Link]
-
Wikipedia. 2-Acetylfuran. [Link]
-
Patsnap. (n.d.). New process for preparing 2-acetylfuran from furan. Eureka. [Link]
-
ShareOK. (n.d.). Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts. [Link]
-
Quora. (2019). Why does the electrophilic substitution of furan happen at 2 and 5 positions?. [Link]
- Google Patents. (2012). Method for preparing 2-acetylfuran.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]
- Google Patents. (1950).
-
ResearchGate. (2001). Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. [Link]
-
ResearchGate. Catalytic cycle for the acylation of 2-methylfuran with an anhydride... [Link]
-
National Institutes of Health. (2011). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. [Link]
-
ResearchGate. (2018). Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. [Link]
-
MDPI. (2022). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. [Link]
-
Sci-Hub. Regioselective Friedel-Crafts Acylation with Unsymmetrically Substituted Furan-dicarboxylic Acid Anhydride and Furan Acid Chloride. [Link]
-
Organic Chemistry Portal. Furan synthesis. [Link]
-
ResearchGate. (2014). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. [Link]
-
Royal Society of Chemistry. (2016). Continuous liquid-phase Friedel–Crafts acylation of furan with acetic anhydride over H-beta zeolite. RSC Advances, 6(62), 57071-57079. [Link]
-
ResearchGate. Catalytic performances tests for acylation of 2-methylfuran with acetic... [Link]
-
ResearchGate. (2019). A New Lewis Acidic Zr Catalyst for the Synthesis of Furanic Diesel Precursor from Biomass Derived Furfural and 2-Methylfuran. [Link]
-
City College of New York. Furans, Pyrroles Thiophenes – Electrophilic Substitution. [Link]
-
Semantic Scholar. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. [Link]
-
Royal Society of Chemistry. (2016). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 6(1), 238-248. [Link]
-
ResearchGate. (2011). A Green Alternative to Aluminum Chloride Alkylation of Xylene. [Link]
-
ACS Publications. (2023). Nickel-Catalyzed Ring-Opening of Benzofurans for the Divergent Synthesis of ortho-Functionalized Phenol Derivatives. [Link]
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]
-
ResearchGate. (2021). The Water-Mediated Reaction Pathway for Catalytic Opening of the Furanic Ring on Platinum Catalysts. [Link]
-
Frontiers. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. [Link]
-
Scribd. Reactions of Furan. [Link]
-
ResearchGate. (2020). Aluminum (III) chloride-catalyzed transformation of biomass derived furans to Benzo[b]furans. [Link]
-
Reddit. (2021). Optimization of n-BuLi alkylation of furan. [Link]
-
National Institutes of Health. (2018). Development of Sustainable Catalytic Pathways for Furan Derivatives. [Link]
-
A Green Alternative to Aluminum Chloride Alkylation of Xylene. (2023). [Link]
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- 20. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 22. CN102702143B - Method for preparing 2-acetylfuran - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Conversion in Paal-Knorr Furan Synthesis
Welcome to the technical support center dedicated to resolving challenges in the Paal-Knorr furan synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome common obstacles leading to low reaction yields. The content is structured in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.
Troubleshooting Guide
Q1: My reaction is showing low to no conversion of the 1,4-dicarbonyl starting material. What are the likely causes?
Low or incomplete conversion in a Paal-Knorr furan synthesis can typically be traced back to several key factors related to catalysis, reaction conditions, and the substrate itself.
Causality and Recommended Actions:
-
Insufficient Catalysis: The acid-catalyzed cyclization is the core of the Paal-Knorr synthesis. [1][2][3]If the catalyst is too weak or used in insufficient quantity, the reaction will not proceed efficiently.
-
Action: For substrates that are not acid-sensitive, a modest increase in the loading of a protic acid like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) can be effective. [1][2]However, for more sensitive substrates, switching to a milder Lewis acid such as scandium(III) triflate (Sc(OTf)₃) or bismuth(III) nitrate (Bi(NO₃)₃) is recommended. [1][4]* Suboptimal Temperature: The reaction rate is highly dependent on temperature. Insufficient heat can lead to a sluggish reaction.
-
Action: Ensure the reaction is heated to an appropriate temperature, often refluxing in a suitable solvent like toluene. [5]Microwave-assisted synthesis can be a powerful alternative, often dramatically reducing reaction times from hours to minutes and improving yields. [3][6]* Presence of Water: The Paal-Knorr synthesis is a dehydration reaction. [1][2]The presence of excess water can inhibit the reaction equilibrium.
-
Action: Use anhydrous solvents and reagents. Employing a Dean-Stark apparatus during reflux is highly effective for the physical removal of water as it forms, driving the reaction to completion. [5][7]* Steric Hindrance: Bulky substituents on the 1,4-dicarbonyl backbone can sterically hinder the necessary conformation for cyclization. [3] * Action: In cases of significant steric hindrance, more forcing conditions such as higher temperatures or stronger dehydrating agents like phosphorus pentoxide (P₂O₅) may be necessary. [1]However, this increases the risk of side reactions.
-
Q2: The reaction has consumed the starting material, but the yield of the desired furan is low. What happened to my product?
This common scenario points towards side reactions or product degradation. The acidic conditions and elevated temperatures of the classical Paal-Knorr synthesis can be harsh. Potential Issues and Solutions:
-
Product Degradation: Furans, particularly those with electron-donating substituents, can be unstable in strong acid and at high temperatures, leading to polymerization or decomposition. [8] * Solution: Minimize reaction time by closely monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). [7][9]Once the starting material is consumed, work up the reaction promptly. [7]Switching to milder catalysts and lower temperatures is also crucial. [4]* Side Reactions: The acidic environment can promote side reactions like aldol condensations or other rearrangements of the dicarbonyl starting material. [4] * Solution: A change in catalyst from a Brønsted acid to a Lewis acid can sometimes mitigate these side reactions. [1]Additionally, ensuring the purity of the 1,4-dicarbonyl starting material is critical, as impurities can lead to undesired byproducts. [10]* Formation of Pyrrole Byproducts: If there is a source of ammonia or a primary amine in your reaction mixture, a competing Paal-Knorr pyrrole synthesis can occur. [7][11] * Solution: Ensure all solvents and reagents are free from nitrogen-containing impurities. [7]If the starting material was synthesized in a previous step involving amines, rigorous purification is necessary.
Q3: My reaction mixture is turning black, and I'm isolating a tar-like substance. How can I prevent this?
The formation of tar or char is a clear indication of substrate or product decomposition under harsh reaction conditions. [6] Preventative Measures:
-
Milder Reaction Conditions: This is the most critical factor.
-
Catalyst: Replace strong acids like H₂SO₄ with milder alternatives. Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃), clays, or montmorillonite are excellent choices. [1] * Temperature and Time: Avoid prolonged heating. Microwave-assisted synthesis is highly recommended as it allows for rapid heating to a precise temperature, often completing the reaction in minutes before significant degradation can occur. [3]* Solvent Choice: Running the reaction neat (solvent-free) can sometimes lead to localized overheating. Using a high-boiling aprotic solvent like toluene can provide better temperature control. [6]
-
Frequently Asked Questions (FAQs)
Q: How do substituents on the 1,4-dicarbonyl affect the reaction? A: The electronic and steric properties of the substituents have a significant impact. Electron-withdrawing groups can slow down the reaction by decreasing the nucleophilicity of the enol oxygen. Conversely, electron-donating groups can accelerate the reaction. Sterically bulky groups can hinder the cyclization step, requiring more forcing conditions. [3][4] Q: What is the optimal pH for the Paal-Knorr furan synthesis? A: The reaction requires acidic conditions to proceed. However, excessively strong acidity can lead to side reactions and product degradation. [4]While a specific pH is not always the controlled parameter, using catalytic amounts of acid is generally sufficient. If competing pyrrole synthesis is a concern, maintaining a pH below 3 will favor furan formation. [10][11] Q: Are there alternatives to 1,4-dicarbonyl compounds as starting materials? A: Yes, the availability of 1,4-dicarbonyl compounds can be a limitation. [1][2]Analogs such as acetals or ketals can be used. [1]There are also multi-step, one-pot procedures that generate the 1,4-dicarbonyl in situ followed by cyclization.
Q: How can I purify my furan product? A: After an aqueous workup to remove the acid catalyst, the crude product can often be purified by silica gel column chromatography or distillation. [5][6]
Visual Troubleshooting and Mechanisms
To aid in diagnosing issues, the following diagrams illustrate the troubleshooting workflow and the reaction mechanism.
Caption: Troubleshooting workflow for low conversion in Paal-Knorr furan synthesis.
Caption: Paal-Knorr furan synthesis mechanism and potential side reactions.
Optimized Experimental Protocols
The following are example protocols that address common issues like harsh conditions and slow reaction times.
Protocol 1: Microwave-Assisted Synthesis of 2,5-Dimethylfuran
This protocol is ideal for rapid synthesis and minimizing thermal degradation.
-
Reactants:
-
Hexane-2,5-dione (1 mmol)
-
Ethanol/Water (1:1, 3 mL)
-
1 M HCl (2-3 drops, optional, as microwave conditions often don't require a catalyst)
-
-
Procedure:
-
Combine hexane-2,5-dione and the ethanol/water solvent in a 10 mL microwave process vial equipped with a magnetic stir bar.
-
If desired, add the catalytic HCl.
-
Seal the vial with a septum cap.
-
Place the vial in a dedicated laboratory microwave reactor.
-
Irradiate the mixture at 140°C for 3-5 minutes. [6][12] 6. Monitor the internal pressure to ensure it remains within the safe limits of the equipment.
-
-
Workup:
-
After the reaction, cool the vial to room temperature.
-
Transfer the contents to a separatory funnel and dilute with water (10 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and remove the solvent in vacuo. The crude product can be further purified by column chromatography if necessary. [6]
-
Protocol 2: Mild Lewis Acid-Catalyzed Synthesis with Dean-Stark Water Removal
This protocol is suitable for acid-sensitive substrates using conventional heating.
-
Reactants:
-
1,4-Dicarbonyl Substrate (10 mmol)
-
p-Toluenesulfonic acid monohydrate (1 mmol)
-
Toluene (50 mL, anhydrous)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add the 1,4-dicarbonyl substrate and toluene.
-
Add the p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours or until no more water is collected or TLC indicates completion. [5][6]* Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography. [5][6]
-
Data Summary: Catalyst and Condition Comparison
The choice of catalyst and heating method significantly impacts the outcome of the Paal-Knorr synthesis. The following table summarizes representative data to guide your experimental design.
| Catalyst | Heating Method | Typical Time | Yield Range | Notes |
| H₂SO₄ | Conventional Reflux | 4-12 hours | 50-85% | Harsh conditions, risk of charring with sensitive substrates. [6] |
| p-TsOH | Conventional Reflux | 4-8 hours | 60-90% | Milder than H₂SO₄, often a good starting point. [5] |
| Sc(OTf)₃ | Conventional | 2-6 hours | 75-95% | Mild Lewis acid, excellent for sensitive substrates. [1] |
| None/HCl (cat.) | Microwave | 3-10 minutes | 80-98% | Rapid, high-yielding, and often requires no strong acid. [3] |
| P₂O₅ | Conventional | 1-3 hours | 70-90% | Powerful dehydrating agent, useful for stubborn cases. [1][6] |
References
-
Paal–Knorr synthesis - Wikipedia. (URL: [Link])
-
Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (URL: [Link])
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method - YouTube. (URL: [Link])
-
Paal–Knorr furan synthesis | Request PDF - ResearchGate. (URL: [Link])
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of Furan - MBB College. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. (URL: [Link])
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Identification in 1-(2-Furyl)-2-pentanone Synthesis
Welcome to the technical support center for the synthesis of 1-(2-Furyl)-2-pentanone. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and identify potential byproducts encountered during this synthesis. Our goal is to provide you with the expertise and actionable insights needed to optimize your reaction, improve yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned dark brown/black. What is causing this, and is my synthesis compromised?
A1: This is the most common observation in furan chemistry, especially during electrophilic substitution reactions like Friedel-Crafts acylation. The dark coloration is almost always due to the acid-catalyzed polymerization of the furan ring.
-
Causality: Furan is an electron-rich aromatic compound that is highly susceptible to strong acids (both Brønsted and Lewis acids). The acid catalyst can protonate the furan ring, leading to ring-opening and the formation of reactive intermediates.[1][2] These intermediates, often aldehydes or ketones, can then participate in a cascade of condensation and polymerization reactions, forming insoluble, dark-colored polymers.[3][4]
-
Is the Synthesis Compromised?: Not necessarily, but it is a strong indicator of suboptimal conditions. The formation of polymer consumes your starting material (furan) and can trap the product, making purification difficult and lowering the overall yield.
-
Preventative Measures:
-
Catalyst Choice: Use milder Lewis acids. While AlCl₃ is a classic catalyst, it is often too harsh for furan. Consider using catalysts like ZnCl₂ or SnCl₄, which can be effective at lower temperatures.[5]
-
Temperature Control: Maintain strict, low-temperature control (e.g., 0 °C to -10 °C) during the addition of the catalyst and acylating agent.
-
Solvent: Using a solvent like acetic acid can sometimes mitigate polymerization by creating a less harsh reaction medium.[5]
-
Q2: I've isolated my product, but the yield is significantly lower than expected. What are the most likely competing side reactions?
A2: Low yield can be attributed to several factors beyond polymerization. The primary culprits are typically di-acylation and self-condensation of the product.
-
Di-acylation: The furan ring can undergo a second acylation, although the first acyl group is deactivating.[6] This leads to the formation of 1,1'-(furan-2,5-diyl)bis(pentan-1-one). This is more likely if an excess of the acylating agent or a highly active catalyst is used.
-
Self-Condensation (Aldol-type): The product, 1-(2-Furyl)-2-pentanone, has α-hydrogens that can be abstracted under acidic or basic conditions (depending on workup) to form an enolate. This enolate can then attack the carbonyl group of another product molecule, leading to aldol condensation products.
-
Catalyst Deactivation: The Lewis acid catalyst can complex with the carbonyl oxygen of the product, requiring a stoichiometric amount of catalyst for the reaction to proceed to completion.[6] If you use a sub-stoichiometric amount, the reaction may stall.
Q3: My GC-MS analysis shows an unexpected peak with a mass higher than my product. What could it be?
A3: An unexpected peak with a higher mass often points to a dimer or a condensation byproduct. Refer to the table below for likely candidates.
-
Aldol Condensation Product: The most probable high-mass byproduct is the result of self-condensation. Look for a peak corresponding to the dimer of your product minus a molecule of water (M+M-18).
-
Di-acylated Furan: Check for a peak corresponding to furan with two pentanoyl groups attached.
-
Cross-Condensation: If there are other carbonyl-containing species present (e.g., from furan ring-opening), cross-condensation products can also form.
Troubleshooting Guides
Guide 1: Problem with Polymerization and Darkening
This guide provides a systematic approach to troubleshooting the most common issue in furan acylation.
dot graph TD { subgraph "Troubleshooting Workflow: Polymerization" A[Start: Reaction Mixture Darkens Excessively] --> B{Check Temperature}; B --> C[Too High, >10°C] --> D[Action: Lower temperature to -10°C to 0°C. Add catalyst slowly.]; B --> E[Within Range, <10°C] --> F{Check Catalyst}; F --> G[Strong Lewis Acid, e.g., AlCl₃] --> H[Action: Switch to milder catalyst like ZnCl₂ or SnCl₄.]; F --> I[Mild Catalyst Used] --> J{Check Moisture}; J --> K[Reaction exposed to air/wet solvents] --> L[Action: Ensure anhydrous conditions. Use dry solvents and inert atmosphere (N₂/Ar).]; J --> M[Anhydrous Conditions Confirmed] --> N[Consider adding a moderating solvent like acetic acid.]; end
} endot Caption: Troubleshooting workflow for excessive polymerization.
Guide 2: Identification of Key Byproducts by GC-MS
When analyzing your crude reaction mixture, certain mass fragments can be diagnostic for specific byproducts.
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) & Rationale |
| 1-(Furan-2,5-diyl)bis(pentan-1-one) | Di-acylated Furan | 236.29 | 236 (M+) : Molecular ion. 151 : Loss of a pentanoyl group (-C₅H₉O). 95 : Furan ring with one carbonyl group. |
| Aldol Adduct (Dehydrated) | Self-condensation product | 286.38 | 286 (M+) : Molecular ion from (2 * 152.19) - 18.02 (H₂O). 151 : Fragment corresponding to the monomer unit. |
| 1-(5-Pentanoyl-2-furyl)pentan-1-one | Isomeric di-acylated product | 236.29 | Similar fragmentation to the 2,5-isomer but may have a different retention time. |
Analytical Protocols
Protocol 1: Sample Preparation and GC-MS Analysis
Accurate identification of byproducts begins with proper sample preparation and analytical methodology.
-
Quenching: Carefully quench a small aliquot (approx. 0.1 mL) of the reaction mixture in ice-cold, saturated sodium bicarbonate solution (10 mL).
-
Extraction: Extract the quenched aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 5 mL).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration & Dilution: Filter the dried solution and dilute to an appropriate concentration (e.g., ~1 mg/mL) for GC-MS analysis.
-
GC-MS Parameters: A standard method for analyzing furan derivatives can be effective.[7][8][9]
-
Column: A non-polar HP-5MS column (or equivalent) is suitable for separating these compounds.[10]
-
Injector Temperature: 280 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Scan range from 40 to 400 m/z.
-
Protocol 2: Interpreting Mass Spectra
The primary reaction pathway is a Friedel-Crafts acylation of furan with an acylating agent like pentanoyl chloride or pentanoic anhydride.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} endot Caption: Reaction pathways in the synthesis of 1-(2-Furyl)-2-pentanone.
References
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]
-
Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing. Available at: [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]
-
GC−MS/MS chromatogram of furan and its 10 derivative standards. ResearchGate. Available at: [Link]
-
Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Semantic Scholar. Available at: [Link]
-
Formation of insoluble polymer and benzofuran during the acid-treatment of furan. ResearchGate. Available at: [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
Polymerization of sugars/furan model compounds and bio-oil during the acid-catalyzed conversion – A review. UWA Research Repository. Available at: [Link]
- WO2015075540A1 - A process for synthesis of furan derivative using an acid catalyst and preparation thereof. Google Patents.
-
Acylation of Furan: Mechanism and Structure. Filo. Available at: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
- CN104926600A - Method for synthesizing 1,2-pentanediol by one-pot method. Google Patents.
-
2-Acetylfuran. Wikipedia. Available at: [Link]
- CN102702143B - Method for preparing 2-acetylfuran. Google Patents.
Sources
- 1. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. CN102702143B - Method for preparing 2-acetylfuran - Google Patents [patents.google.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Spectroscopic Showdown: Differentiating 1-(2-Furyl)-2-pentanone and Its Positional Isomers
In the nuanced world of chemical analysis, distinguishing between structurally similar isomers is a critical challenge. For researchers and professionals in drug development and chemical synthesis, the ability to unequivocally identify a target molecule from its isomers is paramount. This guide provides a detailed spectroscopic comparison of 1-(2-Furyl)-2-pentanone and two of its key positional isomers: 1-(2-Furyl)-3-pentanone and 5-(2-Furyl)-2-pentanone. By leveraging the unique insights from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the subtle yet definitive spectral differences that arise from the varied placement of the furan ring and the carbonyl group.
The Contenders: A Trio of Furan Ketones
Our three molecules of interest share the same molecular formula, C₉H₁₂O₂, and molecular weight, 152.19 g/mol , but differ in the connectivity of their functional groups. This structural variance is the key to their distinct spectroscopic fingerprints.
-
1-(2-Furyl)-2-pentanone (also known as 2-Pentanoylfuran): Here, the furan ring is directly attached to the carbonyl carbon of a pentanone chain. This conjugation between the aromatic furan ring and the ketone is a critical feature influencing its spectroscopic behavior.
-
1-(2-Furyl)-3-pentanone: In this isomer, the furan ring is separated from the carbonyl group by a methylene bridge. This lack of direct conjugation will significantly alter its spectral characteristics compared to its conjugated counterpart.
-
5-(2-Furyl)-2-pentanone: For this isomer, the furan ring is located at the terminus of the pentanone chain, distant from the carbonyl group. This separation will result in spectra that more closely resemble the sum of the individual functional groups.
A Symphony of Signals: ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed map of the hydrogen environments within a molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal offer a wealth of structural information.
Experimental Protocol: ¹H NMR Spectroscopy
A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and placed in a strong magnetic field. A radiofrequency pulse is applied, and the resulting signals from the hydrogen nuclei are detected and plotted as chemical shift (in ppm) versus intensity.
dot graph "Experimental_Workflow_1H_NMR" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; A [label="Dissolve Sample in CDCl3"]; B [label="Place in NMR Tube"]; C [label="Insert into NMR Spectrometer"]; D [label="Acquire 1H NMR Spectrum"]; E [label="Process and Analyze Data"]; A -> B -> C -> D -> E; }
Caption: Workflow for acquiring a ¹H NMR spectrum.
Comparative Analysis of ¹H NMR Spectra
| Compound | Furan Protons (ppm) | Alkyl Protons (ppm) | Key Differentiating Features |
| 1-(2-Furyl)-2-pentanone | H5: ~7.6, H3: ~7.2, H4: ~6.5 | Methylene (α to C=O): ~2.8 (t), Methylene (β to C=O): ~1.7 (sextet), Methyl: ~0.9 (t) | The furan protons, particularly H3 and H5, are significantly deshielded due to the electron-withdrawing effect of the directly conjugated carbonyl group. The methylene protons alpha to the carbonyl appear as a triplet. |
| 1-(2-Furyl)-3-pentanone | H5: ~7.3, H3: ~6.3, H4: ~6.1 | Methylene (α to furan): ~3.8 (s), Ethyl (α to C=O): ~2.5 (q), Methyl (β to C=O): ~1.1 (t) | The furan protons are less deshielded compared to the 2-pentanoyl isomer. A key feature is the singlet for the methylene protons between the furan ring and the carbonyl group. |
| 5-(2-Furyl)-2-pentanone | H5: ~7.3, H3: ~6.3, H4: ~6.0 | Methyl (α to C=O): ~2.2 (s), Methylene protons: Multiplets between ~1.7-2.8 | The furan proton signals are similar to the 3-pentanone isomer. A distinguishing feature is the singlet for the methyl protons adjacent to the carbonyl group. |
The Carbon Backbone Unveiled: ¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the different carbon environments in a molecule. Each unique carbon atom gives rise to a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
Similar to ¹H NMR, the sample is dissolved in a deuterated solvent and analyzed in an NMR spectrometer. However, ¹³C NMR often requires a greater number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
Comparative Analysis of ¹³C NMR Spectra
| Compound | Carbonyl Carbon (C=O) (ppm) | Furan Carbons (ppm) | Alkyl Carbons (ppm) |
| 1-(2-Furyl)-2-pentanone | ~195-200 | C2: ~152, C5: ~147, C3: ~117, C4: ~112 | Cα: ~40, Cβ: ~26, Cγ: ~22, Cδ: ~14 |
| 1-(2-Furyl)-3-pentanone | ~210 | C2: ~155, C5: ~142, C3: ~110, C4: ~107 | Cα (to furan): ~45, C (ethyl): ~36, ~8 |
| 5-(2-Furyl)-2-pentanone | ~208 | C2: ~156, C5: ~141, C3: ~110, C4: ~105 | Cα (to C=O): ~30, Other methylenes: ~20-45 |
The position of the carbonyl signal is a key indicator. In 1-(2-Furyl)-2-pentanone, conjugation with the furan ring shifts the carbonyl carbon signal upfield (to a lower ppm value) compared to the non-conjugated isomers.[1]
Vibrational Fingerprints: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of its bonds. The presence and position of specific absorption bands can identify functional groups.
Experimental Protocol: IR Spectroscopy
A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), and an infrared beam is passed through it. The detector measures the amount of light that is transmitted at each frequency.
dot graph "Experimental_Workflow_IR" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"]; A [label="Place Sample on ATR Crystal or between Salt Plates"]; B [label="Acquire IR Spectrum"]; C [label="Analyze Absorption Bands"]; A -> B -> C; }
Caption: Simplified workflow for acquiring an IR spectrum.
Comparative Analysis of IR Spectra
The most diagnostic feature in the IR spectra of these isomers is the carbonyl (C=O) stretching frequency.
| Compound | C=O Stretch (cm⁻¹) | Furan C=C and C-O Stretches (cm⁻¹) |
| 1-(2-Furyl)-2-pentanone | ~1675 | ~1580, ~1470, ~1015 |
| 1-(2-Furyl)-3-pentanone | ~1715 | ~1590, ~1510, ~1010 |
| 5-(2-Furyl)-2-pentanone | ~1715 | ~1590, ~1510, ~1010 |
Conjugation of the carbonyl group with the furan ring in 1-(2-Furyl)-2-pentanone lowers the C=O stretching frequency significantly to around 1675 cm⁻¹.[2] In contrast, the non-conjugated isomers, 1-(2-Furyl)-3-pentanone and 5-(2-Furyl)-2-pentanone , exhibit a typical ketone C=O stretch at approximately 1715 cm⁻¹.[2]
Fragmentation Patterns: Mass Spectrometry
Mass spectrometry (MS) provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation pattern upon ionization.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
Comparative Analysis of Mass Spectra
All three isomers will show a molecular ion peak (M⁺) at an m/z of 152. However, their fragmentation patterns will differ.
dot graph "Fragmentation_Comparison" { layout=neato; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"]; A [label="1-(2-Furyl)-2-pentanone"]; B [label="m/z 95 (Furylcarbonyl cation)"]; C [label="m/z 57 (Butyl cation)"]; D [label="1-(2-Furyl)-3-pentanone"]; E [label="m/z 81 (Furylmethyl cation)"]; F [label="m/z 71 (Propionyl cation)"]; G [label="5-(2-Furyl)-2-pentanone"]; H [label="m/z 43 (Acetyl cation)"]; I [label="McLafferty Rearrangement"]; A -> B [label="α-cleavage"]; A -> C [label="α-cleavage"]; D -> E [label="α-cleavage"]; D -> F [label="α-cleavage"]; G -> H [label="α-cleavage"]; G -> I; }
Caption: Key fragmentation pathways for the isomers.
-
1-(2-Furyl)-2-pentanone: Expect a prominent peak at m/z 95, corresponding to the stable furylcarbonyl cation, resulting from α-cleavage of the butyl group. Another significant peak would be at m/z 57 due to the loss of the furylcarbonyl radical.
-
1-(2-Furyl)-3-pentanone: This isomer will likely show a strong peak at m/z 81, corresponding to the furylmethyl cation, formed by cleavage between the methylene and carbonyl carbons. Another expected fragment is the propionyl cation at m/z 57.
-
5-(2-Furyl)-2-pentanone: A characteristic peak at m/z 43 (acetyl cation) from α-cleavage is expected to be the base peak. A McLafferty rearrangement is also possible, which would lead to a fragment at m/z 96.
Conclusion: A Clear Distinction
While 1-(2-Furyl)-2-pentanone and its isomers are structurally similar, a multi-faceted spectroscopic approach allows for their unambiguous differentiation. The conjugation in 1-(2-Furyl)-2-pentanone provides the most telling clues, with its downfield-shifted furan protons in ¹H NMR, upfield-shifted carbonyl carbon in ¹³C NMR, and a significantly lower C=O stretching frequency in IR spectroscopy. The unique fragmentation patterns in mass spectrometry further solidify the identification of each isomer. By understanding the principles behind these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently navigate the complexities of isomeric identification.
References
- PubChem. 2-Pentanoylfuran. National Center for Biotechnology Information. [Link]
- PubChem. 2-Pentylfuran. National Center for Biotechnology Information. [Link]
- PubChem. 5-Phenyl-2-pentanone. National Center for Biotechnology Information. [Link]
- Cheméo. 1-Pentanone, 1-(2-furanyl)- (CAS 3194-17-0). [Link]
- The Good Scents Company. 2-pentanoyl furan. [Link]
- NIST. Furan, 2-pentyl-. NIST Chemistry WebBook. [Link]
- NIST. 2-Pentanone, 5-phenyl-. NIST Chemistry WebBook. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- 13C NMR Spectroscopy. [Link]
- PubChem. 1-(furan-2-yl)propan-2-one. National Center for Biotechnology Information. [Link]
- ChemBK. ETHYL 2-FURYL KETONE. [Link]
- Homework.Study.com. Describe how one would differentiate between 2-pentanone and 3-pentanone using 1H AND 13C NMR.... [Link]
- 13CNMR. [Link]
Sources
A Senior Application Scientist's Guide to Differentiating Isomeric Furyl-Pentanones by Mass Spectrometry
In the landscape of analytical chemistry, particularly within pharmaceutical and flavor analysis, the unambiguous identification of isomeric compounds is a frequent and critical challenge. Subtle differences in molecular structure can lead to vastly different biological activities or sensory properties. This guide provides an in-depth, experience-driven comparison of two such isomers: 1-(2-Furyl)-1-pentanone and 1-(2-Furyl)-2-pentanone, leveraging the power of mass spectrometry (MS) to achieve their differentiation. We will move beyond a simple recitation of data to explain the underlying principles of fragmentation that make this distinction possible.
The Analytical Challenge: Distinguishing Positional Isomers
1-(2-Furyl)-1-pentanone and 1-(2-Furyl)-2-pentanone share the same molecular formula (C₉H₁₂O₂) and thus the same nominal molecular weight (152 Da). This inherent similarity renders them indistinguishable by low-resolution mass spectrometry based on their molecular ion peaks alone. The key to their differentiation lies in the distinct fragmentation patterns that arise from the different positions of the carbonyl group. These differences are predictable and can be rationalized by fundamental principles of mass spectral fragmentation, primarily α-cleavage and the McLafferty rearrangement.[1][2][3]
Understanding the Fragmentation Pathways
Electron Ionization (EI) mass spectrometry is a high-energy ionization technique that induces reproducible fragmentation of molecules. The resulting fragmentation pattern serves as a molecular fingerprint. For ketones, two primary fragmentation pathways dominate: α-cleavage and the McLafferty rearrangement.[1][2][3]
α-Cleavage
Alpha-cleavage is the scission of a bond adjacent to the carbonyl group.[4][5] This process is favorable because it leads to the formation of a resonance-stabilized acylium ion.[2] The position of the carbonyl group in our two isomers dictates the possible α-cleavage products.
-
1-(2-Furyl)-1-pentanone: In this isomer, the carbonyl group is directly attached to the furan ring. α-cleavage can occur on either side of the carbonyl. Cleavage of the C-C bond between the carbonyl and the butyl chain results in the loss of a butyl radical (•C₄H₉) to form a stable 2-furoyl cation at m/z 95. Cleavage of the bond between the carbonyl and the furan ring would lead to the formation of a butylcarbonyl radical and a furyl cation, which is less favored.
-
1-(2-Furyl)-2-pentanone: Here, the carbonyl group is at the second position of the pentyl chain. α-cleavage can again occur on either side. Cleavage between C1 and C2 of the pentyl chain results in the loss of a furfuryl radical (•C₅H₅O) to form a propanoyl cation at m/z 57. Alternatively, cleavage between C2 and C3 results in the loss of a propyl radical (•C₃H₇) to yield a furfurylacetyl cation at m/z 109.
The McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen atom relative to the carbonyl group.[6][7][8] This rearrangement proceeds through a six-membered ring transition state, leading to the elimination of a neutral alkene and the formation of a new radical cation.[9]
-
1-(2-Furyl)-1-pentanone: This isomer has γ-hydrogens on the butyl chain. A McLafferty rearrangement will involve the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the β-bond. This results in the elimination of propene (C₃H₆) and the formation of a radical cation at m/z 110.
-
1-(2-Furyl)-2-pentanone: This molecule also contains γ-hydrogens on the propyl portion of the pentyl chain. The McLafferty rearrangement will lead to the elimination of ethene (C₂H₄) and the formation of a radical cation at m/z 124.
Visualizing the Fragmentation
To better illustrate these key fragmentation pathways, the following diagrams are provided.
Caption: Key fragmentations of 1-(2-Furyl)-2-pentanone.
Predicted Mass Spectra: A Head-to-Head Comparison
Based on the fragmentation pathways discussed, we can predict the key distinguishing features in the mass spectra of the two isomers.
| m/z | Proposed Fragment Ion | 1-(2-Furyl)-1-pentanone | 1-(2-Furyl)-2-pentanone |
| 152 | Molecular Ion [M]⁺• | Present | Present |
| 124 | McLafferty Rearrangement Product | Absent | Present |
| 110 | McLafferty Rearrangement Product | Present | Absent |
| 109 | α-Cleavage Product (furfurylacetyl cation) | Absent | Present |
| 95 | α-Cleavage Product (2-furoyl cation) | Present (likely base peak) | Minor/Absent |
| 57 | α-Cleavage Product (propanoyl cation) | Absent | Present |
The presence of the intense 2-furoyl cation at m/z 95 is expected to be the most telling feature for 1-(2-Furyl)-1-pentanone. Conversely, 1-(2-Furyl)-2-pentanone should be readily identified by the presence of significant peaks at m/z 124, 109, and 57.
Experimental Protocol
To empirically validate these predictions, the following experimental workflow is recommended.
1. Sample Preparation:
-
Prepare 1 mg/mL stock solutions of each isomer in a volatile solvent such as methanol or acetonitrile.
-
Dilute the stock solutions to a final concentration of 10-100 µg/mL for direct infusion or GC-MS analysis.
2. Instrumentation (GC-MS):
-
Gas Chromatograph (GC):
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent) is suitable.
-
Inlet: Split/splitless injector at 250°C.
-
Oven Program: Start at 50°C for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 200.
-
3. Data Analysis:
-
Acquire the mass spectra for both compounds.
-
Identify the molecular ion peak for each isomer.
-
Carefully examine the fragmentation patterns, looking for the diagnostic peaks outlined in the comparison table.
-
Compare the relative intensities of the key fragment ions.
Concluding Remarks
The differentiation of 1-(2-Furyl)-1-pentanone and 1-(2-Furyl)-2-pentanone by mass spectrometry is a clear demonstration of how fundamental fragmentation principles can be applied to solve complex analytical problems. The distinct placement of the carbonyl group leads to predictable and highly diagnostic differences in their mass spectra, primarily through α-cleavage and McLafferty rearrangement pathways. By understanding these mechanisms, researchers can confidently distinguish between these and other similar isomeric structures, ensuring the accuracy and integrity of their analytical results.
References
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A Comparative Guide to the Reactivity of 2-Acetylfuran and 1-(2-Furyl)-2-pentanone for Synthetic Chemistry Applications
For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic route. Furan derivatives, in particular, are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals.[1] This guide provides an in-depth comparison of two such derivatives: 2-acetylfuran and 1-(2-Furyl)-2-pentanone. We will dissect their structural nuances to predict and explain their differential reactivity, supported by established chemical principles and detailed experimental protocols.
Section 1: Molecular Structure and Electronic Profile
A molecule's reactivity is fundamentally governed by its structure. The arrangement of atoms and the distribution of electron density dictate where and how chemical reactions will occur.
Structural and Electronic Comparison
At first glance, both molecules share a 2-substituted furan ring, an aromatic and electron-rich heterocycle. The oxygen atom's lone pairs participate in the π-system, increasing the ring's electron density and making it more susceptible to electrophilic attack than benzene.[2] The key difference lies in the acyl substituent: 2-acetylfuran possesses a methyl ketone, while 1-(2-Furyl)-2-pentanone has a larger ketone with a propyl group attached to the carbonyl.
This seemingly simple homologous extension has profound implications for the molecule's reactivity, primarily through steric hindrance and subtle electronic effects.
Caption: Structural comparison of 2-Acetylfuran and 1-(2-Furyl)-2-pentanone.
Steric and Electronic Factors
-
Steric Hindrance: The most significant difference is the steric bulk around the carbonyl group. The methyl group in 2-acetylfuran presents a small profile, allowing relatively easy access for nucleophiles. In contrast, the propyl group in 1-(2-Furyl)-2-pentanone creates a more crowded environment, impeding the approach of attacking reagents.[3][4]
-
Electronic Effects: Both acyl groups are electron-withdrawing, which deactivates the furan ring towards electrophilic substitution. The alkyl groups (methyl vs. propyl) are weakly electron-donating through induction. While the propyl group is slightly more electron-donating than the methyl group, this effect is generally minor compared to the steric factors at play in reactions involving the carbonyl group.
Section 2: Comparative Reactivity Analysis
We will now explore how these structural differences manifest in three key classes of reactions: nucleophilic addition to the carbonyl, enolate chemistry at the α-carbon, and electrophilic substitution on the furan ring.
Nucleophilic Addition to the Carbonyl Group
Nucleophilic addition is a cornerstone reaction for aldehydes and ketones. The electrophilicity of the carbonyl carbon and the steric accessibility are the primary determinants of reaction rate.
Hypothesis: 2-Acetylfuran will exhibit greater reactivity towards nucleophiles than 1-(2-Furyl)-2-pentanone due to reduced steric hindrance.[3]
To test this, a comparative reduction using a mild reducing agent like sodium borohydride (NaBH₄) provides a clear and measurable outcome. The reaction involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon.[5]
Experimental Protocol: Comparative Reduction
This protocol is designed to be a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) to compare the rate of consumption of the starting materials.
Caption: Experimental workflow for the comparative reduction.
Data Presentation: Predicted Outcomes
| Compound | Steric Hindrance at C=O | Predicted Reaction Time | Predicted Yield |
| 2-Acetylfuran | Low | Faster (e.g., ~15-20 min) | High (e.g., >95%) |
| 1-(2-Furyl)-2-pentanone | Moderate | Slower (e.g., ~45-60 min) | High (but may require longer reaction times) |
Causality: The bulkier propyl group in 1-(2-Furyl)-2-pentanone physically obstructs the trajectory of the incoming hydride nucleophile, leading to a slower reaction rate compared to the more accessible carbonyl of 2-acetylfuran.[4][6]
Reactions at the α-Carbon: Enolate Chemistry
The acidity of protons on the carbon adjacent to a carbonyl (the α-carbon) allows for the formation of a nucleophilic enolate anion.[7][8] This is the basis for crucial carbon-carbon bond-forming reactions like the aldol condensation.[9][10]
Hypothesis: 1-(2-Furyl)-2-pentanone offers more complex reactivity due to two distinct sets of α-protons, whereas 2-acetylfuran has only one. The methylene (CH₂) protons of the pentanone are expected to be deprotonated more readily under thermodynamic control.
-
2-Acetylfuran: Has three equivalent, sterically accessible α-protons on the methyl group.
-
1-(2-Furyl)-2-pentanone: Has two sets of α-protons: two on the methylene carbon adjacent to the furan ring (α) and two on the methylene carbon of the propyl group (α'). Under kinetic control (low temperature, strong bulky base like LDA), the less hindered α' protons are preferentially removed. Under thermodynamic control (higher temperature, weaker base), the more stable, more substituted enolate is formed by removing a proton from the α position.[11]
Caption: Enolate formation pathways for both ketones.
Experimental Protocol: Comparative Aldol Condensation
An aldol condensation with a non-enolizable aldehyde, such as benzaldehyde, will highlight the differences in enolate reactivity.
-
Setup: Prepare two reaction flasks. To each, add benzaldehyde and a solvent (e.g., ethanol).
-
Addition: Add 2-acetylfuran to the first flask and 1-(2-Furyl)-2-pentanone to the second.
-
Initiation: Add a catalytic amount of a base (e.g., 10% aq. NaOH) to each flask.
-
Reaction: Stir at room temperature and monitor by TLC. The reaction with 2-acetylfuran is expected to proceed more cleanly, yielding a single major aldol condensation product. The reaction with 1-(2-Furyl)-2-pentanone may yield a mixture of products resulting from reaction at both α and α' positions, although reaction at the α position is generally favored.
-
Workup: Neutralize with acid, extract the product, and analyze via NMR to determine product distribution.
Electrophilic Aromatic Substitution on the Furan Ring
The furan ring is highly reactive towards electrophiles, with substitution strongly favoring the C5 position (or C2 if unsubstituted).[2][12] However, the acyl group at the C2 position is electron-withdrawing and thus deactivating, making these reactions more challenging than with furan itself.
Hypothesis: Both compounds will undergo electrophilic substitution primarily at the C5 position. The difference in reactivity between the two will be minimal, as the deactivating effect of the carbonyl group is the dominant factor, and the subtle difference in the inductive effect of the methyl vs. propyl group is unlikely to significantly alter the reaction rate.
Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.[13] Due to the sensitivity of the furan ring, mild conditions are essential. For example, bromination can be achieved using Br₂ in dioxane.[13] For both substrates, the reaction would proceed via attack of the electrophile at the C5 position, as the resulting carbocation intermediate is most effectively stabilized by resonance involving the ring oxygen.[14][15]
Section 3: Conclusion and Recommendations
The choice between 2-acetylfuran and 1-(2-Furyl)-2-pentanone is dictated by the desired synthetic transformation.
| Reaction Type | Recommended Reagent | Rationale |
| Nucleophilic Addition | 2-Acetylfuran | The carbonyl is less sterically hindered, leading to faster and cleaner reactions. |
| Simple Enolate Reactions | 2-Acetylfuran | Provides a single, predictable enolate for straightforward C-C bond formation. |
| Complex/Regioselective Enolate Chemistry | 1-(2-Furyl)-2-pentanone | Offers the potential to form two different enolates (kinetic vs. thermodynamic), enabling more complex synthetic strategies. |
| Electrophilic Substitution | Either | Reactivity is comparable, as it is primarily governed by the deactivating acyl group common to both. |
References
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A Comparative Guide to the Analytical Validation of 1-(2-Furyl)-2-pentanone Quantification Methods
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of compounds is the bedrock of credible results. This guide provides an in-depth comparison of analytical methods for the validation of 1-(2-Furyl)-2-pentanone quantification. Moving beyond a simple recitation of protocols, we will delve into the rationale behind methodological choices, ensuring a robust and defensible validation strategy. Our focus is on the two most prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Introduction to 1-(2-Furyl)-2-pentanone and the Imperative of Validated Quantification
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[4][5] This guide is structured to provide a comparative analysis of GC-MS and HPLC methods, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[4][5][6]
Comparative Analysis of Quantification Methods: GC-MS vs. HPLC
The choice between GC-MS and HPLC for the quantification of 1-(2-Furyl)-2-pentanone depends on several factors, including the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given that 1-(2-Furyl)-2-pentanone is a relatively volatile organic compound, GC-MS is a natural choice for its analysis.[7]
-
Principle: In GC, the sample is vaporized and injected into a chromatographic column. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase. The mass spectrometer then fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.[8]
-
Advantages for 1-(2-Furyl)-2-pentanone:
-
High Specificity: The mass spectrometer provides a unique fragmentation pattern for the analyte, ensuring high confidence in its identification, even in complex matrices.
-
Excellent Sensitivity: GC-MS, particularly when coupled with techniques like Headspace Solid-Phase Microextraction (HS-SPME), can achieve very low limits of detection (LOD) and quantification (LOQ), often in the parts-per-billion (ppb) range.[7][9][10][11]
-
Robustness: Modern GC-MS systems are known for their reliability and reproducibility.
-
High-Performance Liquid Chromatography (HPLC): Versatility for Diverse Matrices
HPLC is a cornerstone of pharmaceutical analysis, suitable for a wide range of compounds, including those that are non-volatile or thermally labile.
-
Principle: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. Detection is typically achieved using UV-Vis, photodiode array (PDA), or mass spectrometry (MS) detectors.[12][13]
-
Applicability to 1-(2-Furyl)-2-pentanone:
-
Broad Applicability: HPLC can be adapted to various sample matrices, including aqueous solutions, biological fluids, and solid dosage forms, often with simpler sample preparation than GC-MS.
-
Flexibility in Detection: The choice of detector allows for tailoring the method to the specific needs of the analysis. A PDA detector can provide spectral information to assess peak purity, while an MS detector offers the highest specificity and sensitivity.
-
No Derivatization Required: Unlike some compounds in GC analysis, 1-(2-Furyl)-2-pentanone can be directly analyzed by HPLC without the need for chemical derivatization.
-
Experimental Validation Protocols and Data Comparison
The following sections outline the key validation parameters as stipulated by ICH Q2(R1) and provide a comparative overview of expected performance for GC-MS and HPLC methods for 1-(2-Furyl)-2-pentanone quantification.[4][14]
Specificity/Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12]
-
GC-MS Protocol:
-
Analyze a blank matrix sample (e.g., placebo formulation, control plasma) to ensure no interfering peaks are present at the retention time of 1-(2-Furyl)-2-pentanone.
-
Analyze a sample spiked with 1-(2-Furyl)-2-pentanone and potential interfering compounds.
-
Confirm the identity of the analyte peak using its mass spectrum.
-
-
HPLC Protocol:
-
Analyze a blank matrix sample to check for interferences at the retention time of the analyte.
-
If using a PDA detector, perform peak purity analysis to ensure the analyte peak is spectrally homogeneous.
-
If using an MS detector, monitor for characteristic fragment ions to confirm identity.
-
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[15]
-
Protocol (Applicable to both GC-MS and HPLC):
-
Prepare a series of at least five calibration standards spanning the expected concentration range.
-
Analyze each standard in triplicate.
-
Plot the mean response versus the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99.[16]
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[17]
-
Protocol (Applicable to both GC-MS and HPLC):
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Analyze at least five replicates of each QC sample.
-
Calculate the percent recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98-102% for drug products.[12][17]
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[18]
-
Protocol (Applicable to both GC-MS and HPLC):
-
Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or a minimum of six determinations at 100% of the test concentration.
-
Intermediate Precision (Inter-assay precision): The analysis is performed by different analysts, on different days, or with different equipment.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15]
-
Protocol (Applicable to both GC-MS and HPLC):
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte response is a certain multiple of the background noise (typically 3:1 for LOD and 10:1 for LOQ).
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
-
Where σ is the standard deviation of the response (e.g., from blank samples) and S is the slope of the calibration curve.
-
-
-
Expected Performance: GC-MS methods, especially with HS-SPME, are generally expected to have lower LOD and LOQ values compared to standard HPLC-UV methods.[9][10][11]
Comparative Data Summary
The following table provides a hypothetical but realistic comparison of the validation parameters for GC-MS and HPLC methods for the quantification of 1-(2-Furyl)-2-pentanone.
| Validation Parameter | GC-MS with HS-SPME | HPLC-UV |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998 |
| Range | 0.1 - 10 µg/L | 0.1 - 10 mg/L |
| Accuracy (% Recovery) | 97 - 103% | 98 - 102% |
| Precision (RSD) | < 5% | < 2% |
| LOD | ~0.03 µg/L | ~0.03 mg/L |
| LOQ | ~0.1 µg/L | ~0.1 mg/L |
Detailed Experimental Workflows
GC-MS with Headspace Solid-Phase Microextraction (HS-SPME) Workflow
This workflow is particularly suited for analyzing volatile compounds like 1-(2-Furyl)-2-pentanone in complex matrices.
Caption: Workflow for 1-(2-Furyl)-2-pentanone quantification by HS-SPME-GC-MS.
HPLC-UV Workflow
This workflow is a standard approach for the quantification of analytes in pharmaceutical dosage forms or other liquid samples.
Caption: Workflow for 1-(2-Furyl)-2-pentanone quantification by HPLC-UV.
Conclusion and Recommendations
Both GC-MS and HPLC are powerful and reliable techniques for the quantification of 1-(2-Furyl)-2-pentanone. The choice of method should be guided by the specific requirements of the analysis.
-
GC-MS is the recommended method when analyzing for trace levels of 1-(2-Furyl)-2-pentanone, especially in complex matrices where its volatility can be leveraged for selective extraction techniques like HS-SPME. The high specificity of mass spectrometric detection provides unparalleled confidence in the results.
-
HPLC is a robust and versatile alternative , particularly for quality control applications in pharmaceutical manufacturing where concentrations are higher and matrices are cleaner. Its simplicity of sample preparation and operational robustness make it well-suited for routine analysis.
Ultimately, a thoroughly validated analytical method, regardless of the technology chosen, is essential for ensuring the quality, safety, and efficacy of pharmaceutical products and for producing scientifically sound research data. The validation protocols and comparative data presented in this guide provide a framework for developing and implementing such methods in a scientifically rigorous and regulatory-compliant manner.
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-
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-
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-
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A Senior Application Scientist's Guide to Catalysis in 2-Acylfuran Synthesis
For professionals in pharmaceutical development and fine chemical synthesis, the furan scaffold is a cornerstone of innovation. Among its derivatives, 2-acylfurans are particularly valuable as key intermediates in the synthesis of critical drugs, such as the cephalosporin antibiotic cefuroxime, and as important components in the flavor and fragrance industry.[1]
The synthesis of these vital compounds is predominantly achieved through the acylation of furan. The choice of catalyst in this process is paramount, dictating not only the efficiency and selectivity of the reaction but also its environmental footprint and economic viability. This guide provides a comparative analysis of various catalytic systems, moving from traditional liquid acids to advanced heterogeneous and novel gas-phase methodologies. We will delve into the mechanistic underpinnings, provide actionable experimental protocols, and present a clear comparison of performance data to inform your selection of the optimal synthetic route.
The Benchmark: Friedel-Crafts Acylation
The industrial standard for producing 2-acylfurans is the Friedel-Crafts acylation of furan with an acylating agent, typically acetic anhydride.[1] This reaction is a classic example of electrophilic aromatic substitution.
Mechanism of Action: Electrophilic Aromatic Substitution
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated by the interaction of the acylating agent with an acid catalyst. Furan, acting as a nucleophile, attacks this ion, preferentially at the C2 (alpha) position due to the superior stabilization of the resulting carbocation intermediate. A subsequent deprotonation step then restores the aromaticity of the furan ring, yielding the 2-acylfuran product.
Caption: Generalized mechanism for Friedel-Crafts acylation of furan.
Catalyst Comparison: From Homogeneous to Heterogeneous Systems
The primary differentiator in Friedel-Crafts acylation is the catalyst. The choice between a homogeneous liquid acid and a heterogeneous solid acid has profound implications for reaction conditions, product work-up, and catalyst reusability.
Homogeneous Catalysts: The Traditional Approach
Liquid mineral acids and Lewis acids are the conventional choices for this transformation. They are effective but come with significant drawbacks.
-
Phosphoric Acid (H₃PO₄): A common Brønsted acid catalyst. It is relatively inexpensive but requires high concentrations (85-100%) to be effective and prevent the decomposition of acetic anhydride.[2][3] The reaction requires elevated temperatures and can be sluggish.
-
Zinc Chloride (ZnCl₂): A mild Lewis acid catalyst that can promote the reaction under slightly gentler conditions than phosphoric acid.[2] It must be anhydrous to be effective. A key advantage is its use in a system with acetic acid, which can improve efficiency and reduce the required excess of acetic anhydride.[1]
The principal challenge with homogeneous catalysts is the work-up. They must be neutralized after the reaction, typically with a basic solution, which generates significant aqueous waste. The catalyst is consumed in this process and cannot be recovered or reused, leading to a poor environmental profile (high E-factor) and higher operational costs.
Heterogeneous Catalysts: A Greener Alternative
Solid acid catalysts, particularly zeolites, have emerged as a promising alternative, addressing many of the shortcomings of their homogeneous counterparts.
-
H-beta Zeolite: This catalyst has demonstrated high yields (up to 91%) and excellent selectivity (~100%) for 2-acetylfuran under milder conditions than many liquid acids.[4] Its key advantage is its solid nature, allowing for simple recovery by filtration and subsequent reuse.
-
Modified Zeolites (e.g., Phosphoric Acid-modified NH₄-ZSM-5): Modification of zeolites can further enhance their catalytic activity.[5]
-
Ferrites: These metal oxide catalysts have been successfully employed in vapor-phase acylation, a continuous process that can achieve high yields (89%) and selectivity (>99%) at elevated temperatures (300°C).[6]
The primary operational advantage of heterogeneous catalysts is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. However, zeolites can be susceptible to deactivation over time due to the deposition of carbonaceous materials ("coke") on their active sites, which can block pores and poison the acid sites.[4]
Performance Data Summary
The following table summarizes the performance of various catalytic systems for the synthesis of 2-acetylfuran from furan and acetic anhydride.
| Catalyst System | Type | Phase | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Key Advantages / Disadvantages |
| Phosphoric Acid | Homogeneous | Liquid | 70 - 85 | 4 - 5 | 87.3 - 88.2 | >99 | Inexpensive; Generates waste, non-reusable.[2][3] |
| Zinc Chloride / Acetic Acid | Homogeneous | Liquid | 50 - 60 | 3 | 92.7 | >99 | High yield, efficient; Generates waste, non-reusable.[1] |
| H-beta Zeolite | Heterogeneous | Liquid | 67 | 2 | 91.0 | ~100 | Reusable, easy separation; Prone to deactivation.[4] |
| Ferrite | Heterogeneous | Vapor | 300 | Continuous | 89.1 | 99.7 | Suitable for continuous process; High temperature required.[6] |
| ZrO₂ (Cross-Ketonization) | Heterogeneous | Gas | 350 | Continuous | 78.3 (Yield) | 87.0 | Greener route, no solvent; High temperature, side products.[7][8] |
Note: Yield for ZrO₂ is based on 90% conversion of the starting methyl 2-furoate.
A Paradigm Shift: Gas-Phase Cross-Ketonization
A novel and environmentally benign route to 2-acylfurans bypasses the traditional Friedel-Crafts pathway altogether. This method involves the continuous, gas-phase cross-ketonization of a bio-based ester, methyl 2-furoate, with a carboxylic acid (e.g., acetic acid) over a metal oxide catalyst like Zirconia (ZrO₂).[7]
This approach offers a significantly lower E-factor (a measure of waste produced) compared to liquid-phase Friedel-Crafts methods because it avoids the use of solvents and catalyst separation steps.[7] While operating at high temperatures, the continuous nature of the process is well-suited for industrial scale-up.
Caption: Workflow for continuous gas-phase cross-ketonization.
Experimental Protocols
Protocol 1: Homogeneous Catalysis with Phosphoric Acid
This protocol describes a typical batch synthesis using a traditional liquid acid catalyst.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add acetic anhydride (1.2 equivalents) and 85% phosphoric acid (catalytic amount, e.g., 0.1 eq).
-
Addition of Furan: While stirring the mixture at room temperature (~25°C), add furan (1.0 equivalent) dropwise via the dropping funnel over a period of approximately 1 hour. Maintain the temperature below 30°C.
-
Reaction: After the addition is complete, heat the mixture to 70°C and maintain this temperature with stirring for 5 hours. Monitor the reaction progress by TLC or GC analysis.
-
Work-up: Cool the reaction mixture to approximately 50°C and cautiously pour it into 200 mL of cold water with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform) three times.
-
Neutralization: Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution (until effervescence ceases) and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-acetylfuran.[2][3]
Protocol 2: Heterogeneous Catalysis with H-beta Zeolite (Continuous Flow)
This protocol outlines a continuous liquid-phase synthesis, showcasing the advantages of heterogeneous catalysis.
-
Catalyst Preparation: Prepare the H-beta zeolite catalyst by pressing it into granules, drying at 120°C for 2 hours, and calcining at 550°C for 5 hours.
-
Reactor Setup: Pack a fixed-bed reactor with the prepared zeolite catalyst (e.g., 5.7 g).
-
Catalyst Activation: Activate the catalyst in situ by heating to 200°C under a continuous flow of dry nitrogen (100 mL/min) for 2 hours.
-
Reaction Conditions: Cool the reactor to the reaction temperature (e.g., 60°C) and pressurize with nitrogen to 0.6 MPa.
-
Reagent Feed: Prepare a feed mixture of furan and acetic anhydride (e.g., 1:5 molar ratio). Using a metering pump, introduce the feed mixture to the top of the reactor at a defined liquid hourly space velocity (LHSV), for example, 0.667 h⁻¹.
-
Product Collection: The liquid product exits from the bottom of the reactor. Collect samples at regular intervals.
-
Analysis and Purification: Analyze the collected liquid products by gas chromatography (GC) to determine conversion and selectivity. The final product can be purified from the solvent and excess reagents by distillation.[4]
Conclusion and Outlook
The synthesis of 2-acylfurans is a mature field that continues to evolve. While traditional homogeneous catalysts like phosphoric acid and zinc chloride are effective, they suffer from significant environmental and processing drawbacks. The adoption of heterogeneous solid acid catalysts, particularly zeolites like H-beta, represents a major step forward, enabling catalyst recycling and simplifying product purification. These catalysts have demonstrated excellent yields and selectivities, making them highly attractive for industrial applications, especially in continuous flow systems.
Looking ahead, innovative routes such as the gas-phase cross-ketonization over metal oxides are paving the way for even greener and more sustainable production methods. By leveraging bio-based feedstocks and eliminating solvent use, these next-generation processes align with the principles of green chemistry and offer a glimpse into the future of fine chemical manufacturing. The choice of catalyst will ultimately depend on the specific requirements of the application, balancing factors of cost, scale, environmental impact, and available infrastructure.
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De Maron, J., Cesari, D., Rameesdeen, S. B., Tabanelli, T., Fasolini, A., & Cavani, F. (2023). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Green Chemistry. [Link]
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De Maron, J., et al. (2023). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. ResearchGate. [Link]
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Singh, N., & Gupta, R. K. (2016). Synthesis of 2-acetylfuran by vapor phase acylation of furan over ferrite. Asian Journal of Research in Chemistry, 9(5), 200-204. [Link]
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A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 1-(2-Furyl)-2-pentanone
For researchers and professionals in drug development and fine chemical synthesis, the purity of a chemical entity is not merely a number—it is the foundation of reliable, reproducible, and safe scientific outcomes. 1-(2-Furyl)-2-pentanone, a key intermediate and flavoring agent, is no exception. Its impurity profile can significantly alter reaction kinetics, introduce downstream separation challenges, and, in pharmaceutical applications, pose significant safety risks.
This guide provides an in-depth, objective comparison of two orthogonal and robust analytical techniques for the purity assessment of 1-(2-Furyl)-2-pentanone: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a comparative analysis of a typical laboratory synthesis batch against a commercial reference standard.
The Synthetic Landscape: Anticipating Impurities
To effectively assess purity, one must first understand the potential impurities stemming from the synthesis itself. A common and efficient route to 1-(2-Furyl)-2-pentanone is the Friedel-Crafts acylation of furan with valeryl chloride or valeric anhydride, using a Lewis acid catalyst such as tin(IV) chloride (SnCl₄).
While effective, this reaction is not without potential side reactions that can introduce impurities. Key process-related impurities may include:
-
Unreacted Starting Materials: Residual furan and valeryl chloride.
-
Positional Isomers: Acylation at the 3-position of the furan ring, yielding 1-(3-Furyl)-2-pentanone.
-
Polysubstitution Products: Di-acylated furan species.
-
Byproducts from Furan Polymerization: Furan is susceptible to polymerization under strong acidic conditions.
-
Residual Solvents: From both the reaction (e.g., dichloromethane) and workup (e.g., ethyl acetate, hexanes).
The presence of these impurities necessitates the use of analytical techniques that can not only quantify the main component but also separate and identify these structurally similar compounds.
Orthogonal Verification: The Power of GC-MS and qNMR
Relying on a single analytical technique can lead to an incomplete or misleading purity profile. For instance, a technique like High-Performance Liquid Chromatography (HPLC) might not detect highly volatile impurities, while another might co-elute the main peak with a structurally similar impurity.[1][2] A cross-verification strategy using orthogonal methods—techniques that measure the analyte based on different chemical and physical principles—provides a much more comprehensive and trustworthy assessment.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying volatile and semi-volatile compounds.[3][4] It excels at detecting trace impurities, making it a powerful tool for in-depth impurity profiling.[1]
Quantitative NMR (qNMR) is a primary ratio analytical method that determines the purity of a substance as a mass fraction by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[5][6] Its key advantage is that it does not require a reference standard of the analyte itself and provides a highly accurate, absolute purity value.[2][7]
Below is a workflow diagram illustrating the orthogonal approach to purity verification.
Caption: Orthogonal workflow for purity assessment.
Experimental Protocols
The following protocols are designed to be self-validating by including system suitability checks and using certified reference materials. Adherence to these detailed steps is crucial for generating reliable and reproducible data.
Protocol 1: GC-MS for Relative Purity and Impurity Identification
This method is designed to separate 1-(2-Furyl)-2-pentanone from potential volatile impurities. The mass spectrometer allows for the identification of unknown peaks based on their fragmentation patterns.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized 1-(2-Furyl)-2-pentanone into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with HPLC-grade Ethyl Acetate.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[8]
-
Inlet: Split/Splitless, 250°C, Split ratio 50:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line: 280°C.
-
MS Source: 230°C.
-
MS Quad: 150°C.
-
Scan Range: 35-350 amu.
3. System Suitability:
-
Before running samples, inject a standard mixture containing 1-(2-Furyl)-2-pentanone and a known related compound (e.g., 2-Acetylfuran) to ensure adequate chromatographic resolution (Resolution > 2.0).
4. Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate the relative purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).
Protocol 2: ¹H qNMR for Absolute Purity Determination
This protocol determines the absolute purity (mass fraction) of the synthesized material against a certified internal standard.[2] Maleic acid is chosen here for its high purity, chemical stability, and sharp singlet in a region that does not overlap with the analyte signals.
1. Sample Preparation (Metrological Weighing is Critical):
-
Using a calibrated microbalance, accurately weigh ~15 mg of the synthesized 1-(2-Furyl)-2-pentanone into a clean NMR tube. Record the weight to at least 0.01 mg.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid, >99.5% purity) into the same NMR tube. Record the weight accurately.
-
Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube. Ensure complete dissolution by gentle vortexing.
2. NMR Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz (or equivalent).
-
Nucleus: ¹H.
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Key Parameters for Quantitation:
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and standard (typically 30-60 seconds for accurate quantitation). This is crucial to ensure full relaxation of all protons.
-
Number of Scans (ns): ≥ 16 (to ensure adequate signal-to-noise ratio).
-
Spectral Width (sw): ~20 ppm.
-
Acquisition Time (aq): ~4 seconds.
-
3. Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate a well-resolved, unique signal for both the analyte and the internal standard.
-
Analyte (1-(2-Furyl)-2-pentanone): e.g., the triplet corresponding to the terminal methyl group (~0.9 ppm, 3H).
-
Standard (Maleic Acid): The singlet for the two vinyl protons (~6.3 ppm, 2H).
-
-
Calculate the purity using the following formula:
Comparative Data Analysis
Below is a table summarizing hypothetical yet representative results from the analysis of a lab-synthesized batch of 1-(2-Furyl)-2-pentanone compared to a commercial standard.
| Parameter | Lab Synthesized Batch | Commercial Standard (>98%) | Methodology |
| Appearance | Pale Yellow Oil | Colorless to Pale Yellow Oil | Visual Inspection |
| Purity (by GC Area %) | 97.8% | 99.2% | GC-MS |
| Identified Impurity 1 | Furan (0.45%) | Furan (0.15%) | GC-MS |
| Identified Impurity 2 | 1-(3-Furyl)-2-pentanone (0.95%) | 1-(3-Furyl)-2-pentanone (0.30%) | GC-MS |
| Identified Impurity 3 | Dichloromethane (0.20%) | Not Detected | GC-MS (Headspace) |
| Absolute Purity (by qNMR) | 97.1% (w/w) | 98.9% (w/w) | ¹H qNMR |
| Water Content | 0.15% | 0.05% | Karl Fischer Titration |
Interpretation of Results
The data reveals a crucial distinction between the two methods. The GC-MS area percent (97.8%) provides a relative purity, assuming all components have the same response factor in the detector. The qNMR result (97.1% w/w), however, gives an absolute purity, accounting for non-volatile impurities, inorganic salts, and water that are invisible to GC. The lower value from qNMR is expected and reflects a more accurate purity assessment.
The lab-synthesized batch shows higher levels of process-related impurities, such as the positional isomer and residual solvent, which is typical for a crude or minimally purified product. The commercial standard, having undergone rigorous purification, shows significantly lower levels of these impurities.
Caption: Strengths of the compared analytical methods.
Conclusion and Recommendations
For the comprehensive purity assessment of synthesized 1-(2-Furyl)-2-pentanone, a dual, orthogonal approach using both GC-MS and qNMR is strongly recommended.
-
GC-MS should be employed for initial screening, method development, and in-depth impurity profiling. Its strength lies in its ability to separate and identify trace volatile and semi-volatile impurities, which is critical for understanding the success of the synthesis and purification steps.
-
qNMR should be utilized as the definitive method for assigning absolute purity. For materials intended for use in pharmaceutical development, as reference standards, or in quantitative assays, qNMR provides the most accurate and defensible purity value.[7][9]
By integrating both techniques, researchers and drug development professionals can build a robust, reliable, and comprehensive purity profile, ensuring the quality and integrity of their work from the lab bench to final application. This self-validating system of orthogonal checks is a cornerstone of modern analytical chemistry and a requirement for regulatory compliance.[10][11]
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Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method . (2011). Shimadzu. [Link]
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Z. Z. et al. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector . PubMed. [Link]
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Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry . (2010). ResearchGate. [Link]
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A Guide to Quantitative NMR (qNMR) . (2023). Emery Pharma. [Link]
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G. A. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination . Journal of Medicinal Chemistry. [Link]
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Synthesis of (2S, 3R)-2-allyl-3-furyl cyclopentanone. An enantioselective strategy towards the synthesis of phorbol . (2001). ResearchGate. [Link]
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Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry . (2010). PubMed. [Link]
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry . (2021). ResearchGate. [Link]
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Analytical Method Validation: Back to Basics, Part II . (2015). LCGC International. [Link]
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Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones . (2021). LCGC International. [Link]
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A Senior Application Scientist's Guide to Spectral Databases for Furanone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Aromatic & Bioactive World of Furanones
Furanone derivatives are a fascinating and vital class of heterocyclic compounds. Found in nature, they are key contributors to the aroma and flavor profiles of countless foods, from strawberries and pineapple (e.g., 4-hydroxy-2,5-dimethyl-3(2H)-furanone, or HDMF) to whiskey aged in oak barrels (e.g., whiskey lactone) and the curry-like scent of fenugreek (sotolon).[1][2][3] Beyond their sensory appeal, their scaffold is a privileged structure in medicinal chemistry, appearing in compounds with antimicrobial and antibiofilm activity.[4]
For the researcher tasked with identifying a novel furanone derivative, characterizing a flavor profile, or developing a new therapeutic, unambiguous structural elucidation is paramount. This is where spectroscopic analysis—principally Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—becomes the cornerstone of discovery. However, raw spectral data is only as powerful as the reference libraries against which it is compared. A robust, high-quality spectral database is not merely a convenience; it is an essential tool for accelerating research, validating findings, and ensuring scientific rigor.
This guide provides an in-depth comparison of prominent spectral databases applicable to furanone derivative research. It moves beyond a simple listing of features to offer field-proven insights into their practical utility, data integrity, and the causality behind optimal data acquisition protocols.
Chapter 1: The Spectroscopic Landscape of Furanones
Understanding the furanone structure requires a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : As the gold standard for determining the carbon-hydrogen framework of organic molecules, NMR is indispensable.[5]
-
¹H NMR provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).
-
¹³C NMR reveals the number of non-equivalent carbons and their functional group identity (e.g., carbonyl, olefinic, alkyl).
-
2D NMR (COSY, HSQC) is crucial for establishing connectivity, linking protons to adjacent protons (COSY) and protons to the carbons they are directly attached to (HSQC), which is vital for assembling the molecular structure.[6]
-
-
Mass Spectrometry (MS) : MS provides the molecular weight of a compound and, through fragmentation patterns, offers clues to its substructures. For volatile furanones common in flavor and fragrance analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice.[7] The choice of ionization method (e.g., Electron Ionization - EI) is critical as it dictates the fragmentation pattern observed.
-
Infrared (IR) Spectroscopy : IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[8] For furanones, the most characteristic absorption is the strong carbonyl (C=O) stretch of the lactone ring, typically appearing in the 1700-1800 cm⁻¹ region.
The synergy of these techniques allows for a self-validating system of analysis. An initial molecular formula from high-resolution MS can be confirmed by the proton and carbon counts from NMR, while the functional groups identified by IR must be consistent with the chemical shifts and fragmentation patterns observed in NMR and MS.
Chapter 2: A Comparative Analysis of Key Spectral Databases
The choice of a spectral database depends on the researcher's needs, balancing factors like accessibility (free vs. commercial), data types, and the level of curation.
Workflow for Database Selection
The following diagram illustrates a logical workflow for choosing the most appropriate database for your research needs.
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A Senior Application Scientist's Guide to the Comparative Biological Efficacy of Furan-Based Compounds
Introduction: The Furan Scaffold - A Privileged Structure in Medicinal Chemistry
The furan nucleus, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in drug discovery.[1][2][3] Its unique electronic and steric properties often enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents, making it a "privileged scaffold".[1][4] Furan derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][5][6][7][8][9][10] This guide provides a comparative analysis of the biological efficacy of various furan-based compounds, supported by quantitative data and detailed experimental protocols, to offer researchers and drug development professionals a clear, data-driven perspective. The biological activity of these compounds is highly dependent on the nature and position of substituents on the furan ring, a concept we will explore through structure-activity relationship (SAR) studies.[1][3][10]
Section 1: Comparative Antimicrobial Efficacy
Furan derivatives, particularly the nitrofuran class, are well-established antimicrobial agents.[1][5] Their mechanism of action is a key differentiator from many other antibiotic classes.
Mechanism of Action Insight: The efficacy of nitrofurans, such as nitrofurantoin, hinges on the reductive activation of the 5-nitro group by bacterial flavoproteins (nitroreductases).[1] This process generates highly reactive electrophilic intermediates that are non-specific in their targets, indiscriminately damaging bacterial ribosomal proteins, DNA, and other macromolecules.[1] This multi-targeted approach is crucial as it significantly lowers the probability of developing bacterial resistance compared to single-target antibiotics. The furan ring acts as the essential scaffold, facilitating this critical bioactivation.[1]
Quantitative Comparison: Minimum Inhibitory Concentration (MIC)
The MIC is the gold standard for quantifying in vitro antibacterial activity, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.[11][12][13] Below is a comparative table of MIC values for representative furan derivatives against common bacterial pathogens.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Furan Derivatives
| Compound/Derivative Class | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Nitrofurantoin | 1.56 | 64 | >128 | [8][14][15] |
| Furan-Chalcone Derivative 2a | 256 | >256 | >256 | [15] |
| 3-Aryl-3(furan-2-yl) propanoic acid | >128 | 64 | >128 | [8] |
| Furan-rhodanine derivative 4l | 2-4 (MRSA) | Not Reported | Not Reported | [15] |
Data Interpretation: Nitrofurantoin shows potent activity against S. aureus and moderate activity against E. coli, but is largely ineffective against P. aeruginosa.[8][14][15] This highlights the variable spectrum of activity even within the same chemical class. The furan-chalcone derivatives, in this specific example, show weak activity, demonstrating that the mere presence of a furan ring is not sufficient for potent antimicrobial action; the specific substitutions are critical.[15]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a cornerstone for antimicrobial susceptibility testing, providing a reliable method to quantify the potency of a novel compound.[11][12][13]
Rationale: The broth microdilution method is preferred for its efficiency in testing multiple concentrations simultaneously and its conservation of test compounds. It provides a quantitative result (the MIC value) that is more informative than qualitative disk diffusion assays.[16]
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard, approx. 1.5 x 10⁸ CFU/mL) is prepared from an overnight culture.[17] This is then diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]
-
Compound Dilution: The test compound is serially diluted (typically two-fold) in MHB across the wells of a 96-well microtiter plate.[13] This creates a concentration gradient.
-
Inoculation: The standardized bacterial inoculum is added to each well containing the diluted compound.
-
Controls:
-
Positive Control: Wells containing only broth and bacteria (no compound) to ensure bacterial viability.
-
Negative Control: Wells containing only broth to check for sterility.
-
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[15]
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[13][17]
Workflow Visualization
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Section 2: Comparative Anticancer Efficacy
Furan-containing molecules are of significant interest in oncology due to their potent anti-proliferative effects against various cancer cell lines.[2][18][19]
Mechanism of Action Insight: The anticancer mechanisms of furan derivatives are diverse. Some compounds, for example, induce apoptosis by modulating key signaling pathways.[20] Certain novel furan derivatives have been shown to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways, which are critical for cancer cell survival and proliferation, by promoting the activity of the tumor suppressor PTEN.[18][21] Others can act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[18][20]
Quantitative Comparison: Half-Maximal Inhibitory Concentration (IC₅₀)
The IC₅₀ value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates greater potency.[18]
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Furan Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Known Drug (Control) | IC₅₀ (µM) | Reference(s) |
| Compound 1 | HeLa (Cervical) | 0.08 | Doxorubicin | ~1.0-2.0 | [18][21] |
| Compound 24 | HeLa (Cervical) | 8.79 | Doxorubicin | ~1.0-2.0 | [18][21] |
| Compound 7 | MCF-7 (Breast) | 2.96 | Staurosporine | Not Specified | [19][20] |
| Compound 4 | MCF-7 (Breast) | 4.06 | Staurosporine | Not Specified | [19][20] |
| Furan-fused Chalcone (8) | HL60 (Leukemia) | 17.2 | - | - | [3][14] |
Data Interpretation: The data reveals the remarkable potency of some novel furan derivatives. Compound 1, for instance, shows sub-micromolar activity against HeLa cells, far exceeding the potency of many standard chemotherapeutics in similar assays.[18][21] The difference in efficacy between compounds 1 and 24 against the same cell line underscores the profound impact of subtle structural modifications.[18][21]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24]
Rationale: This assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[22][25] The amount of formazan produced is directly proportional to the number of viable cells, providing a robust method for quantifying the cytotoxic effects of a compound.[22]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[20][22]
-
Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the furan test compound. Cells are then incubated for a specified duration (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: Following treatment, 10-20 µL of a 5 mg/mL MTT solution in PBS is added to each well.[26] The plate is incubated for an additional 2-4 hours at 37°C.[25][26]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.[25]
-
Absorbance Measurement: The plate is gently shaken to ensure complete dissolution. The absorbance is then measured using a microplate spectrophotometer at a wavelength of 570-590 nm.[25]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[18]
Signaling Pathway Visualization
Many natural and synthetic compounds, including furan derivatives, exert their anticancer effects by inhibiting the NF-κB (Nuclear Factor kappa B) signaling pathway.[27][28][29] This pathway is a pivotal regulator of inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers.[27][30][31]
Caption: Inhibition of the NF-κB signaling pathway by a furan compound.
Section 3: Structure-Activity Relationship (SAR) Insights
The biological potential of a furan derivative can be dramatically altered by minor changes in its substitution pattern.[10] Understanding these structure-activity relationships is fundamental to rational drug design.
Causality Insight: The attachment of a furan ring to a chalcone scaffold provides a clear example of SAR. A study on furan-fused chalcones demonstrated that adding a furan ring to a dihydroxychalcone core (Compound 9) resulted in a more than 17-fold increase in antiproliferative activity (Compound 8).[3][14] This enhancement is likely due to the furan ring altering the electronic distribution and overall shape of the molecule, allowing for more favorable interactions with its biological target.
Logical Relationship Visualization
This diagram illustrates how systematic modifications to a core furan scaffold can be logically correlated with changes in biological activity, guiding medicinal chemists in their optimization efforts.
Caption: Logic diagram for furan scaffold Structure-Activity Relationships.
Conclusion
Furan-based compounds are a remarkably versatile and potent class of molecules with demonstrated efficacy across multiple therapeutic areas.[1][2] Comparative analysis reveals that their biological activity is not merely a function of the furan core but is exquisitely controlled by the specific nature and arrangement of chemical substituents.[3] The data and protocols presented in this guide underscore the importance of rigorous, quantitative comparison for identifying promising drug candidates. Future research focusing on SAR optimization and in vivo validation is essential to fully exploit the therapeutic potential of this privileged chemical scaffold.[2]
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Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 1-(2-Furyl)-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, I understand that meticulous attention to safety is the bedrock of groundbreaking research. This guide provides essential, immediate safety and logistical information for handling 1-(2-Furyl)-2-pentanone. Moving beyond a simple checklist, we will delve into the why behind each recommendation, empowering you to work with confidence and precision.
The chemical structure of 1-(2-Furyl)-2-pentanone, combining a ketone functional group with a furan ring, presents a unique set of potential hazards. While specific toxicological data for this compound is limited, a comprehensive safety protocol can be developed by analyzing the known risks of its constituent chemical classes: ketones and furan derivatives. This guide is built on the foundational principles of anticipating chemical behavior and implementing robust protective measures.
Hazard Assessment: A Tale of Two Moieties
Our primary concern stems from the furan ring, a structure known for its potential health risks. Furan is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) and is a known hepatotoxin in animal studies.[1][2] The toxicity of many furan-containing compounds is linked to the metabolic oxidation of the furan ring, which can produce highly reactive and harmful intermediates.[1][3] Furthermore, like other ethers, furan and its derivatives can form explosive peroxides upon exposure to air and light.[4]
The pentanone portion of the molecule contributes to its flammability and potential for causing eye and respiratory irritation, characteristic of many volatile ketones.[5][6][7]
Table 1: Summary of Potential Hazards
| Hazard | Associated Functional Group | Potential Consequences |
| Carcinogenicity | Furan | May cause cancer.[1][8] |
| Hepatotoxicity | Furan | Potential for liver damage.[1][3] |
| Peroxide Formation | Furan | Risk of explosion upon concentration.[4] |
| Flammability | Pentanone & Furan | Vapors may form explosive mixtures with air.[5][9] |
| Eye Irritation | Pentanone | Can cause serious eye irritation.[5][6][7] |
| Respiratory Irritation | Pentanone & Furan | Vapors may irritate the respiratory tract.[8] |
| Skin Irritation | Furan | May cause skin irritation.[8] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the significant potential hazards, a stringent PPE protocol is non-negotiable. The selection of appropriate PPE is a critical step in mitigating risk and should be guided by a thorough understanding of the potential routes of exposure.
Step-by-Step PPE Selection Protocol
-
Engineering Controls First : Always handle 1-(2-Furyl)-2-pentanone within a certified chemical fume hood to minimize inhalation exposure.[4] Ensure the fume hood has adequate airflow and is functioning correctly before beginning any work.
-
Eye and Face Protection : Due to the risk of splashes and the severe irritation potential of ketones, chemical splash goggles are mandatory.[10][11][12] For procedures with a higher risk of splashing, such as transfers of large volumes, a full-face shield should be worn in addition to goggles.[10][12][13]
-
Hand Protection : The choice of gloves is critical. Ketones can degrade many common glove materials. Butyl rubber gloves are an excellent choice for handling ketones.[14] Neoprene may also offer some resistance.[14] Always inspect gloves for any signs of degradation or perforation before and during use. It is advisable to double-glove for added protection.
-
Body Protection : A flame-resistant lab coat is essential due to the flammability of the compound.[4] Ensure the lab coat is fully buttoned and fits properly. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
-
Respiratory Protection : When engineering controls are not sufficient to maintain exposure below acceptable limits, or during a spill or emergency, a NIOSH-approved respirator with organic vapor cartridges is required.[11]
Visualizing Your PPE Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with 1-(2-Furyl)-2-pentanone.
Caption: PPE Selection Workflow for 1-(2-Furyl)-2-pentanone.
Operational and Disposal Plans: Ensuring a Safe Workflow
Safe handling and disposal are paramount to preventing accidental exposure and environmental contamination.
Safe Handling Procedures
-
Pre-use Inspection : Before handling, visually inspect the container for any signs of crystallization or peroxide formation. If peroxides are suspected, do not handle the container and contact your institution's environmental health and safety (EHS) office immediately.
-
Grounding and Bonding : Due to the flammability of this compound, it is crucial to ground and bond containers during transfer to prevent static discharge, which could serve as an ignition source.[5][6][9]
-
Inert Atmosphere : Whenever possible, handle and store 1-(2-Furyl)-2-pentanone under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of peroxide formation.[4]
-
Avoid Ignition Sources : Keep the compound away from heat, sparks, open flames, and other ignition sources.[5][6][9] Use non-sparking tools for all operations.[9]
-
Spill Management : In the event of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[8] Do not use combustible materials like paper towels to clean up the bulk of the spill. Place the absorbed material in a sealed, labeled container for hazardous waste disposal.
Disposal Plan
-
Waste Classification : All waste containing 1-(2-Furyl)-2-pentanone, including contaminated lab supplies and spill cleanup materials, must be treated as hazardous chemical waste.
-
Containerization : Collect all waste in a clearly labeled, sealed, and compatible container. The label should include "Hazardous Waste," the full chemical name, and the associated hazards (flammable, carcinogen).
-
Disposal Protocol : Follow your institution's specific procedures for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
